Tryptamine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-54-1 (Parent) | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059836 | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-94-2 | |
| Record name | Tryptamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tryptamine hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine hydrochloride, the salt form of the endogenous monoamine alkaloid tryptamine, serves as a crucial molecule in neurobiological research and as a precursor in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key analytical methodologies for the characterization of this compound. Furthermore, it elucidates the principal signaling pathway through which tryptamine and its derivatives exert their biological effects, primarily via the serotonin 5-HT2A receptor. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |
| Molecular Weight | 196.68 g/mol | [1] |
| Melting Point | 253-255 °C | [1] |
| Boiling Point | 378.8 °C at 760 mmHg | |
| Solubility | Soluble in water and ethanol. | |
| Appearance | White to off-white solid | [1] |
| CAS Number | 343-94-2 | [2] |
Molecular and Crystal Structure
The structural integrity of this compound is fundamental to its chemical reactivity and biological activity.
Molecular Structure
The tryptamine molecule consists of an indole ring structure linked to an ethylamine side chain. The hydrochloride salt is formed by the protonation of the amino group.
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The lattice parameters are a = 8.545 Å, b = 10.025 Å, and c = 24.252 Å. This detailed structural information is critical for understanding intermolecular interactions and for computational modeling studies.
Experimental Protocols
Accurate and reproducible characterization of this compound is essential for research and quality control. The following sections provide detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature). Data is typically collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters.
-
Signaling Pathway
Tryptamine and its derivatives are known to interact with various serotonin (5-hydroxytryptamine, 5-HT) receptors. The primary target for many of its psychoactive effects is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Tryptamine Interaction with the 5-HT2A Receptor
The workflow for the experimental investigation of tryptamine's interaction with the 5-HT2A receptor typically involves cell-based assays to measure receptor activation and downstream signaling.
5-HT2A Receptor Signaling Cascade
Upon binding of an agonist like tryptamine, the 5-HT2A receptor undergoes a conformational change, activating a heterotrimeric G-protein, specifically Gq. This initiates a downstream signaling cascade.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of this compound. The outlined experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its primary signaling pathway via the 5-HT2A receptor provides a basis for understanding its biological function and for the development of novel therapeutics. The provided data and methodologies are intended to support the ongoing research and development efforts in the fields of neuroscience, pharmacology, and medicinal chemistry.
References
Tryptamine Hydrochloride: A Technical Guide to its Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine hydrochloride, a monoamine alkaloid structurally related to the essential amino acid tryptophan, exerts a complex and multifaceted influence on the mammalian central nervous system. As an endogenous trace amine, it acts as a neuromodulator, primarily through its interaction with serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1). This technical guide provides an in-depth analysis of the mechanism of action of tryptamine in the brain, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided, alongside visualizations of the principal signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Tryptamine is an endogenous monoamine alkaloid that functions as a neuromodulator in the mammalian brain.[1] Its chemical structure, characterized by an indole ring and an aminoethyl group, is the foundation for a class of compounds that includes the neurotransmitter serotonin and psychedelic agents such as dimethyltryptamine (DMT).[1] Tryptamine's psychoactive properties and its role in regulating mood, perception, and cognition have made it a subject of significant interest in neuroscience and pharmacology.[2] This guide delineates the current understanding of this compound's mechanism of action, focusing on its interactions with key receptor systems and downstream signaling cascades.
Receptor Interactions and Binding Affinities
The physiological effects of tryptamine are mediated through its binding to and activation of various receptors in the brain. The primary targets are members of the serotonin (5-HT) receptor family and the Trace Amine-Associated Receptor 1 (TAAR1).
Serotonin (5-HT) Receptors
Tryptamine displays a broad affinity profile across different 5-HT receptor subtypes. Its interaction with the 5-HT2A receptor is of particular interest due to the role of this receptor in mediating the effects of classic psychedelics.[3] The binding affinities (Ki) of tryptamine for various human serotonin receptors are summarized in Table 1.
Table 1: Binding Affinities (Ki) of Tryptamine for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| 5-HT2A | >10,000 | [4] |
| SERT | 1,600 | [4] |
Note: A higher Ki value indicates lower binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Trace Amine-Associated Receptor 1 (TAAR1)
Tryptamine is an agonist of TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.[1] There are notable species differences in the potency of tryptamine at TAAR1, with it being a potent full agonist in rats, a weak full agonist in mice, and a very weak partial agonist in humans.[1] The functional activity (EC50) of tryptamine at human and rat TAAR1 is presented in Table 2.
Table 2: Functional Activity (EC50) of Tryptamine at TAAR1
| Species | EC50 (nM) | Assay Type | Reference(s) |
| Human | >10,000 | cAMP Accumulation | [5] |
| Rat | 40 - 21,000 | cAMP Accumulation | [5] |
Monoamine Transporters
Tryptamine also interacts with monoamine transporters, albeit with lower affinity compared to its primary receptor targets. It can inhibit the reuptake and promote the release of serotonin, dopamine, and norepinephrine.[1] The inhibitory constants (Ki) for tryptamine at human monoamine transporters are shown in Table 3.
Table 3: Inhibitory Constants (Ki) of Tryptamine for Human Monoamine Transporters
| Transporter | Ki (nM) | Reference(s) |
| SERT | 1,600 | [4] |
| DAT | Not Available | |
| NET | Not Available |
Signaling Pathways
The binding of tryptamine to its target receptors initiates intracellular signaling cascades that ultimately produce its neurological effects.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-protein coupled receptor.[6] Upon activation by an agonist like tryptamine, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
TAAR1 Signaling
TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein.[7] Activation of TAAR1 by tryptamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] This elevation in cAMP activates protein kinase A (PKA) and protein kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of monoaminergic neurotransmission.[8][9]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (Radioligand).
-
Unlabeled Ketanserin (for non-specific binding).
-
This compound (Test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]ketanserin, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]ketanserin, and an excess of unlabeled ketanserin (e.g., 10 µM).
-
Competition: Cell membranes, [3H]ketanserin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Tryptamine Hydrochloride as a Precursor to Neurotransmitters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine hydrochloride, the salt form of the endogenous trace amine tryptamine, serves as a crucial molecule in neurobiological research. While not on the primary endogenous pathway to serotonin in mammals, its structural relationship to tryptophan and key neurotransmitters, coupled with its ability to cross the blood-brain barrier, makes it a significant compound for studying serotonergic and related systems. This technical guide provides a comprehensive overview of the biochemical pathways involving tryptamine, its role as a neuromodulator, quantitative data on its presence and activity in the central nervous system, and detailed experimental protocols for its analysis.
Introduction
Tryptamine is a monoamine alkaloid derived from the decarboxylation of the essential amino acid L-tryptophan.[1][2][3] In the mammalian brain, it is considered a trace amine, present at much lower concentrations than classical neurotransmitters like serotonin and dopamine.[4][5][6] Despite its low levels, tryptamine exhibits significant neuroactivity, acting as both a neurotransmitter and a neuromodulator.[7][8] Its hydrochloride salt is frequently used in research due to its stability and solubility.[9][10] This guide explores the intricate role of this compound as a precursor and an active neurological agent.
Biochemical Pathways
The metabolism of tryptamine is a critical aspect of its function and rapid inactivation. The primary pathways involve its synthesis from tryptophan and its degradation by monoamine oxidases.
Biosynthesis of Tryptamine
Tryptamine is synthesized from L-tryptophan through decarboxylation, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[2][11] This process removes the carboxyl group from tryptophan, yielding tryptamine.[12]
Catabolism of Tryptamine
The primary route of tryptamine degradation is through oxidative deamination by monoamine oxidases (MAO-A and MAO-B), which converts it to indole-3-acetaldehyde.[1] This intermediate is then further metabolized to indole-3-acetic acid (IAA).[1] The rapid action of MAO results in a very short half-life for tryptamine in the body.[1][13]
Comparison with Serotonin Synthesis
It is crucial to distinguish the biosynthesis of tryptamine from the main pathway of serotonin (5-hydroxytryptamine, 5-HT) synthesis. Serotonin synthesis also begins with L-tryptophan, but the initial step is hydroxylation by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[14] Subsequently, aromatic L-amino acid decarboxylase (AADC) decarboxylates 5-HTP to produce serotonin.[14] While tryptamine can be hydroxylated to form serotonin in some organisms, this is not the primary pathway in mammals.[12]
Tryptamine as a Neuromodulator and Neurotransmitter
Tryptamine's neurological effects are not solely as a precursor but also as an active signaling molecule. It exerts its influence through multiple receptor systems.
Interaction with Serotonin Receptors
Tryptamine is an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A receptor.[1] Its potency, however, is limited by its rapid metabolism.[1]
Role as a Trace Amine and TAARs
Tryptamine is a ligand for trace amine-associated receptors (TAARs), a class of G protein-coupled receptors.[4][5] Activation of TAARs by tryptamine can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[1] This highlights its role as a neuromodulator, influencing the activity of other major neurotransmitter systems.[8]
Quantitative Data
The following tables summarize key quantitative data regarding tryptamine concentrations, kinetics, and receptor affinities in the mammalian brain.
Table 1: Tryptamine Levels and Turnover in Rodent Brains
| Brain Region/Sample | Tryptamine Concentration (ng/g) | Turnover Rate (nmol/g/h) | Half-life (min) |
| Mouse Caudate Nucleus | 2.5 | - | - |
| Mouse Hypothalamus | <0.5 | - | - |
| Mouse Hippocampus | <0.7 | - | - |
| Mouse Olfactory Bulb | <0.7 | - | - |
| Mouse Olfactory Tubercles | <0.6 | - | - |
| Mouse Brain Stem | <0.4 | - | - |
| Mouse Cerebellum | <1.0 | - | - |
| Mouse Whole Brain | 0.5 | 0.14 | 0.9 |
| Mouse Spinal Cord | 0.3 | 0.054 | 1.5 |
| Rat Spinal Cord | 0.3 | 0.04 | 1.6 |
| Data from a study on mice and rats.[13] |
Table 2: Binding Affinities (Ki, nM) of Tryptamine at Human Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 7.36 ± 0.56 (EC50) |
| EC50 value indicating potency as a full agonist.[1] |
Experimental Protocols
Studying the effects and metabolism of this compound requires precise analytical methods. The following are generalized protocols for the quantification of tryptamine in biological samples.
Quantification of Tryptamine by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying tryptamine in biological matrices like urine or plasma.[15]
5.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[15]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[15]
5.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Injection Volume: 5 µL.[15]
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for specific precursor-to-product ion transitions for tryptamine and the internal standard.[15]
In Vivo Administration and Behavioral Analysis
In vivo studies are essential to understand the physiological and behavioral effects of tryptamine.
5.2.1. Animal Model and Drug Administration
-
Use appropriate animal models (e.g., mice, rats).
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the solution via a chosen route (e.g., intravenous, intraperitoneal) at various doses.
5.2.2. Behavioral Assays
-
Head-Twitch Response (HTR): In rodents, the head-twitch response is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[16] The frequency of head twitches is counted for a defined period after drug administration.
-
Locomotor Activity: Monitor changes in movement using automated activity chambers to assess stimulant or depressant effects.
-
Conditioned Place Preference (CPP): This assay can be used to evaluate the rewarding or aversive properties of the compound.[16]
Conclusion
This compound is a multifaceted molecule in neuroscience research. While it is a product of tryptophan metabolism, its primary significance in mammals is not as a direct precursor to serotonin but as a neuroactive agent in its own right. Its ability to cross the blood-brain barrier and interact with both serotonin receptors and trace amine-associated receptors makes it a valuable tool for probing the complexities of monoaminergic systems. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous studies to further elucidate the role of tryptamine in health and disease.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 7. Tryptamine: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. selleckchem.com [selleckchem.com]
- 10. nbinno.com [nbinno.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. The distribution and turnover of tryptamine in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Tryptamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine hydrochloride (CAS No: 343-94-2) is the salt form of tryptamine, a monoamine alkaloid endogenously present in the mammalian brain and found in a wide variety of plants and fungi.[1] Functioning as a neuromodulator and neurotransmitter, tryptamine and its derivatives are pivotal in neurobiology, pharmacology, and medicinal chemistry.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, biosynthesis, and mechanism of action. It further details experimental protocols for its analysis and presents key quantitative data on its receptor binding affinities, serving as a critical resource for professionals in life sciences and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and execution.
| Property | Value | References |
| CAS Number | 343-94-2 | [2][4][5] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2][5][6] |
| Molecular Weight | 196.68 g/mol | [2][5] |
| Appearance | White to off-white solid/powder | [2][7] |
| Melting Point | 253-255 °C | [4] |
| Solubility | Soluble in water (50 mg/mL) | [3] |
| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine;hydrochloride | [8] |
Biological Significance and Mechanism of Action
Tryptamine's biological significance stems from its role as a trace amine neurotransmitter and its structural relationship to key neurochemicals like serotonin (5-hydroxytryptamine) and melatonin.[1][3] It is biosynthesized from the essential amino acid L-tryptophan through decarboxylation.
Biosynthesis and Metabolism
The primary biosynthetic pathway for tryptamine involves the enzymatic decarboxylation of L-tryptophan by aromatic L-amino acid decarboxylase (AADC).[9] Tryptamine is then metabolized, primarily through oxidative deamination by monoamine oxidase (MAO), to form indole-3-acetaldehyde.[4][9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Tryptamine Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tryptamine hydrochloride in water and various organic solvents. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and life sciences by providing critical data and methodologies for the effective use of this compound in experimental settings.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its use in various experimental protocols, from in vitro assays to in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common solvents.
| Solvent | Solubility | Molar Concentration (mM) | Remarks | Source(s) |
| Water | 50 mg/mL | 254.22 mM | Freely soluble.[1] | [1][2] |
| Water | 39 mg/mL | 198.29 mM | - | |
| Water | 10 mg/mL (0.1g/10mL) | 50.84 mM | Clear to slightly hazy, colorless to yellow solution.[3] | [3][4] |
| Water | "very soluble" | - | Qualitative description.[5] | [5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 508.44 mM | Ultrasonic assistance recommended. Hygroscopic DMSO can reduce solubility. | [6] |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | 406.75 mM | Sonication is recommended.[2] | [2] |
| Dimethyl Sulfoxide (DMSO) | 39 mg/mL | 198.29 mM | Use of fresh DMSO is advised as moisture absorption reduces solubility.[7] | [7] |
| Ethanol | 13 mg/mL | 66.10 mM | - | [7] |
| Ethanol | "very soluble" | - | Qualitative description.[5] | [5] |
| Acetone | "very soluble" | - | Qualitative description.[5] | [5] |
| Dichloromethane (DCM) | Insoluble | - | Tryptamine base is soluble in DCM, but the hydrochloride salt is not. | [8] |
Experimental Protocols for Solubility Determination
The following section outlines a general experimental protocol for determining the solubility of an amine hydrochloride, such as this compound. This methodology is a composite of standard laboratory practices for solubility assessment.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Calibrated pH meter (for aqueous solutions)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent if a standard curve is to be generated for quantification.
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Visualization of the Experimental Workflow:
Caption: General Experimental Workflow for Solubility Determination.
Biological Activity and Signaling Pathways
This compound is a monoamine alkaloid that acts as a metabolite of tryptophan and is a CNS-active substance.[2] It functions as an agonist for several receptors, including the 5-HT4 receptor and the Trace Amine-Associated Receptor 1 (TAAR1).[2][9] The activation of TAAR1, a G protein-coupled receptor (GPCR), is of particular interest in neuropsychiatric research.[9]
TAAR1 Signaling Pathway:
Upon binding to TAAR1, tryptamine initiates a signaling cascade that can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[9] This interaction makes TAAR1 a potential therapeutic target for various neuropsychiatric disorders.[9]
Visualization of Tryptamine-TAAR1 Signaling:
Caption: Tryptamine-TAAR1 Signaling Pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Agonist | Nervous System | TargetMol [targetmol.com]
- 3. This compound | 343-94-2 [chemicalbook.com]
- 4. 343-94-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [chemister.ru]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. gassing tryptamine out of DCM? , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 9. Tryptamine - Wikipedia [en.wikipedia.org]
Endogenous presence of tryptamine in the human brain
An In-depth Technical Guide on the Endogenous Presence of Tryptamine in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, a monoamine alkaloid, is an endogenous neuromodulator found in the mammalian brain. Structurally related to the essential amino acid L-tryptophan, from which it is derived, tryptamine is the backbone for a variety of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. While present in trace amounts, endogenous tryptamine plays a significant role in neuromodulation, acting on several receptor systems to influence neuronal activity. This technical guide provides a comprehensive overview of the current understanding of tryptamine's presence, biosynthesis, metabolism, and signaling pathways within the human brain, tailored for professionals in neuroscience research and drug development.
Quantitative Data on Tryptamine and Related Enzymes in the Mammalian Brain
The precise quantification of endogenous tryptamine in specific regions of the human brain is an ongoing area of research. The available data, primarily from rodent models, provides valuable insights into its low but functionally relevant concentrations.
Table 1: Endogenous Tryptamine Concentrations in the Mammalian Brain
| Brain Region | Species | Concentration | Citation |
| Whole Brain | Mammalian | < 100 ng/g of tissue | [1] |
| Whole Brain | Rat (normal) | 0.60 ± 0.06 ng/g of tissue | [2] |
| Whole Brain | Rat (pre-treated) | 96.7 ± 21.9 ng/g of tissue | [2] |
| Caudate Nucleus | Mouse | 2.5 ng/g | [3] |
| Hypothalamus | Mouse | < 0.5 ng/g | [3] |
| Hippocampus | Mouse | < 0.7 ng/g | [3] |
| Olfactory Bulb | Mouse | < 0.7 ng/g | [3] |
| Olfactory Tubercles | Mouse | < 0.6 ng/g | [3] |
| Brain Stem | Mouse | < 0.4 ng/g | [3] |
| Cerebellum | Mouse | < 1.0 ng/g | [3] |
| Spinal Cord | Mouse | 0.3 ng/g | [3] |
| Spinal Cord | Rat | 0.3 ng/g | [3] |
Enzymatic Activity
The synthesis and degradation of tryptamine are governed by specific enzymes. While direct kinetic data for tryptamine synthesis from tryptophan in the human brain is limited, studies on related substrates provide valuable estimates.
Table 2: Kinetic Properties of Human Brain Aromatic L-Amino Acid Decarboxylase (AADC)
| Substrate | Brain Region | Km (μM) | Vmax (pmol/min/g wet weight) | Citation |
| L-DOPA | Caudate Nucleus | 414 | 482 | [4] |
| L-5-HTP | Caudate Nucleus | 90 | 71 | [4] |
Table 3: Tryptamine Metabolism by Monoamine Oxidase (MAO) in the Human Brain
| Enzyme | Substrate | Properties | Citation |
| MAO-A & MAO-B | Tryptamine | Both isoforms metabolize tryptamine. Km values are similar for both forms across different brain regions. | [1] |
| MAO-A | Tryptamine | Contributes approximately 50% of total MAO activity towards tryptamine in the human cerebral cortex. | [1] |
| MAO-A | Tryptamine | Selectively converts tryptamine to indole-3-acetaldehyde. | [5] |
Biosynthesis and Metabolism of Tryptamine
Tryptamine is synthesized from the essential amino acid L-tryptophan through a single enzymatic step and is subsequently metabolized by monoamine oxidases.
Biosynthesis
The synthesis of tryptamine in the human brain is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[5][6] This enzyme removes the carboxyl group from L-tryptophan to yield tryptamine.[5] AADC is a pyridoxal phosphate (PLP)-dependent enzyme widely distributed in the nervous system.[6]
Metabolism
The primary route of tryptamine degradation is oxidative deamination by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[7] Both isoforms, MAO-A and MAO-B, are involved in the metabolism of tryptamine in the human brain, converting it to indole-3-acetaldehyde.[1][5] This metabolite is then further oxidized to indole-3-acetic acid (IAA). The rapid metabolism by MAO results in a very short half-life for endogenous tryptamine.[8]
Caption: Biosynthesis and metabolic pathway of tryptamine.
Experimental Protocols
Quantification of Endogenous Tryptamine in Human Brain Tissue by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of tryptamine from human brain tissue, based on established methods for similar analytes.[9][10]
1. Materials and Reagents
-
Human brain tissue (stored at -80°C)
-
Internal Standard (IS): Tryptamine-d4
-
Homogenization Buffer: e.g., 0.1 M perchloric acid
-
Protein Precipitation Solvent: Acetonitrile (ACN), ice-cold
-
Reconstitution Solvent: e.g., 50% methanol in water with 0.1% formic acid
-
LC-MS grade water and solvents
2. Sample Preparation
-
Tissue Weighing and Homogenization:
-
On dry ice, weigh approximately 50-100 mg of frozen human brain tissue.
-
Add the tissue to a pre-chilled tube containing 10 volumes (w/v) of ice-cold homogenization buffer.
-
Homogenize the tissue using a sonicator or mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Internal Standard Spiking:
-
Spike the homogenate with the internal standard (Tryptamine-d4) to a final concentration appropriate for the expected endogenous levels and instrument sensitivity.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant, which contains the tryptamine and internal standard.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
-
Transfer for Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tryptamine from other endogenous compounds (e.g., 5% B to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tryptamine: Q1/Q3 transition (e.g., m/z 161.1 -> 144.1).
-
Tryptamine-d4 (IS): Q1/Q3 transition (e.g., m/z 165.1 -> 148.1).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
4. Data Analysis
-
Generate a standard curve using known concentrations of tryptamine.
-
Quantify the amount of tryptamine in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the final concentration as ng/g or pmol/g of brain tissue.
Caption: Workflow for tryptamine quantification in brain tissue.
Signaling Pathways of Tryptamine
Tryptamine exerts its neuromodulatory effects through interaction with specific G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptors, particularly the 5-HT2A subtype.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Tryptamine is an agonist of TAAR1, a GPCR primarily located intracellularly in monoaminergic neurons.[11] Activation of TAAR1 by tryptamine initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase.[11][12] This, in turn, increases the intracellular concentration of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[11][13] These kinases can phosphorylate various downstream targets, including dopamine transporters (DAT), influencing their function and leading to changes in dopamine efflux and reuptake.[11] The TAAR1 signaling pathway can also involve the β-arrestin 2 pathway, which is independent of G-protein signaling.[14]
Caption: Tryptamine signaling through the TAAR1 receptor.
Serotonin 2A (5-HT2A) Receptor Signaling
Tryptamine also acts as an agonist at serotonin 5-HT2A receptors, which are widely expressed in the brain, with high densities in the cerebral cortex.[15] The 5-HT2A receptor is a Gq/11-coupled GPCR.[5] Upon activation by tryptamine, the Gαq subunit activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5] These signaling events lead to a cascade of downstream effects, including the modulation of ion channels, gene expression, and neuronal excitability, which are thought to underlie some of the psychoactive effects of tryptamine derivatives.[15]
Caption: Tryptamine signaling through the 5-HT2A receptor.
Conclusion
Endogenous tryptamine, while present in minute concentrations, is a critical neuromodulator in the human brain. Its synthesis from L-tryptophan and rapid metabolism by MAO enzymes maintain a fine balance of its levels. Through its interaction with TAAR1 and 5-HT2A receptors, tryptamine can significantly influence monoaminergic neurotransmission and neuronal excitability.
This guide has summarized the current knowledge on the quantitative aspects, biochemical pathways, and signaling mechanisms of endogenous tryptamine. However, significant research opportunities remain. Specifically, there is a need for more precise quantification of tryptamine in various regions of the healthy and diseased human brain. Furthermore, a more detailed elucidation of the downstream targets and ultimate physiological consequences of tryptamine-induced signaling is crucial for a complete understanding of its role in brain function and for the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of tryptamine in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oruen.com [oruen.com]
- 6. Caudate nucleus as a component of networks controlling behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAAR1 - Wikipedia [en.wikipedia.org]
- 11. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of 5-HT(2) receptors in the tryptamine-induced 5-HT syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tryptamine Hydrochloride in Serotonin Receptor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, an indole alkaloid derived from the amino acid tryptophan, and its hydrochloride salt are fundamental tools in the study of the serotonergic system.[1][2] As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), tryptamine serves as a valuable probe for elucidating the function and pharmacology of serotonin receptors.[3][4] Its interactions with various 5-HT receptor subtypes, coupled with its influence on serotonin transport and metabolism, make it an indispensable compound in neuroscience research and the development of novel therapeutics for a range of psychiatric and neurological disorders.[2][5] This technical guide provides an in-depth overview of the role of tryptamine hydrochloride in serotonin receptor studies, focusing on its binding affinities, functional activities, and the experimental protocols used for its characterization.
Core Functionality of Tryptamine at Serotonin Receptors
Tryptamine exhibits a complex pharmacological profile, acting primarily as a serotonin receptor agonist.[3][6] Its effects are mediated through direct binding to and activation of various 5-HT receptor subtypes. Furthermore, tryptamine can act as a monoamine releasing agent, influencing the synaptic concentrations of serotonin, dopamine, and norepinephrine.[3][6] Its rapid metabolism by monoamine oxidase (MAO) is a critical factor in its in vivo potency and duration of action.[3][7]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of tryptamine and its key derivatives at various serotonin receptors and the serotonin transporter (SERT). This data provides a comparative overview of their structure-activity relationships.[8]
Table 1: Binding Affinities (Ki, nM) of Tryptamine and Derivatives at Serotonin Receptors and SERT
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| Tryptamine | >10,000 | - | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
| 4-Hydroxytryptamine | 95 | - | - | 40 | - | - |
Data compiled from multiple sources.[8] '-' indicates data not available.
Table 2: Functional Potencies (EC50/IC50, nM) of Tryptamine and Derivatives
| Compound | Receptor/Transporter | Functional Assay | EC50/IC50 (nM) |
| Tryptamine | 5-HT2A | Gq/11 activation | 7.36 ± 0.56 |
| Tryptamine | 5-HT2A | β-arrestin recruitment | 3,485 ± 234 |
| Tryptamine | SERT | Serotonin Release | 32.6 |
| Tryptamine | DAT | Dopamine Release | 164 |
| Tryptamine | NET | Norepinephrine Release | 716 |
| 7-Chlorotryptamine | 5-HT2A | Full Agonist | 18.8 |
| 7-Chlorotryptamine | SERT | Serotonin Release | 8.03 |
Data compiled from multiple sources.[3][6][9]
Experimental Protocols
Radioligand Binding Assays
Competitive radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[8][10] This is achieved by measuring the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.[8][11]
Generalized Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest, or from native tissues like the rat frontal cortex.[8][12]
-
Homogenize the cells or tissues in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[13]
-
Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[13] Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (e.g., [³H]ketanserin for 5-HT2A), and assay buffer.[8][11]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled ligand that saturates the receptors (e.g., 10 µM ketanserin for 5-HT2A).[8][11]
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).[8]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[13]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response (HTR) in rodents is a behavioral assay commonly used to assess the in vivo hallucinogenic potential of compounds, which is primarily mediated by the activation of 5-HT2A receptors.[14][15]
Generalized Protocol for HTR Assay:
-
Animals:
-
Use male C57BL/6J mice.[14]
-
-
Drug Administration:
-
Behavioral Observation:
-
Place individual mice in a cylindrical observation arena immediately after drug administration.[14]
-
Record the number of head twitches over a specified period (e.g., 30-90 minutes).[14][16]
-
Observation can be done by trained observers or through automated video analysis software for greater objectivity.[11][14]
-
-
Data Analysis:
-
Compare the number of head twitches in the drug-treated groups to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and the effects of antagonists.[17]
-
Mandatory Visualizations
Signaling Pathways
Tryptamine and its derivatives exert their effects by activating serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[18][19] The major signaling pathways activated by the serotonin receptors relevant to tryptamine's action are the Gq, Gi/o, and Gs pathways.[20]
Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.
Caption: Inhibitory Gi/o signaling pathway of the 5-HT1A receptor.
Caption: Stimulatory Gs signaling pathway of the 5-HT4 receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound remains a pivotal research tool for the exploration of the serotonin system. Its well-characterized interactions with a multitude of 5-HT receptors provide a basis for understanding the structure-function relationships of these receptors and their roles in health and disease. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are essential for researchers and drug development professionals aiming to leverage tryptamine and its derivatives in their scientific pursuits. The continued investigation into the nuanced pharmacology of tryptamine will undoubtedly pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles for a host of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin hydrochloride (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist (CAS 153-98-0) | Abcam [abcam.com]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Tryptamine: A Technical Guide for Researchers
An In-depth Exploration of the Core Monoamine Alkaloid
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of tryptamine, a foundational monoamine alkaloid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
A Historical Perspective: From Serotonin to Synthetic Analogs
The journey of tryptamine research begins not with the compound itself, but with its more famous derivative, serotonin (5-hydroxytryptamine). In the 1930s, Italian scientist Vittorio Erspamer, while studying the enterochromaffin cells of the gastrointestinal tract, isolated a substance he named "enteramine" due to its smooth muscle contracting properties.[1] Concurrently, researchers at the Cleveland Clinic in the United States were investigating a vasoconstrictor substance in blood serum. In 1948, a team comprising Maurice M. Rapport, Arda Green, and Irvine Page successfully isolated and crystallized this compound, naming it "serotonin."[1] Subsequent structural analysis revealed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT).[1] This discovery laid the crucial groundwork for understanding the vast physiological roles of this key neurotransmitter.
While serotonin itself is not psychoactive, its structural backbone, tryptamine, is shared by numerous compounds with profound effects on consciousness. The first synthesis of a now-famous psychedelic tryptamine, N,N-dimethyltryptamine (DMT), was achieved by Canadian chemist Richard Helmuth Fredrick Manske in 1931.[1][2] Interestingly, the psychoactive properties of DMT were not discovered until over two decades later. It was in 1946 that Brazilian chemist and microbiologist Oswaldo Gonçalves de Lima first isolated DMT as a natural product from the root bark of Mimosa tenuiflora.[3]
The mid-20th century saw a surge in interest in psychoactive compounds, significantly advanced by the work of Albert Hofmann at Sandoz Laboratories. Hofmann's team isolated and synthesized psilocybin and psilocin, the active compounds in "magic mushrooms," in the late 1950s.[4] No historical account of tryptamine research is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. A brilliant chemist and pharmacologist, Shulgin dedicated a significant portion of his career to the synthesis and subjective evaluation of a vast array of psychoactive compounds, meticulously documenting his findings and providing a framework for understanding their structure-activity relationships.[1]
Quantitative Pharmacology of Tryptamines
The biological effects of tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic hallucinogens.[1][5] The affinity of a tryptamine derivative for various serotonin receptor subtypes is a critical determinant of its pharmacological profile and potency.
Serotonin Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of several notable tryptamines for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| Tryptamine | >10,000 | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
| 5-(Nonyloxy)tryptamine | >300-fold selective for 5-HT1D vs 5-HT1A | 1 | - | - | - |
| 5-[(7,7-dimethylheptyl)oxy]tryptamine | 400-fold selective for 5-HT1D vs 5-HT1A | 2.3 | - | - | - |
Note: Data compiled from multiple sources.[3] Ranges reflect variability in experimental conditions. '-' indicates data not available in the cited sources.
Monoamine Oxidase (MAO) Kinetics
Tryptamine is metabolized by monoamine oxidase (MAO), an enzyme with two main isoforms, MAO-A and MAO-B.[6] Tryptamine serves as a substrate for both forms of the enzyme in various human tissues, including the liver, kidney, and brain.[7] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the interaction between tryptamine and these enzymes.
| Enzyme | Tissue | Km (μM) | Vmax (nmol/min/mg protein) |
| MAO-A | Human Recombinant | 23.1 ± 0.8 | 10.2 ± 0.2 |
| MAO-B | Human Recombinant | 18.0 ± 2.3 | 7.35 ± 0.69 |
Note: Data compiled from a study using kynuramine as the substrate, which has similar affinity to both MAO-A and MAO-B.[8] The Km values for tryptamine with both MAO forms are reported to be similar across various human tissues.[7]
Key Experimental Protocols
Synthesis of Tryptamine from Tryptophan via Decarboxylation
The most straightforward method for synthesizing tryptamine is the decarboxylation of the amino acid tryptophan.[1] Several variations of this procedure exist, with different solvents and catalysts.
Materials:
-
L- or DL-Tryptophan
-
Tetralin (solvent)
-
Acetone (catalyst)
-
Benzene (for recrystallization)
-
Hydrochloric acid (for salt formation, optional)
-
Sodium hydroxide (for basification, optional)
-
Standard reflux and distillation apparatus
-
Vigorous stirrer
Procedure:
-
Suspend 102.1 g (0.5 mol) of L- or DL-Tryptophan in 250 ml of tetralin containing 2.9 g (0.05 mol) of acetone in a round-bottom flask equipped with a reflux condenser and a vigorous stirrer.
-
Heat the mixture to reflux (approximately 207°C) for 8-10 hours, or until the evolution of carbon dioxide ceases and the reaction mixture becomes clear.
-
Remove the solvent under vacuum.
-
Distill the residue under reduced pressure. The fraction boiling at 140-155°C at 0.25 mmHg will be the crude tryptamine, which solidifies upon cooling.
-
Recrystallize the solid from boiling benzene to yield faint yellow prisms of pure tryptamine. The expected melting point is 116-117.5°C.[9]
Radioligand Binding Assay for Serotonin Receptors
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[10] This protocol provides a general framework for a competition binding assay.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A)
-
Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A)
-
Test compound (tryptamine derivative)
-
Non-specific binding ligand (e.g., Mianserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% Ascorbic acid)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess non-specific ligand), and competitor binding (membranes, radioligand, and varying concentrations of the test compound).
-
Incubation: Add the assay components to the wells. A typical final volume is 250 µL. Incubate the plate at a specified temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Molecular Mechanisms
Tryptamine Biosynthesis Pathway
Tryptamine is biosynthesized from the essential amino acid tryptophan through decarboxylation, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[6][11]
5-HT2A Receptor Signaling Pathway
The psychoactive effects of many tryptamines are mediated through their agonist activity at the 5-HT2A receptor, which is a Gq-protein coupled receptor.[12][13] Activation of this receptor initiates a downstream signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
References
- 1. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
- 7. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tryptamine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Tryptamine, an indole alkaloid derived from the amino acid tryptophan, serves as a foundational scaffold for a multitude of biologically active molecules, including the essential neurotransmitters serotonin and melatonin.[1] In organic synthesis, its hydrochloride salt, Tryptamine Hydrochloride (CAS 343-94-2), is a preferred starting material due to its stability and ease of handling.[2][3] Typically appearing as a white to off-white crystalline powder, this versatile compound is a cornerstone in the synthesis of complex alkaloids and pharmaceutical agents, particularly those targeting neurological and psychiatric conditions.[1][4][5][6]
Physicochemical and Spectroscopic Profile
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in various reaction protocols.[1] Below are its key physical properties and a summary of its characteristic spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂ | [7][8] |
| Molecular Weight | 196.68 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 256 °C | [7] |
| Solubility | Very soluble in water (50 mg/mL), ethanol, and acetone. Soluble in DMSO (39 mg/mL). |[1][2][7] |
Table 2: Representative ¹H NMR Spectroscopic Data for Tryptamine Note: Data is for the free base in DMSO-d₆, which is representative of the core structure.
| Atom Position | Chemical Shift (ppm) | Multiplicity | Reference(s) |
|---|---|---|---|
| H-1 (NH) | 10.86 | br s | [9] |
| H-2 | 7.13 | s | [9] |
| H-4 | 7.34 - 7.36 | m | [9] |
| H-5 | 6.97 - 6.99 | m | [9] |
| H-6 | 7.06 - 7.08 | m | [9] |
| H-7 | 7.51 - 7.53 | d | [9] |
| H-α (CH₂) | 2.81 - 2.85 | t | [9] |
| H-β (CH₂) | 2.75 - 2.78 | t |[9] |
Core Synthetic Transformations
This compound is a privileged starting material for constructing complex heterocyclic systems. Its indole nucleus and primary amine side chain allow for a diverse range of chemical transformations.
The Pictet-Spengler Reaction: Gateway to β-Carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone.[10] This intramolecular electrophilic substitution reaction forms the 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, which is central to a vast array of pharmacologically significant alkaloids.[4][11][12]
Table 3: Examples of Acid-Catalyzed Pictet-Spengler Reactions
| Aldehyde | Catalyst | Solvent | Temperature | Yield | Reference(s) |
|---|---|---|---|---|---|
| Arylaldehydes | NH₄Cl | Methanol | Reflux | ~90% | [13] |
| Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | Good | [11][14] |
| Various Aldehydes | l-Tartaric Acid | Water | N/A | Good |[13] |
-
Setup: Dissolve the this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.
-
Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%; or a few drops of concentrated HCl).
-
Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Quench: Upon completion, cool the mixture and quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the acid is neutralized.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The Bischler-Napieralski Reaction: Synthesis of Dihydro-β-carbolines
The Bischler-Napieralski reaction provides an alternative and powerful route to the β-carboline core.[4] The process involves two key steps: first, the acylation of tryptamine to form an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield a 3,4-dihydro-β-carboline (DHβC).[4][15] These DHβCs are valuable intermediates that can be subsequently reduced to THβCs or oxidized to fully aromatic β-carbolines.[4][16]
Table 4: Optimization of a One-Pot Bischler-Napieralski Cyclization [12][17] Reaction of tryptamine with a ketene S,S-acetal to form a 1-substituted THβC.
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| InCl₃ (10 mol%) | Dichloromethane | 24 | 70% (intermediate) |
| InCl₃ (10 mol%) / TFA (10 mol%) | Dichloromethane | 24 | 75% (intermediate) |
| InCl₃ (2 mol%) / TFA (10 mol%) | Acetonitrile | 4 | 80% |
| InCl₃ (2 mol%) / TFA (15 mol%) | Acetonitrile | 4 | 85% |
| InCl₃ (2 mol%) / TFA (20 mol%) | Acetonitrile | 4 | 85% |
-
Setup: To a solution of tryptamine (1.0 eq) in acetonitrile (MeCN), add the ketene S,S-acetal derivative (1.1 eq) and InCl₃ (2 mol%).
-
Initial Reaction: Reflux the reaction mixture for 2 hours.
-
Cyclization: Add trifluoroacetic acid (TFA, 15 mol%) to the mixture and continue refluxing for an additional 1-2 hours, monitoring by TLC.
-
Quench: After completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (hexane-EtOAc) to yield the 1-substituted tetrahydro-β-carboline.
N-Alkylation: Synthesis of N,N-Dimethyltryptamine (DMT)
Tryptamine's primary amine is readily functionalized via N-alkylation. A prominent example is the synthesis of N,N-dimethyltryptamine (DMT), a potent psychedelic compound, via reductive amination.[18] This one-pot method typically employs formaldehyde as the source of the methyl groups and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to reduce the intermediate iminium species.[18][19] Careful control of stoichiometry is critical to prevent side reactions, such as Pictet-Spengler cyclization, which can form carboline byproducts.[18]
-
Setup: In a suitable reaction vessel, dissolve tryptamine in a mixture of acetic acid and methanol.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde to the tryptamine solution.
-
Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) in portions. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction for the consumption of tryptamine and the formation of NMT and DMT using TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully neutralize the acid and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purification: The crude product is purified, often by column chromatography or recrystallization, to separate DMT from unreacted starting materials and byproducts like THBC and N-methyl-N-cyanomethyltryptamine (MCMT).[19]
Application in Drug Development: Targeting Serotonin Receptors
Many synthetic derivatives of tryptamine owe their biological activity to their interaction with neurotransmitter receptors. DMT, for example, is a potent agonist of the serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR) that is a key target in psychiatric medicine.[3][20] The activation of this receptor initiates a complex intracellular signaling cascade.
Understanding these synthetic routes and biological pathways is crucial for drug development professionals. This compound provides the foundational chemical architecture to build novel compounds that can modulate these pathways, offering potential therapeutic agents for a range of neurological and psychological disorders. Its versatility continues to make it an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemister.ru]
- 8. This compound | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shaunlacob.com [shaunlacob.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Stability of Tryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and stability of tryptamine hydrochloride powder. The information is compiled from various technical and safety data sheets to assist researchers and drug development professionals in its proper handling, storage, and analysis.
Physical and Chemical Properties
This compound is an indole alkaloid derivative of the amino acid tryptophan.[1] It presents as a solid in various forms and colors.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | Crystals, powder, or crystalline powder. Color can range from white, off-white, beige, light-yellow, to pale cream or pale orange. | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂ · HCl | [2][4][6] |
| Molecular Weight | 196.68 g/mol | [6][7] |
| Melting Point | 250 - 257 °C | [2][3][4][6] |
| Solubility | Very soluble in water, ethanol, and acetone. Also soluble in DMSO and methanol. | [3][5][8][9] |
| Autoignition Temp. | 490 °C / 914 °F | [4] |
Stability and Storage
This compound is generally considered a stable compound, but it is sensitive to certain environmental conditions.[4][10] Proper storage is crucial to maintain its integrity and prevent degradation.
Key Stability Factors:
-
Light Sensitivity: The compound is known to be light-sensitive, and exposure to light, particularly UV radiation, can induce photodegradation.[4][5][11][12]
-
Oxidation: Tryptamine is susceptible to oxidation, which is a primary degradation pathway.[11] This process can be accelerated by the presence of oxidizing agents, dissolved oxygen, elevated temperatures, or alkaline pH.[10][11] A color change in the powder or its solutions (e.g., yellowing or browning) often indicates oxidative degradation.[11]
-
pH: In aqueous solutions, tryptamine exhibits greater stability in acidic conditions (pH < 7).[11] Degradation increases in neutral to alkaline conditions.[11]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[11]
Recommended Storage Conditions: To ensure long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[4][10] The container should be kept tightly sealed and protected from light.[4][10][13] For solutions, short-term storage at 4°C is recommended, while for longer-term storage, solutions should be kept at -20°C or -80°C.[1][8]
Table 2: Recommended Storage Conditions Summary
| Form | Condition | Recommendation | References |
| Solid Powder | Temperature | Cool, well-ventilated area | [4][10] |
| Atmosphere | Dry | [4][10] | |
| Light | Protected from light | [4][5] | |
| Container | Tightly sealed original container | [10][13] | |
| In Solvent | Short-Term | 4°C | [1] |
| Long-Term | -20°C (1 month) to -80°C (6 months) | [1] |
Experimental Protocols for Stability Assessment
To understand the degradation pathways and validate the stability of this compound, forced degradation studies and a stability-indicating HPLC method are essential.
This protocol provides a general framework for the quantitative analysis of tryptamine to assess its stability.[11]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate solution).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at 220 nm and 280 nm.[11]
-
Column Temperature: 25°C.[11]
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or water at a concentration of approximately 1 mg/mL.[11]
-
Working Standard Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).[11]
-
Sample Solution: Prepare the tryptamine aqueous solution at the desired concentration in the buffer of interest for the stability test.[11]
3. Analysis:
-
Inject the standard solutions to establish a calibration curve.[11]
-
Inject the sample solutions at various time points (e.g., 0, 24, 48 hours) under the specified storage conditions.[11][14]
-
Quantify the tryptamine concentration using the calibration curve. A decrease in the main tryptamine peak accompanied by the appearance of new peaks indicates degradation.[11]
Forced degradation studies are performed to identify potential degradation products and pathways.[11]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.[11]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for a specified period, protected from light.[11]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[11]
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light.[11]
Visualized Stability Pathway
The following diagram illustrates the key factors that can influence the stability of this compound, leading to its degradation.
Caption: Factors influencing the stability of Tryptamine HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound [chemister.ru]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 343-94-2 [chemicalbook.com]
- 6. 色胺 盐酸盐 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Agonist | Nervous System | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
Tryptamine hydrochloride vs freebase tryptamine for research
An In-depth Technical Guide: Tryptamine Hydrochloride vs. Freebase Tryptamine for Research
For researchers, scientists, and drug development professionals, the selection between the hydrochloride salt and the freebase form of a compound is a critical decision that can significantly impact experimental design, reproducibility, and outcomes. This guide provides a detailed technical comparison of this compound and tryptamine freebase, offering insights into their physicochemical properties, experimental applications, and biological activities to inform this choice.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between this compound and tryptamine freebase lie in their physical and chemical characteristics. The hydrochloride is a salt, formed by reacting the basic tryptamine molecule with hydrochloric acid. This conversion has profound effects on properties like solubility and stability.
Quantitative data for these two forms are summarized in the table below for easy comparison.
| Property | This compound | Tryptamine Freebase | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂N₂ · HCl[1] | C₁₀H₁₂N₂[2] | Addition of a hydrochloride (HCl) molecule. |
| Molecular Weight | 196.68 g/mol [3][4][5] | 160.22 g/mol [2][6][7] | The added mass of the HCl molecule. |
| Appearance | White to off-white or light-yellow crystalline powder.[5][8][9] | White crystalline solid.[2][10] | Salt formation can alter the crystal lattice structure. |
| Water Solubility | Soluble.[1][8] Reported values include 10 mg/mL[1] and 50 mg/mL.[8] | Sparingly soluble (1 g/L at 20°C).[10][11] | The ionic nature of the salt form allows it to readily dissolve in polar solvents like water. |
| Organic Solvent Solubility | Slightly soluble in methanol and DMSO.[12] | Soluble in ethanol, DMSO, and dimethylformamide.[11] | The non-polar indole ring of the freebase enhances solubility in organic solvents. |
| pKa | ~9.73 - 10.2 (for the conjugate acid of the amino group).[10] | ~9.73 - 10.2 (for the amino group).[10] | The pKa is an intrinsic property of the functional group and is the same for both forms in solution. |
| Stability | Generally more stable, especially for long-term storage.[13] | Less stable; more susceptible to oxidation and degradation.[13][14] | The salt form is less reactive and less prone to aerial oxidation. |
| Hygroscopicity | Hygroscopic (tends to absorb moisture from the air).[5][15] | Not typically reported as hygroscopic. | The ionic nature of salts can attract and hold water molecules. |
Experimental Considerations and Protocols
The choice between the hydrochloride and freebase forms is primarily dictated by the experimental protocol, particularly the solvent system and required stability.
Decision Workflow for Form Selection
The following diagram outlines a logical workflow for researchers to decide which form of tryptamine is best suited for their experiment.
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Tryptamine HCl)
This protocol is suitable for most in vitro biological assays and in vivo studies requiring administration in a physiological buffer.
-
Objective: To prepare a 10 mM stock solution of this compound in phosphate-buffered saline (PBS).
-
Materials: this compound (MW: 196.68 g/mol ), sterile PBS (pH 7.4), analytical balance, volumetric flask, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 19.67 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of PBS to the flask.
-
Gently swirl or sonicate the solution until the solid is completely dissolved.[16]
-
Bring the final volume to 10 mL with PBS.
-
The solution can be sterile-filtered if necessary for cell culture applications.
-
Aliquot into smaller volumes and store at -20°C for short-term use. For long-term storage, -80°C is recommended.[5]
-
Protocol 2: Preparation of a Stock Solution in Organic Solvent (Tryptamine Freebase)
This protocol is used when the freebase form is required, often for subsequent dilution into aqueous media where initial dissolution is a challenge.
-
Objective: To prepare a 50 mM stock solution of tryptamine freebase in DMSO.
-
Materials: Tryptamine freebase (MW: 160.22 g/mol ), anhydrous DMSO, analytical balance, volumetric flask, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 8.01 mg of tryptamine freebase.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of DMSO. Purging the solvent with an inert gas like nitrogen or argon is recommended to prevent oxidation.[11]
-
Vortex or sonicate until the solid is fully dissolved.
-
Bring the final volume to 1 mL with DMSO.
-
For use in aqueous assays, this stock can be diluted into the final buffer. Note that the final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects.[11][17]
-
Store the stock solution in aliquots at -20°C or -80°C. Aqueous solutions prepared from this stock should generally be used immediately and not stored.[11]
-
Biological Activity and Signaling Pathways
Tryptamine exerts its biological effects primarily by acting as an agonist at specific G protein-coupled receptors (GPCRs), most notably serotonin receptors and trace amine-associated receptors (TAARs).[18]
Tryptamine-Mediated Signaling Pathways
5-HT₂ₐ Receptor Signaling: Tryptamine is a full agonist of the serotonin 5-HT₂ₐ receptor.[18] Activation of this receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade that leads to increases in intracellular calcium. This pathway is central to the psychoactive effects of many tryptamine derivatives.[19][20][21]
Trace Amine-Associated Receptor 1 (TAAR1) Signaling: Tryptamine is also an endogenous agonist for TAAR1.[22][23][24] This receptor is coupled to the Gs alpha subunit. Its activation leads to the production of cyclic AMP (cAMP), which in turn modulates the activity of monoamine systems, including dopamine and serotonin.[22][25][26]
Advanced Research Protocols
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate at which tryptamine is metabolized by liver enzymes, providing crucial data for pharmacokinetic modeling.
-
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of tryptamine.
-
Materials: Tryptamine (typically HCl form for buffer compatibility), Pooled Human Liver Microsomes (HLMs), NADPH Regenerating System, 100 mM Phosphate Buffer (pH 7.4), Acetonitrile (ACN) for quenching, internal standard (e.g., deuterated tryptamine), 96-well plates, incubator (37°C), LC-MS/MS system.[17][27]
-
Procedure:
-
Reagent Preparation: Prepare a working solution of tryptamine in phosphate buffer. Dilute HLMs in buffer to a final protein concentration of 1-2 mg/mL.[17]
-
Incubation: In a 96-well plate, pre-warm the HLM suspension and tryptamine solution at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final tryptamine concentration is typically around 1 µM.[17]
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining tryptamine at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of tryptamine remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance.[17]
-
Protocol 4: Rodent Behavioral Assay (Head-Twitch Response)
This in vivo protocol assesses 5-HT₂ₐ receptor activation by measuring a specific behavioral response in mice or rats.
-
Objective: To quantify the head-twitch response (HTR) in mice following tryptamine administration.
-
Materials: this compound, sterile saline (0.9% NaCl), test animals (e.g., C57BL/6 mice), observation chambers, video recording equipment.
-
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing facility for at least one week and to the observation chamber for 10-15 minutes before injection.[28]
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment.
-
Administration: Administer the tryptamine solution or a vehicle control (saline) via intravenous (IV) or intraperitoneal (IP) injection. Doses greater than 15 mg/kg (IV) have been shown to induce behavioral syndromes in mice.[29]
-
Observation: Immediately place the animal back in the observation chamber and record its behavior for a set period (e.g., 15-30 minutes). The behavioral effects of IV tryptamine are rapid and may only last a few minutes.[29]
-
Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches during the observation period.
-
Data Analysis: Compare the frequency of HTR between the tryptamine-treated groups and the vehicle control group using appropriate statistical methods.
-
Conclusion
The selection between this compound and tryptamine freebase is a fundamental step in experimental design that hinges on solubility and stability requirements.
-
This compound is the superior choice for the vast majority of biological research applications. Its high water solubility makes it ideal for preparing aqueous buffers for in vitro assays and for creating formulations for in vivo administration. Its enhanced stability ensures greater shelf-life and reproducibility of results.
-
Tryptamine Freebase is reserved for specific applications where solubility in organic solvents is necessary, such as in certain organic synthesis reactions, specific analytical techniques, or when creating highly concentrated stock solutions in DMSO. Researchers using the freebase form must take extra precautions to mitigate its lower stability by storing it under inert gas and protecting it from light and heat.
By understanding these core differences and applying the appropriate protocols, researchers can ensure the integrity and success of their scientific investigations.
References
- 1. Tryptamine 99 343-94-2 [sigmaaldrich.com]
- 2. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tryptamine [webbook.nist.gov]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Tryptamine CAS#: 61-54-1 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bluelight.org [bluelight.org]
- 15. This compound | 343-94-2 [chemicalbook.com]
- 16. This compound | Agonist | Nervous System | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. Tryptamine - Wikipedia [en.wikipedia.org]
- 19. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TAAR1 - Wikipedia [en.wikipedia.org]
- 26. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. The behavioural effects of intravenously administered tryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and biosynthesis of tryptamine in plants
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tryptamine in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of tryptamine in the plant kingdom. It includes detailed experimental protocols for extraction and analysis, quantitative data on tryptamine concentrations in various plant species, and diagrams of key metabolic and experimental pathways.
Introduction to Tryptamine in Plants
Tryptamine is a monoamine alkaloid derived from the decarboxylation of the essential amino acid L-tryptophan.[1] In the plant kingdom, tryptamine is a crucial metabolic intermediate, serving as the central precursor for a vast array of biologically active compounds, including complex indole alkaloids, the phytohormone indole-3-acetic acid (IAA), and the neurohormone analogues serotonin and melatonin.[2][3][4][5] Its biosynthesis is a critical regulatory point between primary and secondary metabolism.[6][7] While often viewed as a mere intermediate, tryptamine can accumulate to high levels in certain tissues, particularly reproductive organs, suggesting it may also function as an end product with specific physiological roles.[2][3][4][8] These roles are believed to encompass defense against herbivores, responses to abiotic stress, growth regulation, and development.[2][4][6]
Natural Sources and Quantitative Data
Tryptamine and its derivatives are found throughout the plant kingdom. Many species within the Acacia genus, for example, are known to contain significant levels of these psychoactive alkaloids. The concentration of tryptamine can vary significantly between species, within different tissues of the same plant, and based on environmental conditions.[1] The following table summarizes quantitative data on tryptamine concentrations found in various plant species.
| Plant Species | Family | Plant Part | Tryptamine Concentration (dry weight) | Other Alkaloids | Reference |
| Acacia acuminata | Fabaceae | Bark & Leaf | Up to 1.5% total alkaloids | DMT, NMT, Harman | [9] |
| Acacia maidenii | Fabaceae | Bark | 0.13-0.71% total alkaloids | NMT, DMT (2:3 ratio) | [10] |
| Acacia obtusifolia | Fabaceae | Bark | 0.4-0.5% | DMT, NMT | [9] |
| Acacia longifolia | Fabaceae | Bark | ~0.2% | DMT | [9] |
| Petalostylis cassioides | Fabaceae | Leaves & Stems | 0.4-0.5% | DMT | [11] |
| Tomato (Lycopersicon esculentum) | Solanaceae | Fruit | 140.3-222 µg/g | Serotonin | [12][13] |
| Cherry Tomato (Lycopersicon esculentum var. cerasiforme) | Solanaceae | Fruit | up to 372 µg/g | Serotonin | [12][13] |
Note: DMT refers to N,N-dimethyltryptamine; NMT refers to N-methyltryptamine. Concentrations are highly variable.
Biosynthesis of Tryptamine
The biosynthesis of tryptamine in plants is a direct, single-step enzymatic process originating from the amino acid L-tryptophan. This reaction is a critical gateway, channeling tryptophan from primary metabolism into a multitude of secondary metabolic pathways.[14]
The Key Enzymatic Step: Tryptophan Decarboxylase
The conversion of L-tryptophan to tryptamine is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) (EC 4.1.1.28).[7][15] This enzyme facilitates the removal of a carboxyl group from tryptophan, releasing carbon dioxide and forming tryptamine.[14][15] TDC is a cytosolic enzyme that depends on pyridoxal-5'-phosphate (PLP) as a cofactor.[15] It is considered a rate-limiting enzyme, strictly regulating the metabolic flux of tryptophan into the synthesis of tryptamine and, consequently, all downstream indole alkaloids, serotonin, and melatonin.[2][3][4][6] The expression and activity of TDC genes can be tissue-specific and are often induced by various stressors, highlighting its role in plant defense and adaptation.[16]
Metabolic Fate of Tryptamine
Tryptamine serves as a central hub for various metabolic pathways.[2][4] It is the precursor to serotonin via the action of tryptamine 5-hydroxylase (T5H) and is also a key building block for complex terpenoid indole alkaloids (TIAs) like vinblastine and vincristine.[7][8] Furthermore, it is implicated in one of the tryptophan-dependent pathways for the biosynthesis of the plant hormone auxin (IAA).[5][17]
Experimental Protocols
Accurate extraction and quantification are essential for studying tryptamine in plant matrices. The following sections provide detailed methodologies for these procedures.
Acid-Base Extraction of Tryptamine from Plant Material
This protocol leverages the differential solubility of tryptamine, which is soluble in acidic water as a salt and in non-polar organic solvents as a freebase.[10]
Materials and Reagents:
-
Dried and finely ground plant material (30-40 mesh size is optimal).[18]
-
5% Acetic Acid or dilute Hydrochloric Acid.
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution.
-
Non-polar organic solvent (e.g., diethyl ether, heptane, or a mix of toluene/xylene).
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Sodium Sulfate.
-
Beakers, filter paper, separatory funnel, rotary evaporator.
Procedure:
-
Acidification: Macerate 100g of powdered plant material in 1L of 5% acetic acid. Heat the mixture to approximately 60°C for 1-2 hours with occasional stirring. This converts the tryptamine alkaloids into their water-soluble salt forms.[10]
-
Filtration: Allow the mixture to cool, then filter to separate the acidic liquid extract from the solid plant material. The solid material can be re-extracted to maximize yield.[10]
-
Defatting (Optional): Wash the acidic extract with a non-polar solvent to remove oils and lipids. Discard the solvent layer.
-
Basification: Carefully add NaOH or NH₄OH solution to the acidic extract until the pH reaches 8-9. This converts the tryptamine salt back to its freebase form, which has low water solubility.
-
Solvent Extraction: Immediately transfer the basified solution to a separatory funnel and extract it 3-4 times with a non-polar organic solvent.[10][19] Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with a brine solution to remove impurities.[10] Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporation: Evaporate the solvent using a rotary evaporator to yield the crude tryptamine extract.[10] The crude extract can be further purified by recrystallization.[10][20]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the precise quantification of tryptamine in extracts.[12][21][22]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[22]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).[22]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-20 µL.[22]
-
Detection: UV detection at 280 nm or fluorescence detection for higher sensitivity.[10]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure tryptamine in methanol at known concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh the crude extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the tryptamine peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of tryptamine in the sample by correlating its peak area with the calibration curve.
References
- 1. zombiemyco.com [zombiemyco.com]
- 2. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Psychedelic_plants [bionity.com]
- 12. HPLC analysis of serotonin, tryptamine, tyramine, and the hydroxycinnamic acid amides of serotonin and tyramine in food vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis of serotonin, tryptamine, tyramine, and the hydroxycinnamic acid amides of serotonin and tyramine in food vegetables. | Semantic Scholar [semanticscholar.org]
- 14. Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Evidence and In Silico Identification of Tryptophan Decarboxylase in Citrus Genus [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of tryptamine on duckweed growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 21. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
HPLC method for Tryptamine hydrochloride quantification
An Application Note and Protocol for the Quantification of Tryptamine Hydrochloride using High-Performance Liquid Chromatography (HPLC).
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a monoamine alkaloid derived from the amino acid tryptophan.[1] It is found naturally in plants, fungi, and animals and acts as a trace amine neuromodulator in the mammalian brain.[2][3][4] Structurally, it forms the backbone for many biologically active compounds, including neurotransmitters and psychedelic drugs.[1][4] Given its role as a crucial neuromodulator and an important intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is essential for research in neuroscience, pharmacology, and drug development.[2][4][5]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of tryptamine. It offers the precision and sensitivity required for analyzing this polar compound, which can be challenging to retain on standard reversed-phase columns.[6][7] This document provides detailed protocols for several HPLC methods, a comparison of their performance, and troubleshooting guidance.
Principle of Analysis
The primary mode for separating tryptamine is Reversed-Phase HPLC (RP-HPLC). In this technique, the sample is introduced into a polar mobile phase and passed through a non-polar stationary phase (typically a C18 column). Tryptamine, being a polar compound, has a low affinity for the non-polar stationary phase and can be poorly retained, often eluting very early near the solvent front.[6][7]
Methodological adjustments are crucial to achieve adequate retention and good peak shape. These include:
-
Adjusting Mobile Phase pH: Using acidic modifiers like formic acid or phosphoric acid protonates residual silanol groups on the stationary phase, which minimizes their electrostatic interaction with the basic tryptamine molecule, thereby reducing peak tailing.[3][6][8]
-
Using Specialized Columns: Employing end-capped columns, aqueous-stable C18 columns, or alternative stationary phases like HILIC can significantly improve the retention of polar analytes like tryptamine.[6]
-
Controlling Solvent Strength: Modifying the ratio of aqueous to organic solvent in the mobile phase directly influences retention time.[6]
Quantification is typically achieved using an external standard method with UV detection, as tryptamine has a characteristic UV absorbance due to its indole ring.[2] Common detection wavelengths are 280 nm and 223 nm.[2][7]
Data Presentation: HPLC Method Comparison
The following table summarizes various HPLC methods for the quantification of this compound, providing a clear comparison of their chromatographic conditions and performance characteristics.
| Parameter | Method 1: Isocratic RP-HPLC[2] | Method 2: Isocratic ANP-HPLC[7] | Method 3: Gradient RP-HPLC[6] |
| Chromatographic Column | C18 (4.6 x 250 mm, 5 µm) | Cogent Diamond Hydride™ (4.6 x 75 mm, 4 µm) | C18 (End-capped, 2.1-4.6 mm ID, 100-150 mm) |
| Mobile Phase | Methanol:Acetonitrile:0.025 M Ammonium Acetate (5:30:65, v/v/v) | 85% (Acetonitrile/0.1% Formic Acid/0.001% TFA) 15% (DI Water/0.1% Formic Acid/0.001% TFA) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Varies (e.g., 0.4 - 1.0 mL/min) |
| Column Temperature | 25 °C | Ambient | Ambient or controlled (e.g., 35 °C) |
| Detection Wavelength | 280 nm | 223 nm | 280 nm |
| Injection Volume | 5 µL | Not Specified | Not Specified |
| Linearity Range | 0.05 - 5 µg (r = 1.0000) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 2 µg/mL (in a similar system)[5] |
| Notes | High precision and stability reported. | Excellent retention for the polar tryptamine. Baseline noise may occur at low UV due to additives. | A general starting point for method development, easily adaptable. |
Experimental Protocols
General Reagents and Equipment
-
Equipment: HPLC system with a UV/PDA detector, analytical balance, volumetric flasks, pipettes, sonicator, vortex mixer, 0.2 µm syringe filters.
-
Reagents: this compound certified reference material, HPLC-grade acetonitrile, HPLC-grade methanol, ammonium acetate, formic acid, trifluoroacetic acid (TFA), and deionized water.
Standard and Sample Preparation
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or the mobile phase). Sonicate if necessary to ensure complete dissolution.[2]
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
Accurately weigh the test sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol).[2]
-
Vortex and sonicate to ensure complete dissolution and extraction.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[2]
Protocol for Method 1: Isocratic RP-HPLC[2]
-
System Preparation:
-
Install a C18 column (4.6 x 250 mm, 5 µm).
-
Prepare the mobile phase: Mix methanol, acetonitrile, and 0.025 M ammonium acetate solution in a 5:30:65 volume ratio. Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min .
-
Set the column oven temperature to 25 °C .
-
Set the UV detector to 280 nm .
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the tryptamine standards against their corresponding concentrations.
-
Determine the concentration of tryptamine in the samples by interpolating their peak areas from the calibration curve using the external standard method.[2]
-
Protocol for Method 2: Isocratic ANP-HPLC (Aqueous Normal Phase)[7]
-
System Preparation:
-
Install a Cogent Diamond Hydride™ column (4.6 x 75 mm, 4 µm).
-
Prepare Mobile Phase A: DI Water with 0.1% Formic Acid and 0.001% TFA.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 0.001% TFA.
-
Prepare the final mobile phase by mixing 15% Solvent A and 85% Solvent B . Degas thoroughly.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min .
-
Set the UV detector to 223 nm .
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. Note that HILIC/ANP columns may require longer equilibration times.
-
Follow the injection sequence as described in Method 1.
-
-
Quantification:
-
Perform quantification using the external standard method as described in Method 1.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 3. Tryptamine | SIELC Technologies [sielc.com]
- 4. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tryptamine Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Tryptamine Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine and its derivatives are a class of monoamine alkaloids that play a significant role in neuroscience research and drug development due to their interaction with various neurotransmitter receptors, most notably the serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Understanding the binding affinity of tryptamine hydrochloride and its analogs to these receptors is crucial for elucidating their pharmacological profiles, structure-activity relationships, and potential therapeutic applications.[2][3]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for various serotonin receptors. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[4][5] The principle of this assay is the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound (this compound) for binding to the target receptor.[6]
Data Presentation: Binding Affinities of Tryptamine and Analogs
The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of tryptamine and several of its well-known derivatives for various human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.[6] Data has been compiled from multiple peer-reviewed studies.[6]
Table 1: Binding Affinities (Ki, nM) of Tryptamine and Analogs at 5-HT Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| Tryptamine | - | >10,000 | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 1,100 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
| 4-Hydroxytryptamine | 95 | - | - | 40 | - | - |
Note: '-' indicates that data was not available in the cited sources. Experimental conditions may vary between studies.[6]
Signaling Pathways of Serotonin Receptors
Most serotonin receptors, with the exception of the 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades upon activation.[7][8][9]
5-HT1 Receptor Family Signaling
The 5-HT1 receptor family (5-HT1A, 1B, 1D, 1E, 1F) typically couples to inhibitory G-proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][10]
5-HT2 Receptor Family Signaling
The 5-HT2 receptor family (5-HT2A, 2B, 2C) couples to Gq/11 proteins.[4][9] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]
5-HT3 Receptor Signaling
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[2][8] Upon binding of serotonin or an agonist, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuron.[2]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound at a target serotonin receptor expressed in cell membranes using a 96-well filter plate format.
Experimental Workflow
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT receptor of interest.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in Assay Buffer.
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).[11] The final concentration should be at or near its Kd value.[5]
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Ketanserin for 5-HT2A).[7]
-
Assay Buffer: Composition can vary by receptor subtype. A common buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4][12]
-
Wash Buffer: Ice-cold Assay Buffer.[13]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[2][12]
-
Scintillation Cocktail
-
Instrumentation: Cell harvester (filtration apparatus), microplate scintillation counter.[12][13]
Detailed Methodology
1. Cell Membrane Preparation a. Culture cells expressing the target receptor to confluency. b. Harvest cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.[2] d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.[13] e. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[2][13] f. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. g. Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).[2] h. Store membrane aliquots at -80°C.
2. Assay Procedure a. On the day of the assay, thaw the membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in ice-cold Assay Buffer.[7] b. Prepare serial dilutions of this compound in Assay Buffer. c. In a 96-well plate, set up the following reactions in triplicate (final volume of 200-250 µL):[12]
- Total Binding: Add Assay Buffer, radioligand, and the cell membrane suspension.[7]
- Non-specific Binding (NSB): Add the NSB control, radioligand, and the cell membrane suspension.[7]
- Competition Binding: Add the varying concentrations of this compound, radioligand, and the cell membrane suspension.[7] d. Incubation: Incubate the plate for 60-120 minutes at a specific temperature (e.g., room temperature or 37°C) with gentle agitation to reach equilibrium.[7]
3. Filtration and Quantification a. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester.[7] b. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[7][12] c. Dry the filter plate completely (e.g., at 50°C for 30 minutes or under a stream of warm air).[12] d. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[7]
4. Data Analysis a. Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)[7] b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.[7] c. Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[7] d. Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + ([L] / Kd)) Where:
- [L] is the concentration of the radioligand used.
- Kd is the dissociation constant of the radioligand for the receptor.
By following this protocol, researchers can accurately determine the binding affinity of this compound and its analogs for various serotonin receptors, providing valuable data for pharmacological characterization and drug discovery efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lecerveau.ca [lecerveau.ca]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 9. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Tryptamine Hydrochloride: Application Notes for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of tryptamine hydrochloride as a standard for analytical testing. This document includes detailed information on its physicochemical properties, and established protocols for its quantification and identification using various analytical techniques.
Physicochemical Properties and Handling
This compound (C₁₀H₁₃ClN₂) is the salt form of tryptamine, a monoamine alkaloid.[1][2] As an analytical standard, it offers improved stability and solubility in aqueous solutions compared to its freebase form.
Summary of Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂ · HCl | |
| Molecular Weight | 196.67 g/mol | [1] |
| Melting Point | 253-255 °C | |
| Solubility | Soluble in water (10 mg/mL), ethanol (20 mg/mL), DMF (10 mg/mL), and DMSO (10 mg/mL).[3] | |
| Purity | Typically ≥98% for analytical standards. | [3] |
| Storage | Store at -20°C for long-term stability.[3] Can be stored at 2-8°C for shorter periods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust method for the quantification of tryptamine in various samples, including biological matrices and pharmaceutical formulations.[4][5]
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A reversed-phase C18 column is commonly used.[5] For example, a LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) or a Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm).[4][6]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, an isocratic mobile phase of 85:15 acetonitrile with 0.1% formic acid and 0.001% trifluoroacetic acid (TFA) / DI water with 0.1% formic acid and 0.001% TFA.[6] Another option is a gradient of methanol, acetonitrile, and triethylammonium acetate (TEAA) buffer (pH 2.5).[4][7]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). For samples with low solubility, the addition of a small amount of methanol and 2N hydrochloric acid can aid dissolution.[7]
-
Sample Preparation: For biological samples, a protein precipitation step with a solvent like acetonitrile may be necessary, followed by centrifugation and filtration of the supernatant.[5] For other samples, dissolution in the mobile phase followed by filtration through a 0.22 µm filter is generally sufficient.
-
Quantification: The concentration of tryptamine in the sample is determined by comparing the peak area to the calibration curve generated from the analytical standards.
Experimental Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for both the identification and quantification of tryptamine, particularly in forensic and toxicological analyses.[5] Derivatization is often required to improve the volatility and thermal stability of tryptamine.[5]
Protocol for GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a short period, and then ramps to a higher temperature (e.g., 280°C) to ensure the elution of the analyte.[7]
-
Injector Temperature: 250°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to increase the volatility of tryptamine.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For derivatization, evaporate the solvent from an aliquot of the standard or sample extract under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile), and heat at 70°C for 30 minutes.
-
The derivatized sample is then ready for injection.
-
-
Identification and Quantification: Identification is based on the retention time and the mass spectrum of the derivatized tryptamine compared to the analytical standard. Quantification can be performed using a calibration curve or by using an internal standard method with a deuterated analog like tryptamine-d4.[8]
Experimental Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.
¹H NMR (600 MHz, D₂O) Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.69 - 7.70 | d | 1H | Ar-H |
| 7.54 - 7.55 | d | 1H | Ar-H |
| 7.32 - 7.33 | t | 1H | Ar-H |
| 7.27 - 7.28 | t | 1H | Ar-H |
| 7.20 - 7.21 | s | 1H | Ar-H |
| 3.34 - 3.35 | t | 2H | -CH₂-N |
| 3.16 - 3.18 | t | 2H | Ar-CH₂- |
Data sourced from PubChem.[9]
¹³C NMR (15.09 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (ppm) |
| 136.34 |
| 127.40 |
| 122.53 |
| 120.75 |
| 118.30 |
| 118.06 |
| 112.60 |
| 111.29 |
| 42.71 |
| 29.55 |
Data sourced from PubChem.[9]
Biological Signaling Pathways
Tryptamine, produced from the decarboxylation of tryptophan, can act as a neuromodulator and signaling molecule.[10][11] In the gut, tryptamine produced by commensal bacteria can activate serotonin 5-HT₄ receptors on colonic epithelial cells.[10][12] This activation initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to increased intestinal secretion.[12][13]
Tryptamine-Induced 5-HT₄ Receptor Signaling Pathway:
These application notes are intended to serve as a comprehensive resource for the utilization of this compound as an analytical standard. For specific applications, further method development and validation may be required.
References
- 1. This compound | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tryptamine Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. japsonline.com [japsonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tryptamine - Wikipedia [en.wikipedia.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Experimental Application of Tryptamine Hydrochloride in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine hydrochloride is a monoamine alkaloid and a derivative of the amino acid tryptophan.[1][2] As an endogenous neuromodulator, it plays a significant role in neuroscience research due to its structural similarity to serotonin (5-hydroxytryptamine) and its psychoactive properties.[1][3] Tryptamine and its derivatives are known to interact with various serotonin receptors and trace amine-associated receptors (TAARs), making them valuable tools for investigating neurotransmission, receptor function, and the pathophysiology of neuropsychiatric disorders.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in key neuroscience research assays.
Physicochemical Properties and Solubility
This compound typically appears as a white to off-white crystalline powder.[6] It is freely soluble in water, which facilitates its use in a variety of experimental settings.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂·HCl | [6] |
| Molecular Weight | 196.68 g/mol | [7] |
| Solubility in Water | 50 mg/mL | [6] |
| Purity (typical) | ≥99.0% (HPLC) | [6] |
Mechanism of Action
This compound exerts its effects primarily through interaction with serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1).
Serotonin Receptor Agonism
Tryptamine is a known agonist at several serotonin receptors, with a notable affinity for the 5-HT2A receptor.[4][8] Activation of the 5-HT2A receptor, a Gq/11-protein coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability.[7]
TAAR1 Agonism
Tryptamine is also an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[4][9] TAAR1 activation can influence neurotransmitter release and reuptake, playing a role in the regulation of mood, cognition, and reward pathways.[9][10]
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of tryptamine and related compounds for various serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | SERT (Ki, nM) | Reference |
| Tryptamine | - | >10,000 | - | - | - | 1,600 | [6] |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 | [6] |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 | [6] |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 | [6] |
Note: '-' indicates data not available in the cited sources.
The following table presents functional activity data (EC50, in nM) for tryptamine at the human 5-HT2A receptor.
| Assay | EC50 (nM) | Emax (% of 5-HT) | Reference |
| Gq signaling (Ca²⁺ flux) | 7.36 ± 0.56 | 104 ± 4% | [8] |
| β-arrestin recruitment | 3,485 ± 234 | 108 ± 16% | [8] |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells).
-
Radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. Dilute the radioligand to a working concentration (typically near its Kd value). Resuspend cell membranes in ice-cold binding buffer.
-
Incubation: In a 96-well filter plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand). Incubate at room temperature for 60-90 minutes to reach equilibrium.[11]
-
Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Detection and Analysis: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral assay used to assess the hallucinogenic potential of compounds, primarily mediated by 5-HT2A receptor activation.[9][12]
References
- 1. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of three synthetic tryptamine derivatives in rodents [pubmed.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tryptamine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, a monoamine alkaloid derived from the amino acid tryptophan, and its hydrochloride salt are of significant interest in biomedical research due to their diverse biological activities.[1][2] Tryptamine and its derivatives have been investigated for their potential as anticancer, antimicrobial, and psychoactive agents.[1][3] In cell culture, tryptamine hydrochloride is utilized to study its effects on cell viability, proliferation, migration, and apoptosis. These studies are crucial for understanding its mechanisms of action and evaluating its therapeutic potential.
This document provides detailed protocols for utilizing this compound in various cell culture-based assays and summarizes its effects on different cell lines.
Data Presentation
The cytotoxic effects of tryptamine have been evaluated in several cancer cell lines, with IC50 values showing significant variability depending on the cell type.
Table 1: Cytotoxicity of Tryptamine in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Assay | Reference |
| PC-3 | Prostate Cancer | 0.24 ± 0.01 | MTT | [4] |
| LNCaP | Prostate Cancer | 0.037 ± 0.001 | MTT | [4] |
| A549 | Lung Cancer | 0.35 - 0.46 | MTT | [1] |
| HepG2 | Liver Cancer | 0.35 - 0.46 | MTT | [1] |
| PANC-1 | Pancreatic Cancer | 0.35 - 0.46 | MTT | [1] |
| RWPE-1 | Normal Prostate | 0.71 ± 0.06 | MTT | [4] |
| HeLa | Cervical Cancer | > 0.05 | Not specified | [5][6] |
| BJ | Normal Fibroblast | > 0.05 | Not specified | [5] |
Note: One study indicated that tryptamine itself was inactive in HeLa cancer cell lines and BJ normal fibroblasts at concentrations greater than 50 µM, while certain synthetic derivatives of tryptamine showed significant cytotoxicity in various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[3][5][6]
Signaling Pathways
Tryptamine exerts its cellular effects by interacting with multiple signaling pathways. The primary known mechanisms involve the Aryl Hydrocarbon Receptor (AhR) , Serotonin Receptors (5-HTR) , and Trace Amine-Associated Receptor 1 (TAAR1) .
Tryptamine-Induced Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies Using Tryptamine Hydrochloride in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of tryptamine hydrochloride in various animal models. This document includes summaries of key pharmacological data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways to guide researchers in their study design.
Tryptamine, an indoleamine metabolite of the amino acid tryptophan, serves as a foundational structure for many biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as several psychedelic substances.[1] In preclinical research, this compound is utilized to investigate its effects on the central nervous system, behavior, and physiology. Due to its rapid metabolism by monoamine oxidase (MAO), in vivo studies often involve co-administration with an MAO inhibitor (MAOI) to potentiate and prolong its effects.[1]
Pharmacological Profile
Tryptamine is a versatile compound that interacts with multiple receptor systems. It is a known agonist of serotonin receptors, particularly the 5-HT₂A receptor, which is believed to mediate its hallucinogenic-like effects in animal models.[1][2] Additionally, it functions as a trace amine-associated receptor 1 (TAAR1) agonist and a releasing agent for serotonin, norepinephrine, and dopamine.[1]
Pharmacokinetic Properties:
| Property | Description | Citation |
| Bioavailability (Oral) | Very low due to rapid metabolism. | [1] |
| Metabolism | Rapidly metabolized by monoamine oxidase (MAO) into indole-3-acetic acid (IAA). | [1] |
| Half-life | Very short. | [1] |
| Blood-Brain Barrier | Readily crosses the blood-brain barrier. | [1] |
| Onset of Action (IV) | Very rapid. | [1] |
| Duration of Action (IV) | Very short. | [1] |
Behavioral and Physiological Effects in Animal Models
The administration of this compound in animal models elicits a range of dose-dependent behavioral and physiological responses. These effects are often used as proxies for studying psychedelic-like activity and for investigating the underlying neurobiology of serotonergic systems.
Behavioral Observations in Rodents:
| Behavior | Animal Model | Dose & Route | Notes | Citation |
| Head-weaving and Hindlimb Abduction | Mice | >15 mg/kg IV | Disappeared within 3 minutes. | [3] |
| Head-Twitch Response (HTR) | Mice | 3 mg/kg IP (analogs) | A behavioral proxy for hallucinogenic potential; blocked by 5-HT₂A antagonists. | [2] |
| Hyperlocomotion | Rodents | N/A | Often observed in combination with an MAOI. | [1] |
| Decreased Locomotor Activity | Mice | N/A (analogs) | Dose-dependently decreased locomotor activity. | [2] |
| Behavioral Depression | 5-day-old Chicks | High doses IV | Resembles sleep. | [4] |
| Behavioral Alerting | 5-day-old Chicks | High doses IV | [4] |
Physiological Responses:
| Effect | Animal Model | Notes | Citation |
| Hyperthermia | Animals | [1] | |
| Tachycardia | Animals | [1] | |
| Myoclonus | Animals | [1] | |
| Seizures/Convulsions | Animals | [1] | |
| Pupil Dilation | Humans | Observed in a clinical study with IV infusion. | [1] |
| Increased Blood Pressure | Humans | Observed in a clinical study with IV infusion. | [1] |
| Elevated Prolactin and Cortisol | Animals/Humans | [1] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol outlines the preparation of a this compound solution for parenteral administration in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (physiological saline)
-
Sterile vials
-
Milligram scale
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the final concentration of the solution (e.g., 1 mg/mL).
-
Accurately weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately, protected from light. For short-term use, refrigeration is typically sufficient.
Note: For some applications, co-solvents such as DMSO, PEG300, and Tween-80 may be used to aid dissolution, followed by the addition of saline.[5] Always ensure the final solution is clear and free of precipitates before administration.
Head-Twitch Response (HTR) Assay in Mice
The HTR is a widely used behavioral model to assess the potential hallucinogenic properties of a compound, mediated by the 5-HT₂A receptor.[2]
Materials:
-
Male Swiss Webster mice
-
This compound solution
-
Vehicle control (e.g., saline)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place each mouse individually into an observation chamber.
-
Record the number of head twitches for a predetermined period (e.g., 30-60 minutes). A head twitch is a rapid, paroxysmal rotational movement of the head.
-
Data is typically analyzed by comparing the mean number of head twitches in the tryptamine-treated group to the vehicle control group.
In Vivo Metabolism Study in Rats
This protocol provides a general framework for investigating the in vivo metabolism of tryptamine.
Materials:
-
Male Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces
-
This compound solution
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
House the rats individually in metabolic cages.
-
Administer this compound to the rats, typically via intraperitoneal injection, at a specified dose (e.g., 5 mg/kg).[6]
-
Collect urine and feces over a 24-hour period.[6] Blood samples may also be collected at various time points.
-
Prepare the collected samples for analysis. Urine samples may require enzymatic hydrolysis to cleave conjugated metabolites.[6]
-
Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.[6]
Visualizations
Experimental Workflow for Behavioral Assessment
Caption: General workflow for in vivo behavioral studies with tryptamine HCl.
Tryptamine Signaling Pathways
Caption: Simplified signaling pathways of tryptamine in the central nervous system.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The behavioural effects of intravenously administered tryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Tryptamine Hydrochloride and its Metabolites by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous identification and quantification of tryptamine hydrochloride and its primary metabolites, indole-3-acetaldehyde and indole-3-acetic acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving liquid-liquid extraction and derivatization, followed by optimized GC-MS parameters for separation and detection. This method is suitable for applications in drug metabolism studies, pharmacokinetics, and clinical and forensic toxicology.
Introduction
Tryptamine is an endogenous monoamine alkaloid that plays a role as a neuromodulator or neurotransmitter in the mammalian central nervous system.[1] The metabolism of tryptamine is a critical area of study in drug development and neuroscience. The primary metabolic pathway involves the oxidative deamination of tryptamine by monoamine oxidase (MAO) to form the intermediate indole-3-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to the main metabolite, indole-3-acetic acid.[2] Understanding the concentrations of tryptamine and its metabolites is crucial for elucidating its physiological and pathological roles. GC-MS is a robust analytical technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] However, due to the polarity and low volatility of tryptamine and its metabolites, a derivatization step is often necessary to improve their chromatographic behavior.[4][5] This application note details a comprehensive GC-MS method for the reliable quantification of these target analytes.
Metabolic Pathway of Tryptamine
Tryptamine is biosynthesized from the essential amino acid tryptophan via decarboxylation.[2] Its primary catabolic pathway is initiated by monoamine oxidase (MAO-A and MAO-B), which converts tryptamine to indole-3-acetaldehyde. This unstable intermediate is then rapidly converted to indole-3-acetic acid by aldehyde dehydrogenase.[2]
Figure 1: Metabolic Pathway of Tryptamine.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for biological matrices such as plasma or urine.
-
Sample Collection: Collect 1 mL of the biological sample (e.g., plasma, urine) in a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated tryptamine) to the sample to correct for extraction efficiency and instrumental variability.
-
pH Adjustment: Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1M NaOH) to ensure tryptamine is in its free base form.
-
Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the derivatization solvent.
Derivatization (Silylation)
To enhance volatility and thermal stability, a silylation reaction is performed.[6][7]
-
Reagent Addition: To the reconstituted extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized tryptamine and its metabolites.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for identification |
Experimental Workflow
Figure 2: Experimental Workflow for GC-MS Analysis.
Quantitative Data
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivatives of tryptamine and its metabolites under the described GC-MS conditions. The exact retention times and mass fragments may vary depending on the specific instrumentation and conditions used.
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Tryptamine | di-TMS | ~12.5 | 174 | 232, 304 | ~0.5 | ~1.5 |
| Indole-3-acetaldehyde | mono-TMS | ~11.8 | 231 | 130, 202 | - | - |
| Indole-3-acetic acid | di-TMS | ~13.2 | 202 | 319, 130 | ~1.0 | ~3.0 |
Note: Data for indole-3-acetaldehyde is less commonly reported due to its instability. The provided m/z values are based on predicted fragmentation of its TMS derivative. LOD and LOQ values are estimates based on typical performance for similar compounds and may vary.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological samples. The protocol, which includes liquid-liquid extraction and silylation, ensures robust and reproducible results. This application note serves as a comprehensive guide for researchers in pharmacology, toxicology, and related fields for the accurate analysis of these important indoleamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMD - Indole-3-acetaldehyde acetal (3TMS) [gmd.mpimp-golm.mpg.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tryptamine Hydrochloride in Monoamine Oxidase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, an indole alkaloid derived from the amino acid tryptophan, serves as a crucial substrate for monoamine oxidases (MAO), enzymes pivotal in the metabolism of various neurotransmitters and xenobiotics. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them significant targets in the development of therapeutics for neurological and psychiatric disorders. Tryptamine hydrochloride is a common salt form of tryptamine used in in vitro studies due to its stability and solubility. It is a substrate for both MAO-A and MAO-B, enabling its use in characterizing the activity and inhibition of these enzymes.[1] These application notes provide a comprehensive guide for utilizing this compound in MAO research, including detailed protocols, data interpretation, and relevant biochemical pathways.
Principle of the Assay
The enzymatic oxidation of tryptamine by MAO produces indole-3-acetaldehyde, ammonia, and hydrogen peroxide (H₂O₂). The rate of this reaction can be monitored by detecting the formation of one of these products. Common methods include:
-
Spectrophotometry: Measuring the production of H₂O₂ through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.
-
Fluorometry: Detecting H₂O₂ using a fluorogenic probe in an HRP-coupled reaction, offering higher sensitivity than spectrophotometry.
-
Radiometric Assays: Utilizing radiolabeled tryptamine and measuring the formation of radiolabeled products.
This document will focus on the widely accessible and adaptable spectrophotometric and fluorometric methods.
Data Presentation
Kinetic Parameters of this compound with MAO Isoforms
The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for understanding the interaction between tryptamine and the MAO isoforms. While specific values can vary depending on the enzyme source and experimental conditions, the Kₘ values for tryptamine with MAO-A and MAO-B have been reported to be similar across various human tissues.[1]
| Enzyme Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Source |
| MAO-A | Tryptamine | ~10-50 | Variable | [1] |
| MAO-B | Tryptamine | ~10-50 | Variable | [1] |
Note: The Vₘₐₓ is highly dependent on the purity and activity of the enzyme preparation.
IC₅₀ Values of Reference Inhibitors using Tryptamine as a Substrate
Determining the half-maximal inhibitory concentration (IC₅₀) of known inhibitors is essential for validating assay performance and for comparing the potency of novel compounds.
| Inhibitor | Target MAO Isoform | Substrate | IC₅₀ (nM) |
| Clorgyline | MAO-A | Tryptamine | ~1-10 |
| Selegiline (L-Deprenyl) | MAO-B | Tryptamine | ~50-200 |
| Pargyline | MAO-B (preferential) | Tryptamine | ~100 |
Note: These are approximate values and should be determined empirically under specific experimental conditions.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (100 mM): Dissolve 19.67 mg of this compound (MW: 196.68 g/mol ) in 1 mL of ultrapure water. Store aliquots at -20°C.
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a solution containing 0.1 M potassium phosphate. Adjust the pH to 7.4.
-
Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve HRP in phosphate buffer. Store in small aliquots at -20°C.
-
Chromogenic/Fluorogenic Substrate: Prepare according to the manufacturer's instructions. Examples include Amplex® Red (fluorometric) or 4-aminoantipyrine with vanillic acid (spectrophotometric).
-
MAO-A and MAO-B Enzymes: Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitors (Clorgyline and Selegiline): Prepare stock solutions in an appropriate solvent (e.g., DMSO or water) and make serial dilutions for IC₅₀ determination.
Protocol 1: Spectrophotometric MAO Assay using this compound
This protocol is adapted from continuous peroxidase-linked spectrophotometric assays.[2]
1. Reagent Preparation for Assay:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
Working Solution: Prepare a fresh solution containing:
-
4-aminoantipyrine (1 mM)
-
Vanillic acid (1 mM)
-
Horseradish Peroxidase (1 U/mL) in Assay Buffer.
-
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the vehicle.
-
Add 20 µL of the MAO enzyme preparation (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the this compound substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., a range of concentrations to determine Kₘ or a fixed concentration, typically at or near the Kₘ value, for inhibition studies).
-
Initiate the reaction by adding 20 µL of the this compound solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 498 nm every minute for 20-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
For Kₘ and Vₘₐₓ determination, plot the initial velocity against the tryptamine concentration and fit the data to the Michaelis-Menten equation.
-
For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Protocol 2: Fluorometric MAO Assay using this compound
This protocol is adapted from fluorometric assays utilizing probes like Amplex® Red.[3]
1. Reagent Preparation for Assay:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
Working Solution: Prepare a fresh solution protected from light containing:
-
Amplex® Red (or other suitable fluorogenic probe) at the recommended concentration (e.g., 50 µM).
-
Horseradish Peroxidase (1 U/mL) in Assay Buffer.
-
2. Assay Procedure:
-
Add 50 µL of the Working Solution to each well of a black, clear-bottom 96-well microplate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the vehicle.
-
Add 20 µL of the MAO enzyme preparation (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
Prepare the this compound substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 20 µL of the this compound solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560 nm/590 nm for Amplex® Red) every minute for 20-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Analyze the data as described in the spectrophotometric protocol to determine Kₘ, Vₘₐₓ, and IC₅₀ values.
Mandatory Visualizations
Tryptamine Metabolic Pathway by Monoamine Oxidase
Caption: Metabolic conversion of tryptamine by MAO and ALDH.
Experimental Workflow for MAO Inhibition Assay
Caption: Generalized workflow for determining MAO inhibition.
References
- 1. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Tryptamine and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties. The indole scaffold, a core component of tryptamine, is a privileged structure in medicinal chemistry, known to interact with various biological targets. This document provides detailed protocols for the synthesis of tryptamine-based sulfonamides, a key subclass exhibiting potent antimicrobial effects, and for the evaluation of their antimicrobial efficacy through standardized assays.
Synthesis of Tryptamine-Based Sulfonamides
A versatile and widely used method for the synthesis of N-substituted tryptamine derivatives is the reaction of tryptamine with various sulfonyl chlorides. This approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Scheme
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamides involves the reaction of tryptamine with a substituted sulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).[1][2]
Caption: General reaction scheme for the synthesis of tryptamine-based sulfonamides.
Experimental Protocol: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide
This protocol describes the synthesis of a representative tryptamine sulfonamide derivative.
Materials:
-
Tryptamine
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.2 mmol) in 10 mL of anhydrous THF.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 mmol).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 mmol) in 5 mL of anhydrous THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine its melting point.[1]
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized tryptamine derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standard and quantitative technique for this purpose.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of tryptamine derivatives.
Protocol for Broth Microdilution MIC and MBC Assay
Materials:
-
Synthesized tryptamine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile agar plates
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the tryptamine derivatives in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
MIC Assay: a. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL). b. Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
MBC Assay: a. From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto sterile agar plates. b. Incubate the plates at 37°C for 24 hours. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Structure-Activity Relationship and Quantitative Data
The antimicrobial activity of tryptamine derivatives is significantly influenced by the nature of the substituents on the sulfonamide moiety. Electron-withdrawing groups, such as nitro and fluoro groups, on the phenyl ring of the sulfonamide have been shown to enhance antibacterial activity.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Tryptamine Sulfonamide Derivatives against Selected Bacteria (µg/mL)
| Compound ID | R-Group on Sulfonamide | S. aureus | B. subtilis | E. coli | Reference |
| 7a | 4-Fluoro | 15 | 20 | 25 | [1] |
| 7e | 4-Nitro | 10 | 15 | 20 | [1] |
| 7g | 4-Chloro-3-nitro | 10 | 15 | 20 | [1] |
| 7j | 2,4-Difluoro | 15 | 20 | 25 | [1] |
| Ciprofloxacin | (Standard) | 5 | 5 | 5 | [1] |
Table 2: Antimicrobial Activity of 5-Alkyloxytryptamines (µg/mL)
| Compound | Alkyl Chain Length | E. coli MIC | B. subtilis MIC | Reference |
| 5-Methoxytryptamine | C1 | >83 | >83 | [3] |
| 5-Hexyloxytryptamine | C6 | 6.0 | 0.76 | [3] |
| 5-Nonyloxytryptamine | C9 | 3.0 | 0.38 | [3] |
| 5-Dodecyloxytryptamine | C12 | 24 | 3.0 | [3] |
These tables illustrate that modifications to the tryptamine scaffold can significantly impact antimicrobial potency. For instance, increasing the alkyl chain length at the 5-position of the indole ring enhances activity up to a certain point.[3]
Mechanism of Action
While the exact mechanisms of action for all tryptamine derivatives are not fully elucidated, several studies suggest that they primarily target the bacterial cell membrane.
References
Tryptamine Hydrochloride in Fischer Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tryptamine hydrochloride and its precursors in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and therapeutic agents. Tryptamines, in particular, are of significant interest due to their interaction with serotonin receptors, making them a focal point in drug discovery and development.[1]
This document offers detailed experimental protocols, quantitative data on reaction yields, and visualizations of the chemical synthesis and a relevant biological pathway to guide researchers in the efficient synthesis and application of tryptamine derivatives.
The Fischer Indole Synthesis: Mechanism and Workflow
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone.[1][2] The generally accepted mechanism proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: A crucial electrocyclic rearrangement of the protonated enamine occurs.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[1]
A general workflow for the synthesis and purification of tryptamines using this method involves the initial reaction, followed by workup and purification steps like column chromatography or recrystallization to isolate the final product.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Tryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the electrophysiological effects of Tryptamine hydrochloride. Tryptamine, an endogenous monoamine alkaloid, and its hydrochloride salt are valuable tools for studying neuronal excitability, synaptic transmission, and the pharmacology of serotonin and trace amine-associated receptors.[1][2] This document outlines methodologies for in vitro and in vivo electrophysiological recordings to characterize the influence of this compound on neuronal and cellular function.
Introduction to this compound in Electrophysiology
This compound is the salt form of tryptamine, a biogenic amine structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][3] It is known to exert its physiological effects primarily through interaction with serotonin receptors (e.g., 5-HT2A) and the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] As a TAAR1 agonist, tryptamine can modulate monoaminergic systems, including dopamine and serotonin pathways.[2] Electrophysiological studies are crucial for elucidating the mechanisms by which this compound alters neuronal function, including its effects on ion channel activity, membrane potential, and synaptic plasticity.
Key Research Applications:
-
Characterization of 5-HT receptor and TAAR1 pharmacology.
-
Investigation of neuronal excitability and firing patterns.
-
Analysis of synaptic transmission and plasticity.
-
Screening for potential therapeutic agents targeting serotonergic and trace amine systems.
-
Understanding the cellular mechanisms underlying the psychoactive effects of tryptamines.
Data Presentation: Pharmacological and Electrophysiological Profile
The following tables summarize the known receptor binding affinities and electrophysiological effects of tryptamine and related compounds. This data provides a basis for designing and interpreting electrophysiology experiments with this compound.
Table 1: Receptor Binding Affinity of Tryptamine
| Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT2A | 7.36 ± 0.56 (EC50) | Full Agonist | [2] |
| 5-HT1A | Inactive | - | [2] |
| TAAR1 | Potent Agonist | Full Agonist (rat) | [2] |
Note: Data is for tryptamine. The hydrochloride salt is used to improve solubility and stability in aqueous solutions for experimental use.
Table 2: Summary of Electrophysiological Effects of Tryptamine and 5-HT (as a reference)
| Parameter | Preparation | Tryptamine/5-HT Concentration | Observed Effect | Reference |
| Neuronal Firing | Cortical Neurons | Not Specified | Excitation and depression of firing rate | [1] |
| L-type Ca2+ Current (ICaL) | Human Atrial Myocytes | 0.001 - 10 µM (5-HT) | Concentration-dependent increase in ICaL | [4] |
| Action Potential Duration (APD50) | Human Atrial Myocytes | 10 µM (5-HT) | Prolongation of APD50 | [4] |
| Synaptic Plasticity | Claustrum-Anterior Cingulate Cortex Circuit | Not Specified (DOI, a 5-HT2A agonist) | Reversal of long-term depression to long-term potentiation | [5] |
| GIRK Channel Activation | Not Specified | Not Specified | Implicated in TAAR1-mediated reduction in neuronal firing | [2] |
| Cardiovascular Effects | Rat (in vivo, central injection) | 2-20 µg | Pressor or depressor responses, changes in heart rate | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's effects are primarily mediated by the activation of 5-HT2A receptors and TAAR1. The diagrams below illustrate the principal signaling cascades initiated by the activation of these receptors.
Caption: 5-HT2A receptor signaling pathway activated by Tryptamine HCl.
Caption: TAAR1 signaling cascade leading to neuronal inhibition.
Experimental Workflows
The following diagrams outline the general workflows for in vitro and in vivo electrophysiological experiments with this compound.
Caption: Workflow for in vitro electrophysiology experiments.
Caption: Workflow for in vivo single-unit recording experiments.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Neuronal Slices
Objective: To characterize the effects of this compound on intrinsic membrane properties, action potential firing, and synaptic currents of neurons in acute brain slices.
Materials:
-
This compound (stock solution in water or ACSF)
-
Standard electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Vibratome for slicing
-
Artificial cerebrospinal fluid (ACSF) and intracellular solution (see recipes below)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing ACSF.
-
Cut 250-350 µm thick coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex, hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 2-3 mL/min.
-
Pull recording pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region with the recording pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess membrane resistance, time constant, and action potential firing characteristics (threshold, frequency, adaptation).
-
Record baseline activity for 5-10 minutes.
-
Bath-apply this compound at desired concentrations (e.g., 1, 10, 100 µM).
-
Repeat the current-step protocol at each concentration.
-
-
Voltage-Clamp:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Use appropriate voltage steps to isolate and measure specific voltage-gated currents (e.g., Na+, K+, Ca2+ currents).
-
Record baseline currents, apply this compound, and record changes in current amplitude and kinetics.
-
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential properties, and firing frequency.
-
Measure changes in the amplitude and frequency of sEPSCs and sIPSCs.
-
Construct current-voltage (I-V) plots for voltage-gated currents before and after drug application.
-
Generate concentration-response curves for the observed effects.
-
Solutions:
-
Slicing ACSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2.
-
Recording ACSF (in mM): Same as slicing ACSF.
-
K-Gluconate Intracellular Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Protocol 2: In Vivo Single-Unit Extracellular Recording
Objective: To determine the effect of systemically or locally administered this compound on the spontaneous and evoked firing rate of neurons in a specific brain region of an anesthetized animal.
Materials:
-
This compound (for injection)
-
Anesthetized rodent (e.g., rat, mouse)
-
Stereotaxic frame
-
Extracellular recording electrodes (e.g., glass micropipettes, tungsten microelectrodes)
-
Amplifier and data acquisition system for spike recording
-
Syringes for drug administration (i.p., i.v.) or a microiontophoresis system for local application.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Perform a craniotomy over the target brain region using stereotaxic coordinates.
-
-
Recording:
-
Slowly lower the recording electrode into the brain until a single neuron with a stable firing rate and good signal-to-noise ratio is isolated.
-
Record the baseline spontaneous firing rate for at least 10-15 minutes.
-
-
Drug Administration:
-
Systemic: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.
-
Local: If using microiontophoresis, eject this compound from a multi-barreled pipette adjacent to the recording electrode using small currents.
-
-
Data Acquisition:
-
Continuously record the neuron's firing activity before, during, and after drug administration.
-
Monitor for changes in firing rate, pattern (e.g., bursting), and spike waveform.
-
Continue recording until the firing rate returns to baseline or for a predetermined period.
-
-
Data Analysis:
-
Use spike sorting software to isolate the activity of the single neuron.
-
Generate firing rate histograms to visualize the change in firing rate over time in response to the drug.
-
Quantify the percentage change in firing rate from baseline.
-
If applicable, construct a dose-response curve by testing multiple doses in different animals or with sufficient recovery time between administrations.
-
Concluding Remarks
The protocols outlined in these application notes provide a framework for the detailed electrophysiological characterization of this compound. By employing these techniques, researchers can gain valuable insights into the neuronal mechanisms of action of tryptamine, its role as a neuromodulator, and its potential as a pharmacological tool or therapeutic lead. Careful experimental design, including appropriate controls and concentration-response analysis, is essential for obtaining robust and reproducible data.
References
- 1. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological and arrhythmogenic effects of 5-hydroxytryptamine on human atrial cells are reduced in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz Artifical Neural Networks visualisation | Scratchpad [logicatcore.github.io]
- 6. Analysis of the cardiovascular responses to central injection of tryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays of Tryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral pharmacology assays relevant to the study of Tryptamine Hydrochloride. The included methodologies, data presentation, and visualizations are intended to guide researchers in the preclinical assessment of tryptaminergic compounds.
Introduction
This compound is a monoamine alkaloid that serves as the structural backbone for a wide range of neuroactive compounds, including the neurotransmitter serotonin and numerous psychedelic substances.[1] Its psychoactive effects are primarily mediated through agonism at serotonin receptors, particularly the 5-HT₂A receptor.[2][3] Understanding the behavioral effects of this compound is crucial for elucidating its mechanism of action and assessing the abuse potential and therapeutic applications of related compounds. The following protocols describe standard behavioral assays used to characterize the in vivo effects of this compound and its analogs.
Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of 5-HT₂A receptor agonists.[4] It is a widely accepted behavioral proxy for hallucinogenic potential in humans.[5][6]
Signaling Pathway
The primary molecular target for tryptamine-induced HTR is the serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₂A receptor, which is coupled to the Gq/11 family of G-proteins, initiates a downstream signaling cascade. This involves the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]
Experimental Protocol
This protocol outlines the procedure for the HTR assay in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)[6]
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Standard mouse observation cages
-
Video recording equipment mounted above the cages
Procedure:
-
Acclimation: House mice in the testing room for at least 30-60 minutes before the experiment to allow for acclimation.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Habituation and Observation: Immediately after injection, place the mouse in an individual observation cage. Allow for a 2-minute habituation period.[2]
-
Recording: Record the behavior of the mouse for a period of 30 minutes using an overhead camera.[2]
-
Scoring: Two trained observers, blind to the experimental conditions, should retrospectively score the number of head twitches from the video recordings. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or head shaking.[2]
Data Analysis:
-
The total number of head twitches per session is the primary dependent variable.
-
Data can be analyzed using one-way ANOVA to compare different dose groups.
-
Dose-response curves can be generated, and the ED₅₀ (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.[7]
Quantitative Data
| Compound | Animal Model | Route | ED₅₀ (mg/kg) | Reference |
| Tryptamine | Mouse (ddY) | i.p. | 16.0 | [6] |
| DMT | Mouse (C57BL/6J) | s.c. | 2.9 | [6] |
| DPT | Mouse (C57BL/6J) | s.c. | 3.0 | [8] |
| LSD | Mouse (C57BL/6J) | i.p. | 0.0529 | [7] |
Locomotor Activity Assay (Open Field Test)
The open field test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior. Tryptamines can produce complex effects on locomotion, including both increases and decreases in activity depending on the specific compound and dose.[8]
Experimental Protocol
This protocol describes the open field test for assessing locomotor activity in mice.
Materials:
-
Rodents (mice or rats)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Open field arena (e.g., 40 x 40 x 30 cm for mice), often equipped with infrared beams or an overhead video camera for automated tracking.
-
Automated tracking software
Procedure:
-
Acclimation: Bring the animals to the testing room and allow them to acclimate for 30-60 minutes.[9]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between subjects to eliminate olfactory cues.[10]
-
Administration: Administer this compound or vehicle.
-
Testing: Gently place the animal in the center of the open field arena and start the recording session.[10] The session duration is typically 30 minutes.
-
Data Collection: Automated software tracks and records various parameters of locomotor activity.
Data Analysis:
-
Horizontal Activity: Total distance traveled (cm), time spent mobile/immobile.
-
Vertical Activity: Number of rearing events.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
Data are typically analyzed using ANOVA to compare dose groups.
Quantitative Data
| Compound | Animal Model | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| PYT HCl | Mouse | 1, 3, 10 | Dose-dependent decrease | [8] |
| PIT HCl | Mouse | 1, 3, 10 | Dose-dependent decrease | [8] |
| Tryptamine | Mouse | Not specified | Increase | [11] |
| Tryptamine | Rat | Not specified | Backward locomotion, convulsions | [11] |
Drug Discrimination Assay
The drug discrimination paradigm is a highly specific behavioral assay used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues produced by a specific training drug and to respond on one of two levers to receive a reward. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.
Experimental Protocol
This protocol provides a general outline for a drug discrimination study in rats.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
This compound
-
Training drug (e.g., DMT, DOM, or LSD)[12]
-
Vehicle (e.g., 0.9% saline)
-
Standard two-lever operant conditioning chambers
-
Reinforcers (e.g., food pellets or sweetened liquid)
Procedure:
-
Lever-Press Training: Rats are first trained to press a lever to receive a reward on a fixed-ratio (FR) or variable-interval (VI) schedule of reinforcement.[13]
-
Discrimination Training:
-
On drug training days, rats are administered the training drug (e.g., DMT) and are only reinforced for pressing the designated "drug" lever.
-
On vehicle training days, rats are given the vehicle and are only reinforced for pressing the "vehicle" lever.
-
Training continues until rats reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).
-
-
Substitution Testing:
-
Once the discrimination is established, test sessions are conducted.
-
Different doses of this compound are administered, and the percentage of responses on the drug-associated lever is measured.
-
Test sessions are typically conducted under extinction conditions (i.e., no reinforcement is delivered) to avoid influencing subsequent behavior.
-
Data Analysis:
-
Percent Drug-Lever Responding: The primary measure is the percentage of responses made on the drug-appropriate lever. Full substitution is generally considered ≥80% drug-lever responding, while partial substitution is between 20% and 80%.
-
Response Rate: The number of responses per minute is also measured to assess any disruptive effects of the drug on behavior.
-
The ED₅₀ for substitution can be calculated from the dose-response curve.
Quantitative Data
| Training Drug | Test Compound | Animal Model | ED₅₀ (mg/kg) for Substitution | Reference |
| DMT | DIPT | Rat | 1.71 | [12] |
| DOM | DIPT | Rat | 1.94 | [12] |
| DMT | 5-MeO-DET | Rat | 0.41 | [12] |
| DOM | 4-OH-MIPT | Rat | 0.77 | [14] |
Conclusion
The behavioral pharmacology assays described provide a robust framework for characterizing the in vivo effects of this compound. The head-twitch response assay is a reliable indicator of 5-HT₂A receptor-mediated hallucinogenic potential. The open field test offers insights into the effects on general locomotor activity and anxiety-like behaviors. The drug discrimination paradigm provides a highly specific measure of the subjective effects of the compound. Together, these assays are essential tools for the preclinical evaluation of novel tryptaminergic drugs for their therapeutic potential and abuse liability.
References
- 1. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 4. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. 5-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tryptamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for the purification of crude Tryptamine hydrochloride (Tryptamine HCl) by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Tryptamine HCl.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Tryptamine HCl does not dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. The chosen solvent is inappropriate. | 1. Add small additional volumes of the hot solvent until the solid dissolves. 2. Consult the solubility data. Tryptamine HCl is very soluble in water, ethanol, and acetone.[1] Consider using a different solvent or a solvent mixture. |
| The solution is colored (e.g., yellow, brown). | 1. Presence of colored impurities from the synthesis. 2. Degradation of the tryptamine. | 1. Add a small amount of activated charcoal to the hot solution and then hot filter to remove the charcoal and adsorbed impurities. 2. Ensure the recrystallization is performed promptly and avoid prolonged heating. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The cooling process is too slow. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure Tryptamine HCl. 3. Cool the solution in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling is too rapid. 3. The melting point of the impurities is depressing the melting point of the mixture. | 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Ensure the crude material is as pure as possible before recrystallization. An initial wash with a cold, non-polar solvent might help remove some impurities. |
| Low recovery of pure crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of Tryptamine HCl?
A good starting point is a solvent in which Tryptamine HCl has high solubility at high temperatures and lower solubility at low temperatures. Ethanol or a mixture of ethanol and ethyl acetate has been successfully used for the recrystallization of Tryptamine HCl.[2] Given its high solubility in hot ethanol and water, these are excellent choices.[1]
Q2: My crude Tryptamine HCl is an oil. How can I crystallize it?
If your crude tryptamine is an oil, it may be the freebase form. Converting it to the hydrochloride salt often facilitates crystallization. This can be achieved by dissolving the oil in a suitable solvent like ether and treating it with a solution of HCl in ether or by bubbling dry HCl gas through the solution.[3]
Q3: What are the common impurities in crude Tryptamine HCl?
Common impurities can include unreacted starting materials from the synthesis, by-products, and degradation products. For instance, if synthesized from tryptophan, residual starting material could be present. Side reactions can lead to the formation of related indole compounds.[4] Colored impurities often arise from the degradation of the indole ring structure.
Q4: How can I decolorize a colored solution of Tryptamine HCl?
To decolorize the solution, you can add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that some product may be lost due to adsorption onto the charcoal.
Experimental Protocol: Recrystallization of Tryptamine HCl from Ethanol/Ethyl Acetate
This protocol is a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the crude material.
Materials:
-
Crude Tryptamine HCl
-
Ethanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water bath)
-
Filter paper
-
Buchner funnel and flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude Tryptamine HCl in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Tryptamine HCl is very soluble in ethanol, so add the solvent cautiously.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal. Gently boil the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Add hot ethyl acetate to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[5] | Also described as "very soluble"[1] and "soluble 0.1 g/10 mL".[6] |
| Ethanol | 13 mg/mL[7] | Also described as "very soluble".[1] |
| DMSO | 39-100 mg/mL[7][8] | |
| Acetone | Very soluble[1] |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound [chemister.ru]
- 2. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | Agonist | Nervous System | TargetMol [targetmol.com]
- 6. 色胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | 343-94-2 | MOLNOVA [molnova.com]
Technical Support Center: Preventing Degradation of Tryptamine Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tryptamine hydrochloride in solution. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by four key factors:
-
pH: Tryptamine is an indole alkaloid and is susceptible to degradation in neutral to alkaline conditions. Acidic conditions (pH < 7) generally provide greater stability.
-
Light: this compound is photosensitive. Exposure to light, especially UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, it is recommended to store solutions at low temperatures.
-
Oxygen: The indole ring of the tryptamine molecule is prone to oxidation, which is a significant degradation pathway. The presence of dissolved oxygen or other oxidizing agents can expedite this process.
Q2: I've noticed a color change in my this compound solution (e.g., turning yellow or brown). What is the cause?
A2: A color change in a this compound solution is a common indicator of degradation, specifically oxidation. The indole nucleus of the tryptamine molecule, when oxidized, forms colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, and neutral or alkaline pH.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation and prevent repeated freeze-thaw cycles.
-
Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to enhance stability.
-
Atmosphere: For sensitive applications or long-term storage, it is best practice to use deoxygenated solvents and purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound in solution is oxidation. This can lead to the formation of various products, including hydroxylated tryptamine derivatives. Under certain conditions, dimerization and polymerization can also occur, leading to more complex degradation products. In the presence of enzymes, tryptamine can be metabolized to indole-3-acetaldehyde.
Q5: Can I use antioxidants to prevent the degradation of this compound solutions?
A5: Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation. Ascorbic acid (Vitamin C) has been shown to protect tryptophan, a related indole-containing amino acid, from oxidation. Adding a small amount of a suitable antioxidant like ascorbic acid to your this compound solution may enhance its stability, particularly if the solution is to be stored for an extended period or used in an oxygen-rich environment.
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Observation |
| < 7 | 25 | Generally stable for short periods. |
| 7.2 | 25 | Sparingly soluble; not recommended for storage for more than one day. |
| > 7 | 25 | Increased degradation observed. |
Note: Quantitative kinetic data for this compound degradation at various pH values is limited in publicly available literature. The stability is known to be pH-dependent, with greater stability in acidic conditions.
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution
| Temperature (°C) | Condition | Observation |
| 4 | Aqueous Solution | Recommended for short-term storage. |
| 25 (Room Temp) | Aqueous Solution | Degradation can occur, especially if exposed to light or non-ideal pH. |
| 40 and above | Aqueous Solution | Significant acceleration of degradation is expected. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for Analysis
This protocol describes the preparation of a this compound stock solution and working standards for use in HPLC analysis.
Materials:
-
This compound powder
-
HPLC-grade methanol
-
HPLC-grade water
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Amber vials
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder and record the exact weight.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 5 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve the powder completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with HPLC-grade methanol and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light. It is recommended to prepare it fresh for each series of experiments.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL amber volumetric flask and make up the volume with the initial mobile phase.
-
Prepare a calibration curve by creating a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
These working solutions should be used for analysis immediately after preparation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the test samples of this compound solution at various time points of the stability study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak, which would indicate degradation.
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Cool the solution and neutralize it with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Cool the solution and neutralize it with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a transparent vial in a temperature-controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
Analysis:
-
Analyze all stressed samples and a control sample (unstressed stock solution) using the stability-indicating HPLC method described in Protocol 2.
-
Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.
Mandatory Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for Tryptamine HCl degradation.
Troubleshooting low signal in Tryptamine hydrochloride HPLC analysis
Welcome to the Technical Support Center for Tryptamine hydrochloride HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound peak unexpectedly low?
A low signal can stem from several factors:
-
Suboptimal Wavelength: You may not be using the optimal UV wavelength for detection. This compound has absorbance maxima at approximately 220 nm and 280 nm.[1] While 280 nm is commonly used, sensitivity might be improved at a lower wavelength, though baseline noise can increase.[1][2][3][4]
-
Sample Degradation: Tryptamine is susceptible to degradation, particularly in neutral or alkaline solutions, at elevated temperatures, and when exposed to light.[5] Oxidation is a primary degradation pathway.[5]
-
Low Concentration: The concentration of the injected sample may be too low, falling below the method's limit of detection (LOD).
-
Poor Peak Shape: Severe peak broadening or tailing can reduce the peak height, making it appear as a low signal. This is common for basic compounds like tryptamine on standard silica-based C18 columns.[2][6][7]
-
Injection Issues: Problems with the autosampler or manual injector, such as a partially blocked needle or an incorrectly filled sample loop, can lead to a smaller volume of sample being injected than intended.
-
Detector Malfunction: The detector lamp may be nearing the end of its lifespan, leading to reduced light intensity and consequently, a lower signal.[8]
Q2: What is the best UV wavelength for detecting this compound?
Tryptamine has primary absorption maxima at approximately 196 nm, 220 nm, and 280 nm.[1]
-
280 nm: This is a frequently used wavelength due to the indole moiety in tryptamine's structure. It generally provides good selectivity with less baseline noise from mobile phase components.[2][3]
-
~220 nm: Detection at this lower wavelength can offer higher sensitivity. However, it is also more susceptible to interference and baseline noise from mobile phase additives and impurities.[1][4]
-
Fluorescence Detection: For much higher sensitivity, fluorescence detection is an excellent alternative, typically with an excitation wavelength of 280 nm and an emission wavelength of 345 nm.[2][7]
Q3: How can I prevent my this compound sample from degrading?
To ensure the stability of your this compound solutions, follow these recommendations:
-
pH Control: Maintain the solution in a slightly acidic condition (e.g., pH 4-6). Tryptamine shows greater stability in acidic environments and degrades more rapidly in neutral to alkaline conditions.[5]
-
Temperature: Store stock and working solutions at low temperatures. For short-term storage (up to 48 hours), 4°C is recommended. For long-term storage, use -20°C or colder.[5]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, as tryptamine is prone to photodegradation.[5]
-
Fresh Preparation: Whenever possible, prepare solutions fresh daily. Studies have shown tryptamine stability in a specific mobile phase for up to 48 hours, but this can vary.[3][5]
Q4: My peak is very broad, which is affecting its height. How can I improve the peak shape?
Peak broadening and tailing for tryptamine are often caused by secondary interactions with the HPLC column's stationary phase.[2][6]
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or base-deactivated. These columns have fewer free acidic silanol groups, which cause tailing with basic analytes like tryptamine.[2][6]
-
Optimize Mobile Phase pH: Lowering the mobile phase pH to 2-3 with an additive like formic or trifluoroacetic acid will protonate the silanol groups, minimizing unwanted interactions.[6]
-
Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase to prevent peak distortion.[2][6]
-
Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to poor peak shape.[2][6]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your this compound HPLC analysis.
Question: I am experiencing a low or no signal for my this compound standard. What should I check first?
Answer: Start by verifying the fundamental system parameters and sample integrity.
-
Check the Detector and Basic HPLC Settings:
-
Is the detector lamp on? Ensure the UV or fluorescence lamp is ignited and has had sufficient time to warm up and stabilize.
-
Are you using the correct wavelength? Confirm that the detector is set to an appropriate wavelength for tryptamine (e.g., 280 nm or 220 nm for UV, or Ex: 280 nm/Em: 345 nm for fluorescence).[1][2][7]
-
Is the system pressure stable and within the expected range? An unusually low pressure could indicate a leak, while high pressure could signal a blockage.[9] Both can affect signal consistency.
-
Is there flow from the detector outlet? Confirm that the mobile phase is flowing through the entire system.
-
-
Verify Sample and Standard Preparation:
-
Was the standard prepared correctly? Double-check all calculations, dilutions, and the expiration date of the reference material.
-
Is the sample solvent appropriate? Dissolve your standard in the mobile phase whenever possible.[2][6] If using a different solvent, ensure it is miscible with the mobile phase and is of weaker or similar elution strength.
-
Could the sample have degraded? Prepare a fresh standard using the stability guidelines mentioned in the FAQs (acidic pH, protection from light, low temperature).[5]
-
-
Perform an Injection with a High-Concentration Standard:
-
Prepare and inject a standard that is 10-20 times more concentrated than your target concentration.
-
If a peak now appears: Your original concentration is likely too low for your current method's sensitivity. You will need to optimize the method for higher sensitivity (see below) or increase your sample concentration.
-
If no peak appears: There is likely a more fundamental issue with the HPLC system, column, or mobile phase. Proceed to the next troubleshooting steps.
-
Question: I've confirmed my basic setup is correct, but the signal is still weak. How can I increase the sensitivity of my method?
Answer: Method optimization is key to improving signal intensity.
-
Optimize the Mobile Phase:
-
For Reversed-Phase HPLC: Tryptamine is a polar compound and can have poor retention on standard C18 columns, leading to broad peaks that elute early.[2][4]
-
Increase Aqueous Content: Try increasing the percentage of the aqueous portion of your mobile phase to improve retention. Be aware that some C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions (>95% water). Using an aqueous-stable (AQ-type) C18 column is recommended for this purpose.[2]
-
Adjust pH: Ensure the pH is optimized to improve peak shape. A pH of 2-3 is often effective.[6]
-
-
Consider HILIC: For very polar compounds like tryptamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides much better retention and often sharper peaks, leading to a better signal.[2]
-
-
Re-evaluate Detector Settings:
-
UV Detector: Test detection at both 280 nm and ~220 nm to see which provides a better signal-to-noise ratio for your specific sample and mobile phase combination.[1]
-
Fluorescence Detector: If available, switch to a fluorescence detector. It offers significantly higher sensitivity for fluorescent compounds like tryptamine.[2][7]
-
Mass Spectrometer (MS): Coupling the HPLC to an MS detector provides the highest sensitivity and selectivity.[2][10]
-
-
Check the Column Health:
-
Column Contamination: Contaminants from previous samples can build up on the column, creating active sites that lead to peak tailing and signal loss. Flush the column with a strong solvent.[2][9]
-
Column Degradation: The column may be old or degraded.[2] Try the analysis on a new, appropriate column (e.g., a base-deactivated C18 or a HILIC column).
-
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Column Type | C18 (Base-deactivated, End-capped, or Aqueous-stable recommended), 2.1-4.6 mm ID, <5 µm particle size[2][3][6] | Amide, Diol, or Bare Silica, 2.1-4.6 mm ID, <3 µm particle size[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water[2] |
| Flow Rate | 0.4 - 1.0 mL/min[2][3] | 0.3 - 0.5 mL/min[2] |
| Column Temp. | 30 - 40 °C[2][3] | 40 °C[2] |
| UV Detection | 280 nm or 220 nm[1][2][3] | N/A (MS detection highly recommended)[2] |
| Fluorescence | Ex: 280 nm, Em: 345 nm[2][7] | N/A |
| Sample Diluent | Initial mobile phase composition[2] | High organic solvent (e.g., 90% Acetonitrile)[2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound using a standard C18 column.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped column recommended).[3]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[2]
-
Gradient: 5% B to 70% B over 15 minutes, followed by a 5-minute wash at 95% B and a 10-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 5 µL.[3]
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[3]
-
From the stock solution, prepare working standards by diluting with the initial mobile phase (95% A, 5% B). For example, create standards at 1, 5, 10, and 20 µg/mL.
-
-
Sample Preparation:
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for quantification.
-
Mandatory Visualization
Caption: Figure 1: A step-by-step workflow for diagnosing the root cause of low signal in HPLC analysis.
Caption: Figure 2: A logical decision tree to guide the selection of an appropriate HPLC method.
Caption: Figure 3: A diagram illustrating the typical workflow from sample preparation to data analysis.
References
- 1. UV-Vis Spectrum of Tryptamine | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 4. Tryptamine Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tryptamine Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tryptamine derivatives.
General Troubleshooting
Q1: My tryptamine derivative is difficult to purify. What are some common purification strategies?
A1: Purification of tryptamine derivatives can be challenging due to their polarity and potential for multiple products. Here are some common strategies:
-
Crystallization: Tryptamine derivatives can sometimes be purified by crystallization. One method involves converting the crude product to its benzoate salt, which may precipitate and can be collected by filtration. The freebase can then be regenerated by treatment with a base. For example, crude tryptamine can be dissolved in a mixture of toluene, acetone, and chloroform, followed by the addition of benzoic acid in acetone to precipitate tryptamine benzoate.[1]
-
Column Chromatography: Normal-phase liquid chromatography is a common technique for purifying indolealkylamines.[2] The choice of solvent system is crucial and should be optimized based on the polarity of the target compound and impurities.
-
Ion-Pair Extraction: This technique is effective for isolating tryptamines from aqueous media, particularly from biological samples like urine.[2]
-
Distillation: For some tryptamines that are not excessively high boiling, vacuum distillation can be a viable purification method, provided any imine impurities have been hydrolyzed and removed.[3]
-
Salt Formation: Besides benzoate, other crystalline salts of tryptamines can be formed to facilitate purification.[1]
Q2: I am observing significant degradation of my starting material or product. What can I do?
A2: Degradation is a common issue, especially with sensitive functional groups on the tryptamine or aldehyde/ketone.
-
Milder Reaction Conditions: Employing lower temperatures and weaker acid catalysts can help prevent degradation.[4]
-
Protecting Groups: Sensitive functional groups on the starting materials can be protected before the reaction and deprotected afterward. For instance, in peptide synthesis involving tryptophan, the indole nitrogen can be protected with a formyl group to prevent side reactions.[5] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively.[6][7]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines from tryptamines and an aldehyde or ketone.[8]
Q3: My Pictet-Spengler reaction is resulting in a low yield. What are the likely causes and solutions?
A3: Low yields in the Pictet-Spengler reaction can arise from several factors:
-
Improper Acid Catalyst or Concentration: The type and amount of acid are critical. Too little acid may not effectively catalyze the reaction, while too much can protonate the tryptamine, reducing its nucleophilicity.[9] It is recommended to optimize the catalyst loading. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[4]
-
Poorly Reactive Starting Materials: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can be less reactive.[9]
-
Suboptimal Reaction Temperature: The ideal temperature can vary. Some reactions work well at room temperature, while others need heating.[4] It's important to experiment with a range of temperatures, from room temperature to reflux, while monitoring for decomposition at higher temperatures.[4]
-
Inappropriate Solvent: The solvent choice affects reactant solubility and intermediate stability. A solvent screen is recommended. While protic solvents are common, aprotic solvents like dichloromethane or acetonitrile may improve yields in certain cases.[4]
-
Presence of Water: Water can inhibit the reaction by interfering with imine formation.[9]
Q4: I am observing the formation of multiple side products in my Pictet-Spengler reaction. How can I minimize these?
A4: Side product formation is a common challenge. Here are some strategies to improve selectivity:
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[4] Using a slight excess of the carbonyl compound can help consume the amine starting material completely.[4] Careful control of stoichiometry and slow, dropwise addition of the aldehyde can also minimize these side reactions.[4]
-
Formation of Regioisomers: If there are multiple possible cyclization sites on the aromatic ring, a mixture of products can be obtained.[4] The choice of solvent can influence regioselectivity.[4]
-
Racemization: For stereoselective reactions, loss of enantiomeric excess can occur.[4] Lowering the temperature generally favors the kinetically controlled product and can prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also crucial.[4]
Experimental Protocol: General Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, or a protic solvent).
-
Add the aldehyde or ketone to the stirred solution at room temperature.[4]
-
Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation: Optimization of Pictet-Spengler Reaction Conditions
| Entry | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | C1 | Cs2CO3 | Toluene | 54 | 60 |
| 2 | C2 | Cs2CO3 | Toluene | 46 | 12 |
| 3 | C3 | Cs2CO3 | Toluene | 52 | 44 |
| 13 | C1 | Na2CO3 | THF | 83 | 94 |
| 14 | C1 | Na2CO3 | THF (0 °C) | 82 | 97 |
Table adapted from a study on asymmetric catalytic construction of tetrahydro-β-carbolines, demonstrating the effect of catalyst, base, and solvent on yield and enantioselectivity.[10]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and effective method for preparing indoles from N-arylhydrazones.[11]
Q5: My Fischer Indole Synthesis is giving a low yield and multiple products. How can I optimize it?
A5: Optimizing the Fischer Indole Synthesis often involves careful control of reaction conditions:
-
Acid Catalyst Selection: The choice of acid catalyst is crucial. Brønsted acids like HCl, H2SO4, and p-toluenesulfonic acid (PTSA) are commonly used.[11] Lewis acids can also be employed. The optimal acid and its concentration should be determined experimentally.
-
Reaction Temperature and Solvent: Careful control of the reaction temperature and the choice of solvent are necessary to favor the desired indole product over potential side products like indolenines.[11] For example, in one study, using p-toluenesulfonic acid in tert-butanol at 80 °C provided the best yield for a specific indolenine intermediate.[11]
-
Starting Material Purity: The purity of the N-arylhydrazone starting material is important. These are often prepared from the corresponding arylhydrazine and a ketone or aldehyde.[12]
Experimental Protocol: Three-Component Fischer Indole Synthesis
This one-pot protocol combines metalloimine formation with the Fischer indole reaction.[12]
-
Metalloimine Formation (approx. 3 hours):
-
To a solution of a nitrile in an appropriate solvent (e.g., diethyl ether), add an organometallic reagent (e.g., an organolithium or Grignard reagent) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
-
Fischer Indole Reaction (approx. 15 hours):
-
In a separate flask, prepare a solution of an arylhydrazine hydrochloride salt in a suitable solvent (e.g., ethanol).
-
Cool the metalloimine solution and add it to the arylhydrazine solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Isolation and Purification (approx. 2 hours):
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired indole product.
-
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is used to synthesize dihydro-β-carbolines via the cyclization of an N-acylated tryptamine derivative.[9]
Q6: I am observing the formation of a styrene-like byproduct in my Bischler-Napieralski reaction. How can I prevent this?
A6: The formation of a styrene derivative is likely due to a retro-Ritter reaction.[9] To minimize this side reaction, consider using a nitrile solvent.[9]
Data Presentation: Optimization of Bischler-Napieralski Reaction for Tetrahydro-β-carbolines
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane | 70 (Intermediate) |
| 2 | Acetonitrile | 85 |
| 3 | Toluene | 60 |
| 4 | Dioxane | 55 |
| 5 | Tetrahydrofuran | 65 |
Table adapted from a study on the one-pot synthesis of 1-substituted tetrahydro-β-carbolines, showing the effect of solvent on the reaction yield.[13]
N-Alkylation of Tryptamines
Q7: I am struggling with the selective N-alkylation of my tryptamine. What are the common challenges and solutions?
A7: Selective N-alkylation of tryptamines can be challenging due to over-alkylation and the reactivity of the indole nitrogen.
-
Over-alkylation: Primary amines can be alkylated multiple times to form secondary, tertiary, and even quaternary ammonium salts.[14] Using a 3:1 molar ratio of amine to alkyl bromide can promote selective monoalkylation.[15]
-
Indole N-H Reactivity: The indole nitrogen can also be alkylated. The reaction conditions can be tuned to favor alkylation on the ethylamine side chain.[14]
-
Bulky Alkylating Agents: Steric hindrance can be an issue with bulky alkylating agents, requiring more reactive (and potentially less versatile) reagents.[16]
-
Alternative Methods: Reductive amination using aldehydes or ketones, or alkylation with alcohols in the presence of a metal catalyst, are alternative approaches.[15] An efficient method for N-alkylation of tryptamine and phenethylamine using alcohols as alkylating agents with an iridium catalyst has been developed.[17][18]
Visualizing Experimental Workflows
General Synthesis and Purification of Tryptamine Derivatives
Caption: General workflow for the synthesis and purification of tryptamine derivatives.
Decision Tree for Troubleshooting Low Yield in Tryptamine Synthesis
Caption: Troubleshooting guide for low reaction yields in tryptamine synthesis.
References
- 1. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Breath of Hoax? / PTC tryptamine alkylation on the test bench , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
How to remove impurities from commercial Tryptamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial Tryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several types of impurities, including:
-
Starting materials: Residual L-tryptophan from the synthesis process.
-
By-products: These can include oxidized tryptamine, polymeric materials, and other related tryptamine derivatives formed during synthesis and storage. For instance, "Zolmitriptan Tryptamine Impurity" has been noted as a related substance.[1]
-
Residual solvents: Solvents used during the manufacturing process (e.g., ethanol, acetone, methylene chloride) may remain in the final product.[2][3]
-
Inorganic salts: Impurities from reagents used during synthesis and purification.
Q2: My this compound has a brownish tint. What causes this and how can I remove it?
A brownish discoloration often indicates the presence of oxidation products or other colored impurities. These can typically be removed by recrystallization, often with the addition of activated charcoal to adsorb the colored impurities.
Q3: I am observing poor peak shape and extra peaks during HPLC analysis of my this compound. What could be the issue?
Poor peak shape (e.g., tailing) and extraneous peaks in an HPLC chromatogram suggest the presence of impurities. Peak tailing for a basic compound like tryptamine can be caused by interactions with the stationary phase.[4] The extra peaks likely represent impurities from the synthesis or degradation products. Purification of the sample is recommended before further analysis.
Q4: What is the best method to purify this compound?
The most suitable purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: An effective technique for removing small amounts of impurities.
-
Acid-Base Extraction: Useful for separating the basic tryptamine from neutral or acidic impurities.
-
Column Chromatography: A powerful method for separating a mixture of compounds, including closely related tryptamine derivatives.[5][6]
Troubleshooting Guides
Issue 1: Recrystallization fails to yield pure crystals.
Possible Cause 1: Incorrect solvent system.
-
Solution: The choice of solvent is critical for successful recrystallization. This compound is soluble in water, ethanol, and acetone.[7] A common solvent system for recrystallization is ethanol/ethyl acetate.[8] Experiment with different solvent pairs and ratios to find the optimal conditions.
Possible Cause 2: Presence of oils or "gum-like" by-products.
-
Solution: Oily impurities can hinder crystallization. If an oil forms, try adding a small amount of a solvent in which the oil is soluble but the desired compound is not, to induce crystallization. Alternatively, an acid-base extraction can be performed to remove these impurities before attempting recrystallization. A patent describes the removal of an insoluble "gum-like by-product" by filtering a solution containing decolorizing carbon.[9]
Possible Cause 3: Cooling the solution too quickly.
-
Solution: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.
Issue 2: Low recovery after purification.
Possible Cause 1: The compound is too soluble in the chosen recrystallization solvent.
-
Solution: Minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated. If the compound is still too soluble, consider a different solvent or a solvent pair where the compound has lower solubility at cold temperatures.
Possible Cause 2: Multiple transfers between vessels.
-
Solution: Each transfer of the product can result in some loss. Plan your experimental workflow to minimize the number of transfers.
Possible Cause 3: Inefficient extraction during acid-base workup.
-
Solution: Ensure thorough mixing of the aqueous and organic layers during extraction to maximize the transfer of the compound between phases. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The solvent and volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Commercial this compound
-
Ethanol
-
Ethyl acetate
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Slowly add ethyl acetate to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Solubility of Tryptamine and this compound
| Compound | Solvent | Solubility | Reference |
| Tryptamine | Ethanol | ~10 mg/mL | [10] |
| Tryptamine | DMSO | ~11 mg/mL | [10] |
| Tryptamine | Dimethyl formamide | ~5 mg/mL | [10] |
| This compound | Water | Very soluble | [7] |
| This compound | Ethanol | Very soluble | [7] |
| This compound | Acetone | Very soluble | [7] |
| This compound | DMSO | 39 mg/mL (198.29 mM) | [11] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Logical Relationship for Troubleshooting Recrystallization Issues
Caption: A diagram showing the logical relationship between common recrystallization problems and their solutions.
References
- 1. veeprho.com [veeprho.com]
- 2. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved column chromatographic method for isolation of tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [chemister.ru]
- 8. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Stability issues of Tryptamine hydrochloride under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tryptamine hydrochloride under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily affected by several key factors:
-
pH: Tryptamine is susceptible to degradation in neutral to alkaline conditions.[1] Acidic environments (pH below 7) generally enhance its stability.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation. It is recommended to store solutions at low temperatures.[1]
-
Light: this compound is sensitive to light.[2] Exposure can lead to photodegradation. Solutions should be stored in amber vials or otherwise protected from light.[1]
-
Oxidation: The tryptamine molecule is prone to oxidation, which is a significant degradation pathway. The presence of dissolved oxygen or other oxidizing agents can hasten this process.[1]
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
A2: To ensure maximum stability, aqueous solutions should be stored under the following conditions:
-
Short-term storage: Refrigerate at 4°C.[1]
-
Protection: Always use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to improve stability.[1]
-
Best Practices: It is highly advisable to prepare solutions fresh before use. Avoid repeated freeze-thaw cycles. Storing aqueous solutions for more than one day is generally not recommended.[1]
Q3: I've noticed a yellow or brown color change in my this compound solution. What is the cause?
A3: A color change in a tryptamine solution is a common indicator of degradation, specifically oxidation.[1] The indole ring within the tryptamine structure is susceptible to oxidation, which forms colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, or alkaline pH conditions.[1]
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: The main degradation pathway for tryptamine in aqueous solutions is oxidation. This can result in the formation of various products, such as hydroxylated tryptamine derivatives.[1] Under enzymatic conditions, tryptamine can be metabolized to indole-3-acetaldehyde.[1]
Troubleshooting Guide
Issue 1: Rapid decrease in the concentration of this compound in my solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is neutral or alkaline (≥7), remake the solution using a slightly acidic buffer (pH 4-6).[1] |
| Exposure to Light | Store all solutions in amber-colored vials or wrap them in aluminum foil to prevent photodegradation. Minimize exposure to ambient light during handling.[1][2] |
| Elevated Temperature | Keep stock and working solutions at recommended low temperatures (4°C for short-term, -20°C or colder for long-term). Do not leave solutions at room temperature for extended periods.[1] |
| Oxidative Degradation | Prepare solutions using deoxygenated solvents (e.g., water or buffer). You can consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.[1] |
| Contamination | Use high-purity reagents and water. Microbial contamination can also lead to degradation; consider sterile filtering solutions intended for long-term storage.[1] |
Issue 2: Unexpected peaks are appearing in my HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The new peaks are likely due to the degradation of tryptamine. Compare the chromatogram to a freshly prepared standard. Review your storage conditions and handling procedures based on the points in Issue 1.[1] |
| Reaction with Buffer | In some cases, tryptamine may react with certain buffer components. Prepare the solution in a different buffer system to see if the issue persists.[1] |
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the observed effects. Note that specific degradation rates can vary with exact experimental conditions.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Observation |
| < 7 | 25 | Generally stable for short periods.[1] |
| 7.2 | 25 | Sparingly soluble; storage for more than one day is not recommended.[1] |
| > 7 | 25 | Increased rate of degradation is observed.[1] |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | Condition | Observation |
| 4 | Aqueous Solution | Recommended for short-term storage.[1] |
| 25 (Room Temp) | Aqueous Solution | Degradation can occur, especially with exposure to light or non-ideal pH.[1] |
| 40 and above | Aqueous Solution | Significant acceleration of degradation is expected.[1] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general method for the quantitative analysis of tryptamine to assess its stability.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate solution). A gradient elution may be necessary.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 220 nm and 280 nm.[1]
-
Column Temperature: 25°C.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[1]
-
Sample Solution: Prepare the this compound solution at the desired concentration in the buffer or medium being tested.[1]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution at various time points (e.g., 0, 24, 48 hours) under the specified storage conditions.[1]
-
Quantify the tryptamine concentration in the samples using the calibration curve. A decrease in the main tryptamine peak and the appearance of new peaks indicate degradation.[1]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand degradation pathways and validate the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or water at approximately 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for a specified period.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[1]
-
Photodegradation: Expose the stock solution in a transparent container to a light source as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.[1]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.[1]
Visualizations
Caption: Logical workflow of pH conditions affecting Tryptamine HCl stability.
References
Overcoming poor solubility of Tryptamine hydrochloride in specific assays
Welcome to the technical support center for Tryptamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in various experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound, the salt form of Tryptamine, generally exhibits good solubility in water and organic solvents like DMSO and ethanol.[1][2] However, the free base form of Tryptamine is sparingly soluble in aqueous buffers.[3] It's crucial to distinguish between the two forms. The hydrochloride salt is typically used to improve aqueous solubility.
For this compound, solubility can vary slightly between suppliers and due to factors like the hygroscopic nature of DMSO.[4] Always use fresh, anhydrous solvents for best results.
Summary of this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 50 mg/mL[1] | 254.22 mM[1] | Soluble, may form slightly hazy, colorless to yellow solutions.[5] |
| DMSO | 39 - 100 mg/mL[4][6] | 198.29 - 508.44 mM[4][6] | Sonication or ultrasound is often recommended.[1][4] Use fresh, non-hygroscopic DMSO.[4][6] |
| Ethanol | 13 mg/mL[6] | ~66 mM | Very soluble.[2] |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution.
Here are several strategies to troubleshoot this problem:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final aqueous buffer.
-
Optimize Solvent Concentration: For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells, typically below 1-2%.[7] If precipitation still occurs, you may need to use a different solubilization strategy.
-
Use Co-solvents: For in vivo or some in vitro applications, a co-solvent system can be used to maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4] The co-solvents help to create a more favorable environment for the compound, preventing precipitation.
-
Adjust pH: The solubility of tryptamines can be pH-dependent due to the ionization of the amino group.[8] Adjusting the pH of your aqueous buffer may improve solubility, but ensure the new pH is compatible with your assay system.
-
Use Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogenous dispersion.[1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for serial dilution in subsequent experiments.
Materials:
-
This compound (MW: 196.68 g/mol )
-
Anhydrous, fresh Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh out 19.67 mg of this compound powder and place it into a sterile vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[1][4] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Serial Dilution for a Cell-Based Assay with a Final DMSO Concentration of 0.5%
This protocol provides a general workflow for diluting an organic stock solution into an aqueous cell culture medium while minimizing precipitation and solvent toxicity.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipette tips and tubes
Methodology:
-
Intermediate Dilution: First, perform an intermediate dilution of your 100 mM stock solution into the cell culture medium. For example, to achieve a 1 mM intermediate solution, add 5 µL of the 100 mM stock to 495 µL of cell culture medium. Vortex immediately and gently.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations. To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 10 µL of the 1 mM intermediate solution. This ensures the final DMSO concentration remains low (0.5% in this example).
-
Vehicle Control: It is critical to prepare a vehicle control. This control should contain the same final concentration of DMSO (e.g., 0.5%) in the cell culture medium but without the this compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Application: Add the final dilutions to your cell plates and mix gently by swirling the plate. Visually inspect the wells under a microscope for any signs of precipitation.
Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility.
Caption: Tryptamine acts as an agonist for serotonin and TAAR1 receptors.
References
- 1. This compound | Agonist | Nervous System | TargetMol [targetmol.com]
- 2. This compound [chemister.ru]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 343-94-2 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
Minimizing side reactions in the synthesis of Tryptamine hydrochloride
Welcome to the Technical Support Center for the Synthesis of Tryptamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tryptamine?
A1: The most widely used method for the synthesis of tryptamine is the decarboxylation of the amino acid L-tryptophan or DL-tryptophan.[1] This reaction is typically carried out at high temperatures in a high-boiling point solvent, often with a catalyst.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the Pictet-Spengler reaction, which leads to the formation of 1,1-disubstituted-tetrahydro-β-carbolines (THBCs). This occurs when the newly formed tryptamine reacts with the ketone catalyst or aldehydes present as impurities in the solvent. Other potential side reactions include thermal degradation of tryptophan and tryptamine, oxidation, and polymerization, especially at elevated temperatures.
Q3: How can I purify the crude this compound to remove side products?
A3: A common and effective purification method involves acid-base extraction. The crude this compound can be dissolved in water, the pH adjusted to between 7.6 and 8.2, and then extracted with a solvent like chloroform to remove neutral impurities. Subsequently, the aqueous layer is made strongly basic (pH 14) with NaOH to precipitate the pure tryptamine free base, which can be filtered and dried.[1] Recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, is also a highly effective purification technique.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis involves high temperatures and flammable solvents, so it is crucial to perform the reaction in a well-ventilated fume hood, away from ignition sources. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat. Ensure that the reaction apparatus is securely clamped and allows for proper venting to avoid pressure buildup, especially when evolving gases like carbon dioxide. When working with high-boiling solvents, be mindful of the risk of thermal burns and have a plan for rapid cooling in case of an emergency.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Decarboxylation | - Ensure the reaction temperature is sufficiently high and maintained for the recommended duration. The evolution of CO2 should cease before stopping the reaction. - Verify the activity of the catalyst. If using a ketone catalyst, ensure it is of good quality. |
| Sub-optimal Solvent Choice | - The choice of a high-boiling solvent is critical. Diphenyl ether and diphenylmethane are commonly used. The purity of the solvent can also impact yield; using freshly distilled tetralin has been shown to give higher yields than commercial grade.[1] |
| Inefficient Extraction/Purification | - During acid-base extraction, ensure the pH is carefully controlled at each step to maximize the separation of tryptamine from impurities. - Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product. |
| Thermal Degradation | - Avoid excessively high temperatures or prolonged reaction times, as this can lead to the degradation of both tryptophan and the tryptamine product. |
Problem 2: Presence of Tetrahydro-β-carboline (THBC) Impurities
| Possible Cause | Suggested Solution |
| Pictet-Spengler Reaction with Ketone Catalyst | - This is the most common cause of THBC formation. The choice of ketone catalyst can influence the extent of this side reaction. While quantitative comparisons are limited in the literature, using a catalyst that is less reactive in the Pictet-Spengler reaction or minimizing the catalyst concentration may help. - Consider alternative catalysts or catalyst-free high-temperature decarboxylation, although this may require higher temperatures and longer reaction times. |
| Aldehyde Impurities in the Solvent | - Use high-purity, freshly distilled solvents to minimize the presence of aldehyde impurities that can participate in the Pictet-Spengler reaction. |
| Ineffective Purification | - THBCs are basic and will be extracted along with tryptamine during a simple acid-base extraction. Careful purification by column chromatography or fractional crystallization may be necessary to separate these closely related compounds. |
Problem 3: Product Discoloration (Yellowing or Browning)
| Possible Cause | Suggested Solution |
| Oxidation of Tryptamine | - Tryptamine is susceptible to oxidation, especially when exposed to air at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[1] - For storage of the final product, it is recommended to keep it in a tightly sealed container, protected from light, and under an inert atmosphere if possible. Storing at low temperatures (-20°C) can also enhance stability. |
| Polymerization | - High temperatures and the presence of impurities can promote the polymerization of tryptamine. Adhering to the recommended reaction temperature and time, and using pure starting materials, can help minimize this. |
| Solvent-Related Impurities | - Some high-boiling solvents can contribute to discoloration if they are not of high purity. Using freshly distilled solvents is recommended. |
Data Presentation
Table 1: Comparison of Tryptamine Yields with Different Ketone Catalysts in Tetralin
| Catalyst | Yield of Tryptamine (%) |
| Acetone | 75 |
| Methyl ethyl ketone | 84.4 |
| 3-Pentanone | 85 |
| 2-Pentanone | 86.2 |
Table 2: Tryptamine Yields in Various High-Boiling Solvents
| Solvent | Catalyst | Yield of Tryptamine (%) |
| Diphenyl ether | None | 57 |
| Diphenylmethane | None | 63-90 |
| Tetralin (freshly distilled) | None | 36 |
| Tetralin (commercial) | None | 20 |
| Cyclohexanol | 2-Cyclohexen-1-one | 92.3 |
Data compiled from various literature sources.[1]
Experimental Protocols
Key Experiment: Decarboxylation of L-Tryptophan in Diphenylmethane
This protocol is a representative example of the synthesis of tryptamine via thermal decarboxylation.
Materials:
-
L-Tryptophan
-
Diphenylmethane
-
Benzene (or a suitable alternative solvent for preparing HCl solution)
-
Dry Hydrogen Chloride (gas)
-
Ethanol
-
Ethyl Acetate
-
Nitrogen gas supply
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a nitrogen inlet/outlet.
-
Add L-tryptophan (e.g., 250 mg) and diphenylmethane (e.g., 10 g) to the flask.
-
Gently reflux the suspension under a steady stream of nitrogen for 15-20 minutes, or until the evolution of carbon dioxide ceases.
-
Allow the reaction mixture to cool to room temperature.
-
To the cooled, clear yellow solution, add a saturated solution of dry hydrogen chloride in benzene (e.g., 20 ml).
-
A precipitate of this compound will form. Collect the precipitate by filtration.
-
Wash the crude this compound with n-hexane and allow it to dry.
-
For further purification, recrystallize the crude product from a mixture of ethanol and ethyl acetate to obtain colorless needles of pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main and side reaction pathways in tryptamine synthesis.
References
Technical Support Center: Column Chromatography Purification of Tryptamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Tryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound using silica gel column chromatography?
A1: The main challenges arise from the basic nature of the tryptamine molecule. The amine group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to several issues:
-
Peak Tailing: This is the most common problem, where the compound elutes from the column slowly and asymmetrically, resulting in broad fractions and poor separation.[1]
-
Irreversible Adsorption: In some cases, the tryptamine can bind so strongly to the silica gel that it fails to elute, leading to low recovery.[1]
-
Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.[2][3]
Q2: How can I prevent peak tailing and improve the elution of this compound?
A2: To overcome the issues caused by the interaction with silica gel, it is crucial to modify the mobile phase by adding a basic modifier. This neutralizes the acidic silanol groups. Common modifiers include:
-
Aqueous ammonia solution (e.g., 1-2% v/v in the mobile phase).[1]
-
Triethylamine (e.g., 0.5-2% v/v in the mobile phase).[1][2][4]
Q3: Should I use silica gel or alumina as the stationary phase for purifying this compound?
A3: Both silica gel and alumina can be used, and the choice depends on the specific impurities and the stability of your compound.
-
Silica Gel: It is the most common stationary phase but is slightly acidic.[5] For basic compounds like tryptamine, it's often necessary to use a basic modifier in the eluent or to deactivate the silica gel.[1][2]
-
Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina is often a good alternative to silica gel for purifying amines as it minimizes the strong acidic interactions.[1][5]
Q4: How do I choose an appropriate solvent system for the column?
A4: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. An optimal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[6][7] You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds.
Q5: How should I load my this compound sample onto the column?
A5: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent or a slightly more polar solvent if necessary for solubility.[8] Then, carefully add the solution to the top of the column.
-
Dry Loading: If your sample is not very soluble in the initial eluent, you can pre-adsorb it onto a small amount of silica gel.[8] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the column chromatography purification of this compound.
Problem 1: this compound is Not Eluting from the Column
| Possible Cause | Solution |
| Strong interaction with acidic silica gel | Add a basic modifier like triethylamine (0.5-2%) or aqueous ammonia (1-2%) to your eluent to neutralize the acidic sites on the silica.[1][2] |
| Mobile phase is not polar enough | Gradually increase the polarity of your mobile phase. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol.[3] |
| Compound may have degraded on the column | Test the stability of your compound on a small amount of silica gel before running the full column.[3] Consider using a less acidic stationary phase like deactivated silica gel or neutral/basic alumina.[1][5] |
Problem 2: Poor Separation of this compound from Impurities
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. Aim for an Rf of 0.2-0.4 for your product.[6][7] |
| Column was packed improperly | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Column is overloaded | The amount of crude material loaded should generally be 1-5% of the mass of the silica gel.[1] Overloading leads to broad bands that are difficult to separate. |
| Elution is too fast | A slower flow rate can sometimes improve separation by allowing for better equilibration between the stationary and mobile phases. |
Problem 3: this compound Elutes with Significant Tailing
| Possible Cause | Solution |
| Interaction with acidic silanol groups | This is the most common cause for tailing of basic compounds. Add a basic modifier such as triethylamine or ammonia to the eluent.[1] |
| Column overload | Reduce the amount of sample loaded onto the column.[1] |
| Inappropriate sample solvent | If using wet loading, ensure the sample is dissolved in a solvent that is not significantly stronger than the initial mobile phase. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol is essential for developing and monitoring the column chromatography.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm and 365 nm)
-
Visualization reagent (e.g., p-Anisaldehyde or phosphomolybdic acid stain)
-
Various solvent systems (see table below)
Procedure:
-
Prepare a dilute solution of your crude this compound sample.
-
Using a capillary, spot the sample onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Tryptamine and many of its derivatives are UV active.
-
For enhanced visualization, the plate can be stained. For example, heating after spraying with a sodium hypochlorite solution can produce fluorescent spots under 365 nm UV light.[9]
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Table 1: Example TLC Solvent Systems for Tryptamine Derivatives
| Solvent System (v/v/v) | Notes |
| Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1) | A common system for basic compounds. The ratio can be adjusted to achieve the desired Rf. |
| Ethyl Acetate / Hexane with Triethylamine (e.g., 1-2%) | The polarity can be tuned by changing the ethyl acetate to hexane ratio. |
| Chloroform / Methanol (e.g., 9:1) | A versatile system for many organic compounds. |
| n-Butanol / Acetic Acid / Water (e.g., 4:1:1) | A more polar system suitable for highly polar tryptamines. |
Protocol 2: Preparative Column Chromatography
Materials:
-
Glass chromatography column
-
Stationary phase (e.g., silica gel, 60-200 mesh)
-
Eluent (solvent system determined from TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing (Slurry Method):
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Once the silica has settled, add a layer of sand on top to protect the surface.
-
Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading: Pre-adsorb the sample onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. oozechem.com [oozechem.com]
Dealing with hygroscopic nature of Tryptamine hydrochloride powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic powder form of Tryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has become clumpy and difficult to weigh accurately. What is the cause and how can I prevent this?
A: The clumping of your this compound powder is due to its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2] This can affect the accuracy of your measurements and the overall integrity of the compound.[1]
To prevent this, it is crucial to minimize the powder's exposure to ambient air.[1] Always store this compound in a tightly sealed, airtight container, preferably in a desiccator with a suitable drying agent like silica gel.[3][4] When weighing, work quickly and in a low-humidity environment if possible, such as a glove box or a room with a dehumidifier.[1]
Q2: I've noticed a discoloration (yellowing or browning) in my solid this compound and in the solutions I prepare. What does this indicate?
A: A color change in your this compound, either in solid form or in solution, is a common sign of degradation, specifically oxidation.[5] The indole ring within the tryptamine structure is susceptible to oxidation, which can be accelerated by exposure to light, moisture, and elevated temperatures.[5] To mitigate this, store the powder in a cool, dark place and protect solutions from light by using amber vials.[3][4]
Q3: What are the optimal storage conditions for long-term stability of this compound powder?
A: For long-term storage, this compound powder should be kept in a cool, dry, and dark environment.[3] The recommended storage is in a tightly sealed container at -20°C.[1] To further protect against moisture and oxidation, consider storing the container within a larger sealed bag containing a desiccant and backfilling the container with an inert gas like argon or nitrogen.[4]
Q4: For how long are aqueous solutions of this compound stable?
A: Aqueous solutions of this compound are not recommended for long-term storage, as they are prone to degradation. It is advised to prepare fresh solutions for each experiment and not to store them for more than one day.[1] If short-term storage is necessary, keep the solution at a low temperature (2-8°C) and protected from light.
Q5: My experimental results are inconsistent, even though I am using the same batch of this compound. Could its hygroscopic nature be the cause?
A: Yes, the hygroscopic nature of this compound can lead to inconsistent experimental results. The absorption of water can change the actual concentration of the active compound in a weighed sample, leading to variability in your prepared solutions. Furthermore, the presence of moisture can accelerate degradation, reducing the potency of the compound.[2] To ensure consistency, it is crucial to follow strict handling protocols for hygroscopic materials.
Data Presentation
Hygroscopicity of this compound
| Relative Humidity (RH) | Expected Water Uptake | Potential Consequences |
| Low (<20%) | Minimal | Powder remains free-flowing. |
| Moderate (20-50%) | Gradual increase | Powder may start to form clumps; accurate weighing becomes more challenging. |
| High (>50%) | Significant | Powder becomes sticky, forms large clumps, and may start to deliquesce (dissolve in absorbed water). This significantly impacts weighing accuracy and accelerates chemical degradation.[2] |
Experimental Protocols
Protocol for Weighing Hygroscopic this compound Powder
This protocol outlines the steps to accurately weigh this compound while minimizing moisture absorption.
Materials:
-
This compound powder
-
Spatula
-
Analytical balance
-
Weighing paper or boat
-
Airtight vial for the weighed sample
-
Desiccator
-
Glove box or low-humidity environment (recommended)
Procedure:
-
Allow the container of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Perform the weighing in a low-humidity environment if possible. If a glove box is not available, work quickly and efficiently.
-
Tare the analytical balance with the weighing paper or boat.
-
Using a clean, dry spatula, quickly transfer the desired amount of this compound to the weighing vessel.
-
Record the weight promptly.
-
Immediately transfer the weighed powder to a pre-labeled, airtight vial.
-
Tightly seal the stock container of this compound and return it to the desiccator for storage.
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a stock solution, for example, in Dimethyl Sulfoxide (DMSO).
Materials:
-
Weighed this compound powder in an airtight vial
-
Anhydrous DMSO
-
Appropriate volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Ensure that the weighed this compound is in a sealed container.
-
Add the required volume of anhydrous DMSO to the volumetric flask.
-
Carefully add the weighed this compound powder to the DMSO in the volumetric flask.
-
Seal the flask and mix the contents by vortexing or sonicating until the powder is completely dissolved.[6]
-
If not for immediate use, store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for short-term storage.[6] It is recommended to use freshly prepared solutions.[1]
Mandatory Visualizations
Caption: Workflow for handling hygroscopic Tryptamine HCl powder.
Caption: Factors leading to Tryptamine HCl degradation.
Caption: Effect of degradation on receptor signaling.
References
Technical Support Center: Long-Term Storage of Tryptamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tryptamine hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your samples for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound for long-term stability?
A1: For maximal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For extended storage periods, it is recommended to store the compound at or below -20°C.[3] To further minimize degradation, especially from oxidation, storing under an inert atmosphere, such as argon or nitrogen, is a best practice.[3][4]
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound is susceptible to degradation from several environmental factors:
-
Oxidation: The indole ring in the tryptamine structure is prone to oxidation, which is a primary degradation pathway, often leading to the formation of colored byproducts.[3][5]
-
Light: The compound is light-sensitive, and exposure to light, particularly UV radiation, can accelerate degradation.[1][3][5]
-
Temperature: Elevated temperatures can significantly increase the rate of chemical degradation.[3][5]
-
Moisture: The presence of moisture can facilitate hydrolytic and other degradative reactions.[3]
Q3: How should I handle this compound upon removal from long-term storage?
A3: To prevent condensation, which can introduce moisture, it is crucial to allow the container to warm to room temperature before opening.[3] If the compound has been stored under an inert atmosphere, it is best to handle it in a glove box or a controlled, low-humidity environment to minimize exposure to air and moisture.[3]
Q4: Can I store this compound in solution?
A4: Long-term storage of this compound in solution is generally not recommended due to decreased stability compared to the solid form.[3] If short-term storage in solution is necessary, it is best to use an acidic buffer (pH < 7), as tryptamine is more stable in acidic conditions.[5] Aqueous solutions should be stored at 4°C for very short periods (e.g., up to 24-48 hours) and protected from light.[1][5] For longer-term storage of solutions, freezing at -20°C or -80°C is recommended, but repeated freeze-thaw cycles should be avoided.[3]
Q5: What are the visible signs of this compound degradation?
A5: A noticeable change in the physical appearance of the compound, such as a color change from its typical beige or light-yellow to a darker yellow or brown, can be an indicator of degradation, likely due to oxidation.[1][5] Any change in texture or the presence of an unusual odor may also suggest degradation. If degradation is suspected, it is advisable to verify the purity of the sample using analytical methods before use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Sample (e.g., darkening) | Oxidation due to exposure to air and/or light. | 1. Discard the discolored portion if localized. 2. If widespread, verify the purity of the sample via HPLC or TLC. 3. Ensure future storage is in an airtight, light-resistant container, preferably under an inert atmosphere.[3] |
| Decreased Potency or Inconsistent Experimental Results | Degradation of the compound. | 1. Confirm the purity and integrity of your current stock using a validated analytical method (e.g., HPLC, qNMR). 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Review your storage and handling procedures to prevent future degradation. Consider aliquoting the solid into smaller, single-use vials.[3] |
| Sample Appears Clumpy or Wet | Absorption of moisture. | 1. Dry the sample under vacuum in a desiccator. 2. Store in a desiccator or a container with a desiccant.[3] 3. Ensure the container is tightly sealed and stored in a dry environment. |
| Inaccurate Concentration of Prepared Solutions | Weighing error due to moisture absorption by a hygroscopic sample or degradation. | 1. Ensure the compound is completely dry before weighing. 2. Handle the compound in a low-humidity environment. 3. Verify the purity of the solid before preparing solutions. |
Data Presentation: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale | Expected Stability |
| Temperature | -20°C or below | Minimizes the rate of chemical degradation.[3] | Can be stable for at least four years at -20°C.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[3] | Significantly extends shelf life by preventing oxidation. |
| Light | In the dark (e.g., amber vial, stored in a box) | Prevents photodegradation.[3] | Essential for maintaining compound integrity. |
| Moisture | Dry / Anhydrous | Prevents hydrolysis and other moisture-facilitated reactions.[2][3] | Crucial for long-term stability. |
| Container | Tightly sealed, airtight container | Prevents exposure to air and moisture.[1][2] | Maintains the controlled storage environment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, allowing for the quantification of its purity over time.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M ammonium acetate solution) and organic solvents (e.g., methanol and acetonitrile). A typical starting gradient could be 5:30:65 (Methanol:Acetonitrile:Ammonium Acetate solution).[6]
-
Injection Volume: 5 µL.[6]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05 µg to 5 µg).[6]
-
Sample Solution: Prepare your stored this compound sample at a known concentration in the same solvent as the standards.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The concentration can be quantified using the calibration curve.
-
Protocol 2: GC-MS Analysis for Identification of Degradation Products
GC-MS is a powerful technique for separating and identifying volatile degradation products.
-
Sample Preparation:
-
Dissolve approximately 0.5 mg of the this compound sample in 1.5 mL of nanopure water.
-
Add 20 µL of 0.2 N NaOH to basify the solution and extract the free base with 1.5 mL of methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 2:1.
-
Temperature Program: Initial temperature of 50°C for 1 minute, then ramp at 10°C/min to 310°C and hold for 3 minutes.
-
MS Detection: Scan mode with a range of m/z 35-400.
-
-
Data Analysis:
-
Identify the Tryptamine peak based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram to identify potential degradation products by comparing their mass spectra to spectral libraries.
-
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used for the accurate determination of purity without the need for a specific reference standard for each impurity.
-
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient relaxation delay (e.g., 45 seconds) to ensure full relaxation of all protons, and use a 90° pulse. Acquire at least 8 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the sample and the internal standard.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common Tryptamine HCl storage issues.
Caption: Primary degradation pathway of Tryptamine via oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dosage for In Vivo Tryptamine Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tryptamine hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodents?
A starting dose for this compound depends on the research question, the animal model, and the route of administration. For exploratory behavioral studies in mice, intravenous (IV) doses greater than 15 mg/kg have been shown to induce distinct behavioral syndromes such as head-weaving and hindlimb abduction.[1] In studies investigating immunomodulatory effects in mice, an intraperitoneal (IP) dose of 12.5 mg/kg has been used.[2] For studies in rabbits focusing on physiological responses like hyperthermia, IV doses of 0.5 mg/kg and 12 mg/kg have been documented.[2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental endpoint.
Q2: What is the expected duration of action for this compound in vivo?
Tryptamine has a very rapid onset and a short duration of action, typically lasting only a few minutes following intravenous administration.[1][3] This is due to its rapid metabolism by monoamine oxidase (MAO).[3][4] The behavioral effects in mice, for instance, have been observed to appear immediately after injection and disappear within 3 minutes.[1]
Q3: How does the route of administration affect the dosage and bioavailability of this compound?
The route of administration significantly impacts the bioavailability and required dosage. Intravenous administration bypasses first-pass metabolism, leading to rapid and high peak plasma concentrations. Intraperitoneal injection is also a common route for systemic administration in rodents.[5] Oral bioavailability is generally very low due to extensive first-pass metabolism by MAO in the gut and liver.[3] Therefore, much higher oral doses would be required to achieve systemic effects, and co-administration with a monoamine oxidase inhibitor (MAOI) is often necessary to enhance oral activity.[3][6]
Q4: What are the known mechanisms of action for Tryptamine?
Tryptamine's primary mechanism of action is as an agonist at serotonin receptors, particularly the 5-HT2A receptor.[3][7] It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1).[3] The behavioral effects of tryptamine, such as head-twitch response in rodents (a proxy for hallucinogenic potential), are mediated by the 5-HT2A receptor and can be blocked by 5-HT2A antagonists like ketanserin.[3][8] Tryptamine's effects are also linked to the dopaminergic system.[1]
Q5: What are the reported LD50 values for Tryptamine and its hydrochloride salt?
The median lethal dose (LD50) provides an indication of the acute toxicity of a substance. It is crucial to be aware of these values for safe handling and dose selection. The reported LD50 values are summarized in the table below.
Data Presentation
Table 1: Acute Toxicity (LD50) of Tryptamine and this compound
| Compound | Animal Model | Route of Administration | LD50 Value |
| Tryptamine | Mouse | Intraperitoneal (IP) | 100 mg/kg[3][9] |
| Tryptamine | Mouse | Subcutaneous (SC) | 500 mg/kg[3][9] |
| Tryptamine | Rat | Intraperitoneal (IP) | 223 mg/kg[3][9] |
| This compound | Mouse | Intraperitoneal (IP) | 197 mg/kg[10] |
| This compound | Mouse | Subcutaneous (SC) | 504 mg/kg[10] |
| This compound | Mouse | Intravenous (IV) | 109 mg/kg[10] |
Table 2: Exemplary In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Mouse | Intravenous (IV) | > 15 mg/kg | Head-weaving, hindlimb abduction[1] |
| Mouse | Intraperitoneal (IP) | 12.5 mg/kg | Alleviation of experimental autoimmune encephalomyelitis (EAE) symptoms[2] |
| Rabbit | Intravenous (IV) | 0.5 - 12 mg/kg | Hyperthermia, enhanced spinal reflex[2] |
Troubleshooting Guide
Issue 1: No observable behavioral or physiological effects at the initial dose.
-
Possible Cause 1: Insufficient Dose. The initial dose may be too low to elicit a response.
-
Solution: Gradually increase the dose in subsequent cohorts of animals. It is recommended to perform a dose-escalation study to establish a dose-response curve for your specific endpoint.
-
-
Possible Cause 2: Rapid Metabolism. Tryptamine is rapidly metabolized by MAO.[3][4]
-
Possible Cause 3: Inappropriate Route of Administration. Oral administration of this compound is generally ineffective due to extensive first-pass metabolism.[3]
-
Solution: Use a parenteral route of administration such as intravenous (IV) or intraperitoneal (IP) injection to ensure systemic availability.
-
Issue 2: High variability in animal responses.
-
Possible Cause 1: Inconsistent Drug Formulation. The this compound may not be fully dissolved or may have precipitated out of solution.
-
Possible Cause 2: Biological Variability. Factors such as age, sex, and strain of the animals can influence drug response.
-
Solution: Ensure that experimental animals are age- and sex-matched. Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.
-
Issue 3: Adverse events or unexpected mortality observed.
-
Possible Cause 1: Dose is too high. The administered dose may be approaching or exceeding the toxic range.
-
Solution: Immediately reduce the dose for subsequent experiments. Refer to the LD50 values in Table 1 for guidance. Monitor animals closely for signs of distress, such as seizures, respiratory depression, or excessive hyperthermia.[3]
-
-
Possible Cause 2: Interaction with other substances. If using an MAOI, the potentiation of tryptamine's effects may lead to toxicity.
-
Solution: If co-administering with an MAOI, the dose of this compound should be significantly reduced. A preliminary dose-finding study for the combination is essential.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[11]
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound.
-
Add the appropriate volume of the chosen vehicle to achieve the target concentration.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately. For in vivo experiments, it is recommended to prepare the solution fresh on the day of use.[11]
-
Protocol 2: Dose-Response Study for Behavioral Assessment in Mice
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Drug Preparation:
-
Prepare this compound solutions in sterile saline at various concentrations to deliver doses of 5, 10, 15, and 20 mg/kg in a constant injection volume (e.g., 10 mL/kg).
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer a single intravenous (IV) injection of either vehicle (saline) or a specific dose of this compound.
-
Immediately after injection, place the mouse in an open-field arena and record its behavior for at least 15 minutes.
-
Score for specific behaviors such as head-weaving, hindlimb abduction, and general locomotor activity.[1]
-
Analyze the data to determine the dose at which significant behavioral effects are observed compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Workflow for optimizing Tryptamine HCl dosage.
Caption: Tryptamine's interaction with key receptors.
References
- 1. The behavioural effects of intravenously administered tryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tryptamine - Wikipedia [en.wikipedia.org]
- 4. 5-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 8. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Tryptamine Hydrochloride vs. N,N-Dimethyltryptamine (DMT): A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of tryptamine hydrochloride and its well-known psychedelic derivative, N,N-Dimethyltryptamine (DMT). By presenting quantitative experimental data, detailed methodologies, and visualizations of key signaling pathways, this document aims to elucidate the pharmacological distinctions that underlie their unique physiological and psychoactive effects.
Executive Summary
Tryptamine serves as the foundational structure for a wide array of neuroactive compounds. Its derivative, DMT, is a potent psychedelic agent. The primary distinction in their pharmacological profiles arises from their differing affinities and efficacies at various neurotransmitter receptors, most notably the serotonin (5-HT) receptor family. While both molecules interact with these receptors, the addition of two methyl groups to the terminal amine of the tryptamine structure in DMT significantly alters its binding profile, leading to profound differences in its biological effects.
Quantitative Receptor Binding Data
The following tables summarize the in vitro binding affinities (Kᵢ) of tryptamine and DMT for a range of serotonin receptors and other targets. The inhibition constant (Kᵢ) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Kᵢ value indicates a higher binding affinity. It is important to note that experimental values can vary between studies due to different assay conditions, such as radioligand used, tissue preparation, and buffer composition.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) at Serotonin (5-HT) Receptors
| Receptor Subtype | Tryptamine (Kᵢ, nM) | DMT (Kᵢ, nM) | Key Observations |
| 5-HT₁ₐ | Inactive[1][2] | 6.5 - 2100[1] | DMT exhibits a variable but clear affinity for the 5-HT₁ₐ receptor, whereas tryptamine is reported to be inactive. |
| 5-HT₁ₑ | 866[3] | Data not available | Tryptamine shows weak affinity for the 5-HT₁ₑ receptor. |
| 5-HT₁բ | 130[3] | Data not available | Tryptamine has a moderate affinity for the 5-HT₁բ receptor. |
| 5-HT₂ₐ | >10,000[1] or 13.1 | 39 - 1200[1] | DMT has a moderate affinity for the 5-HT₂ₐ receptor, which is central to its psychedelic effects.[4] Reports on tryptamine's affinity are conflicting, suggesting high variability based on experimental setup. |
| 5-HT₂ₒ | Data not available | 49[1] | DMT displays a relatively high affinity for the 5-HT₂ₒ subtype. |
| 5-HT₂₋ | 50[5] | 190 - 2100[1] | Tryptamine shows moderate affinity, while DMT's affinity for 5-HT₂₋ is generally lower than for 5-HT₂ₐ. |
| 5-HT₆ | Data not available | 3360 | DMT binds to the 5-HT₆ receptor with low affinity. |
| SERT | 1600[1] | 1210[1] | Both molecules exhibit weak affinity for the serotonin transporter, indicating they are not potent reuptake inhibitors. |
| Sigma-1 | Data not available | 148[1] | DMT is a known ligand at the Sigma-1 receptor, a chaperone protein involved in neuroplasticity.[1] |
Note: A comprehensive and directly comparative dataset for both compounds across all receptors from a single study is not available. The data presented is aggregated from multiple sources.
Functional Efficacy at the 5-HT₂ₐ Receptor
Beyond binding affinity, the functional efficacy of a ligand—its ability to activate a receptor upon binding—is a critical determinant of its pharmacological effect.
Table 2: Comparative Functional Efficacy at the 5-HT₂ₐ Receptor
| Compound | Efficacy Measure | Value | Key Distinction |
| Tryptamine | EC₅₀ | 7.36 nM | Tryptamine is a potent, full agonist at the 5-HT₂ₐ receptor.[1][2] |
| Eₘₐₓ | 104% (relative to serotonin)[1][2] | ||
| DMT | EC₅₀ (in vivo subjective effects) | ≈ 95 nM[1] | DMT acts as a partial agonist at the 5-HT₂ₐ receptor.[1] |
The N,N-dimethylation of tryptamine to form DMT reduces its efficacy at the 5-HT₂ₐ receptor from a full agonist to a partial agonist. This difference in intrinsic activity is a key factor contributing to their distinct pharmacological profiles. The rapid metabolism of tryptamine in vivo may also limit its ability to exert sustained effects despite its high potency.[1]
Experimental Protocols
The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays . This technique is a standard in pharmacological research for quantifying the interaction between a ligand and a receptor.
Principle of the Radioligand Binding Assay
The assay relies on the competition between a radiolabeled ligand (with a known high affinity and specificity for the target receptor) and a test compound (the "competitor," e.g., tryptamine or DMT) for binding to the receptor. The amount of radioligand that binds to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Generalized Protocol for a Competitive Radioligand Binding Assay
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 cells) that have been genetically engineered to stably express the human serotonin receptor of interest. Alternatively, native tissues known to be rich in the target receptor can be used. The cells or tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl) to create a membrane preparation.[6]
-
Incubation: The receptor preparation is incubated in a multi-well plate with the following components:
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors or [³H]8-OH-DPAT for 5-HT₁ₐ receptors).[6]
-
Varying concentrations of the unlabeled test compound (tryptamine or DMT).
-
A binding buffer, typically containing a buffering agent, salts (e.g., MgCl₂), and protease inhibitors to maintain physiological pH and prevent protein degradation.[1]
-
-
Separation of Bound and Free Ligand: After the incubation period, which allows the binding to reach equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand in the solution. This is most commonly achieved through rapid vacuum filtration using glass fiber filters. The filters trap the larger cell membranes with the bound radioligand, while the smaller, unbound radioligand passes through.[7]
-
Quantification of Radioactivity: The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a very high concentration of an unlabeled ligand that saturates all the specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound's concentration to generate a dose-response curve, from which the IC₅₀ value is determined.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
-
Signaling Pathways and Visualizations
The primary psychoactive effects of tryptamines are mediated through G-protein coupled receptors (GPCRs), with the 5-HT₂ₐ and 5-HT₁ₐ receptors being of particular interest.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins.[8][9] Activation of this receptor initiates a signaling cascade that is believed to be central to the psychedelic effects of compounds like DMT.
Caption: Canonical Gq/11 signaling pathway activated by 5-HT₂ₐ receptor agonists.
5-HT₁ₐ Receptor Signaling Pathway
The 5-HT₁ₐ receptor is coupled to the Gi/o family of G-proteins, which are generally inhibitory.[10]
Caption: Inhibitory Gi/o signaling pathway activated by 5-HT₁ₐ receptor agonists like DMT.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of tryptamine analogs.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Purity of Tryptamine Hydrochloride: NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and active pharmaceutical ingredients is a cornerstone of reliable and reproducible research. Tryptamine hydrochloride, a crucial building block in the synthesis of many biologically active compounds, requires rigorous purity assessment. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound.
Quantitative ¹H NMR Spectroscopy: A Primary Method for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity determination.[1] Its key advantage lies in the direct proportionality between the signal integral and the number of protons, allowing for an absolute purity assessment against a certified internal standard without the need for a specific reference standard of the analyte itself.[2][3]
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. When dissolved in a common deuterated solvent like DMSO-d6, the characteristic signals can be assigned as follows. It is important to note that the exact chemical shifts can be influenced by concentration and temperature.[4]
-
Indole Ring Protons: These typically appear in the aromatic region of the spectrum, between 7.0 and 8.0 ppm.
-
Ethylamine Side Chain Protons: The two methylene groups (-CH₂-) of the ethylamine side chain will appear as distinct signals, likely multiplets, in the aliphatic region, typically between 2.8 and 3.5 ppm.
-
Amine and Indole NH Protons: The protons of the ammonium group (-NH₃⁺) and the indole NH will also be present. Their chemical shifts can be variable and they may appear as broad signals.
A key aspect of purity validation is the identification of signals that do not belong to the this compound molecule. Common impurities can include:
-
Residual Solvents: Solvents used during synthesis and purification can be present in the final product. Their characteristic chemical shifts are well-documented.[5] For example, a residual water peak is commonly observed in DMSO-d6 spectra around 3.3-3.7 ppm.[6] The residual peak for non-deuterated DMSO-d6 appears at 2.50 ppm.[4][6]
-
Synthesis Byproducts: The synthesis of tryptamine from tryptophan can sometimes result in colored, oily, or gum-like byproducts.[2][7] These may appear as broad, unresolved signals in the baseline or as distinct peaks depending on their structure and concentration.
-
Degradation Products: Over time or with improper storage, tryptamine can degrade. These degradation products would present additional, unexpected signals in the spectrum.
Experimental Protocol: Quantitative ¹H NMR of this compound
This protocol outlines the steps for determining the purity of a this compound sample using qNMR with an internal standard.[2]
-
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
-
High-precision analytical balance
-
5 mm NMR tubes
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve both the sample and the internal standard in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) and an appropriate number of scans to achieve a good signal-to-noise ratio (at least 250:1 for integration errors <1%).[8]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:[8]
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
sample = this compound
-
IS = internal standard
-
-
Comparison with Alternative Purity Validation Methods
While qNMR is a powerful tool, HPLC and GC-MS are also widely used for purity analysis. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying components in a mixture.[10] It is particularly useful for non-volatile and thermally labile compounds.[9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol, acetonitrile, and an ammonium acetate solution.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 280 nm.[11]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, making it well-suited for the identification and quantification of volatile compounds.[9] For less volatile compounds like tryptamine, derivatization may be necessary to improve volatility.[9]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).[12]
-
Carrier Gas: Helium.
-
Injector and Oven Temperatures: Optimized for the separation of tryptamines, often with a temperature ramp.[12]
-
Sample Preparation: The this compound is typically converted to its free base by dissolving in an aqueous basic solution and then extracted with an organic solvent like methylene chloride.[11] Derivatization with an agent like trimethylsilyl (TMS) may be performed.[13]
Quantitative Data Summary
The following table provides a comparative overview of the key performance parameters for each analytical method.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[9] |
| Purity (%) | >99% (by relative integration with an internal standard) | >99.0% (by area normalization) | Dependent on method and derivatization |
| Limit of Detection (LOD) | ~0.1% | 2 µg/mL to 5 ng/mL (method dependent)[14] | 5 to 10 ng/mL |
| Primary Application | Absolute quantification, structural elucidation.[3] | Routine analysis and quantification.[9] | High-confidence structural confirmation, forensic analysis.[9] |
| Sample Integrity | Non-destructive.[2] | Destructive | Destructive |
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for qNMR purity validation and a logical comparison of the analytical methods.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. wjpmr.com [wjpmr.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
Tryptamine Hydrochloride: A Comparative Guide to its Cross-Reactivity with Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Tryptamine hydrochloride with a range of amine receptors. Tryptamine, an endogenous monoamine alkaloid, serves as a foundational structure for numerous psychoactive compounds and neurotransmitters, making a thorough understanding of its receptor interaction profile critical for neuroscience and pharmacology research. This document summarizes key experimental data on its binding affinities and functional activities, details the methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Quantitative Receptor Interaction Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of tryptamine at various amine receptors. This data, compiled from multiple in vitro studies, offers a comparative overview of its selectivity profile. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater potency in functional assays.
Table 1: Binding Affinity (Ki) of this compound at Amine Receptors and Transporters
| Target | Receptor/Transporter Subtype | Ki (nM) | Species | Notes |
| Serotonin Receptors | 5-HT1A | Inactive | Human | Tryptamine shows no significant affinity for the 5-HT1A receptor.[1] |
| 5-HT1D | 85.11 | Human | Moderate affinity for the 5-HT1D receptor. | |
| 5-HT2A | >10,000 | Human | Surprisingly low binding affinity, which contrasts with its high functional potency at this receptor.[2] | |
| 5-HT2B | Data Not Available | - | ||
| 5-HT2C | Data Not Available | - | ||
| Serotonin Transporter | SERT | 1,600 | Human | Low affinity, suggesting a limited role as a direct reuptake inhibitor.[2] |
| Dopamine Receptors | D1, D2, D3, D4, D5 | Data Not Available | - | Studies on tryptamine analogs suggest a general lack of significant affinity for dopamine receptors. |
| Adrenergic Receptors | α1, α2, β1, β2, β3 | Data Not Available | - | Tryptamines, unlike some other hallucinogens, have not been shown to have significant direct interactions with adrenergic receptors.[3] |
| Trace Amine-Associated Receptor | TAAR1 | Data Not Available | Human | Described as a very weak partial agonist in humans; quantitative binding data is not consistently reported.[1] |
Table 2: Functional Activity (EC50/IC50) of this compound at Amine Receptors and Transporters
| Target | Receptor/Transporter Subtype | Functional Assay | EC50 (nM) | Species | Notes |
| Serotonin Receptors | 5-HT2A | Gq signaling activation | 7.36 ± 0.56 | Human | Potent full agonist at the 5-HT2A receptor.[1] |
| 5-HT2A | β-arrestin pathway | 3,485 ± 234 | Human | Much lower potency in stimulating the β-arrestin pathway compared to Gq signaling.[1] | |
| Monoamine Release | Serotonin (5-HT) Release | Neurotransmitter release assay | 32.6 | Rat | Potent releasing agent of serotonin.[1] |
| Dopamine (DA) Release | Neurotransmitter release assay | 164 | Rat | Moderate releasing agent of dopamine.[1] | |
| Norepinephrine (NE) Release | Neurotransmitter release assay | 716 | Rat | Weak releasing agent of norepinephrine.[1] | |
| Trace Amine-Associated Receptor | TAAR1 | cAMP accumulation | - | Human | Characterized as a very weak partial agonist in functional assays.[1] |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and functional assays measuring second messenger accumulation or neurotransmitter release.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for a target receptor.
Principle: The assay measures the ability of unlabeled tryptamine to compete with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the receptor of interest. The displacement of the radioligand by increasing concentrations of tryptamine is used to determine the concentration at which 50% of the radioligand is inhibited from binding (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Materials:
-
Cell membranes prepared from cell lines or tissues endogenously or recombinantly expressing the target amine receptor.
-
A high-affinity radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR). For receptors coupled to Gs or Gi proteins, measuring the accumulation or inhibition of cyclic adenosine monophosphate (cAMP) is a common readout.
Objective: To determine the functional potency of this compound at a specific GPCR (e.g., TAAR1, which is primarily Gs-coupled).
Principle: Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, agonist binding to a Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels (often measured as inhibition of forskolin-stimulated cAMP production). The amount of cAMP produced is quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.
Materials:
-
A cell line stably expressing the target receptor (e.g., HEK293 cells expressing human TAAR1).
-
This compound stock solution.
-
Assay buffer or cell culture medium.
-
A method for detecting cAMP (e.g., HTRF cAMP detection kit, GloSensor™ cAMP reagent).
-
(For Gi-coupled assays) Forskolin to stimulate adenylyl cyclase.
-
A microplate reader capable of detecting the signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: Cells are seeded into microtiter plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound are added to the cells. For Gi-coupled assays, a fixed concentration of forskolin is also added.
-
Incubation: The plates are incubated for a specific period to allow for receptor activation and cAMP production.
-
Lysis and Detection: The cells are lysed, and the cAMP detection reagents are added according to the manufacturer's protocol.
-
Signal Measurement: The signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor™) is measured using a microplate reader.
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of tryptamine that produces 50% of the maximal response) is calculated using non-linear regression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative In Vivo Analysis of Tryptamine Hydrochloride and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Tryptamine hydrochloride and psilocin, focusing on their pharmacokinetics, pharmacodynamics, and behavioral outcomes. The information is supported by experimental data to assist researchers in understanding the distinct profiles of these two psychoactive compounds.
Pharmacokinetic Profile
The pharmacokinetic properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its therapeutic window and potential for clinical application. Tryptamine and psilocin exhibit distinct pharmacokinetic profiles in vivo.
This compound: Endogenous tryptamine has a very short half-life, estimated to be around 0.9 minutes in the mouse brain and 1.5-1.6 minutes in the spinal cord of mice and rats, respectively[1]. Its metabolism is extremely rapid, primarily mediated by monoamine oxidase (MAO) to form indole-3-acetic acid[2]. Due to this rapid metabolism, tryptamine has very low oral bioavailability[2]. When administered, its effects are transient, disappearing within minutes[3].
Psilocin: Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, following administration. In rodents, the plasma elimination half-life of psilocin is approximately 117 minutes[4][5]. Studies in rats have shown that after oral administration of a Gymnopilus spectabilis extract containing psilocin, the maximum plasma concentration (Cmax) was 0.43 ± 0.12 µg/mL, reached at a Tmax of 90 ± 2.1 minutes[5]. The oral bioavailability of psilocin has been reported to be around 53% in one study[6]. Psilocin is distributed to various tissues, including the brain, and is primarily excreted in the urine within 24 hours[4].
| Parameter | This compound | Psilocin | Reference |
| Half-life (t½) | ~0.9 - 1.6 minutes (rodent brain/spinal cord) | ~117 minutes (rat plasma) | [1][4][5] |
| Metabolism | Rapidly metabolized by MAO to indole-3-acetic acid | Dephosphorylation from psilocybin; further metabolism via glucuronidation and oxidation | [2][7] |
| Oral Bioavailability | Very low | ~53% | [2][6] |
| Cmax (rat, oral) | Not available due to rapid metabolism | 0.43 ± 0.12 µg/mL | [5] |
| Tmax (rat, oral) | Not applicable | 90 ± 2.1 minutes | [5] |
Pharmacodynamic Profile
Both this compound and psilocin exert their primary psychoactive effects through interaction with serotonin receptors, particularly the 5-HT2A receptor.
This compound: Tryptamine acts as a serotonin receptor agonist and also as a monoamine releasing agent for serotonin, norepinephrine, and dopamine[2]. It is a full agonist at the 5-HT2A receptor[2]. The behavioral effects of tryptamine are believed to be a direct result of its action on 5-HT receptors[3].
Psilocin: Psilocin is a well-established partial agonist at the 5-HT2A receptor, and its psychedelic effects are primarily attributed to this interaction[7]. Studies on biased agonism suggest that psilocin is an unbiased partial agonist at the 5-HT2A receptor, meaning it does not preferentially activate either the Gq-coupled or β-arrestin signaling pathways[8][9][10]. The activation of 5-HT2A receptors by psilocin leads to increased cortical activity and alterations in brain network dynamics[11][12].
| Feature | This compound | Psilocin | Reference |
| Primary Target | 5-HT2A Receptor | 5-HT2A Receptor | [2][7] |
| Receptor Action | Full Agonist | Partial Agonist | [2][7] |
| Biased Agonism (5-HT2A) | Data not available | Unbiased | [8][9][10] |
| Other Actions | Monoamine Releasing Agent | - | [2] |
Behavioral Effects in Rodent Models
Behavioral assays in rodents are crucial for preclinical assessment of the psychoactive and potential therapeutic effects of novel compounds.
This compound: Intravenous administration of tryptamine in mice at doses greater than 15 mg/kg induces distinct behavioral syndromes, including head-weaving and hindlimb abduction, which appear immediately and last for about 3 minutes[3]. Studies on the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents, have shown mixed results for tryptamine, with some studies reporting no effect and others observing head twitches, particularly when co-administered with an MAO inhibitor[2]. Some synthetic tryptamine derivatives have been shown to decrease locomotor activity in mice[7].
Psilocin (via Psilocybin administration): Psilocybin consistently induces the head-twitch response in rodents, and the potency of various tryptamines in inducing HTR correlates with their hallucinogenic potency in humans. Psilocybin has been shown to have dose-dependent effects on locomotor activity, with some studies reporting decreases[13]. In the forced swim test, a model used to assess antidepressant-like effects, psilocybin has been shown to reduce immobility time, suggesting potential antidepressant properties. Psilocybin can also induce anxiogenic-like responses at the onset of its effects[14].
| Behavioral Assay | This compound | Psilocin (from Psilocybin) | Reference |
| Head-Twitch Response (HTR) | Mixed results; induced with MAOIs | Consistently induces HTR | [2] |
| Locomotor Activity | Some derivatives decrease activity | Dose-dependent effects, often decreased | [7][13] |
| Anxiety-like Behavior | Data not available | Initial anxiogenic-like effects | [14] |
| Forced Swim Test (FST) | Data not available | Reduces immobility (antidepressant-like) | [14] |
| Other Behaviors | Head-weaving, hindlimb abduction (i.v.) | - | [3] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below to facilitate replication and further research.
Head-Twitch Response (HTR) in Mice
Objective: To quantify the hallucinogenic potential of a compound by measuring the frequency of a rapid, side-to-side head movement.
Apparatus:
-
A transparent cylindrical observation chamber.
-
A high-resolution camera mounted above or to the side for recording.
Procedure:
-
Acclimatize the mouse to the observation chamber for at least 10-15 minutes before injection.
-
Administer the test compound (this compound or psilocybin) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately return the animal to the chamber.
-
Record the behavior for a predetermined period, typically 30-60 minutes.
-
A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, spasmodic, rotational movement of the head that is not part of a grooming or exploratory behavior.
Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like effects of a compound by measuring the duration of immobility in an inescapable water-filled cylinder.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 12 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Pre-test (for rats, optional for mice): On day 1, place the animal in the water for 15 minutes. This is to induce a stable baseline of immobility.
-
Test: 24 hours after the pre-test (or as a single session for mice), administer the test compound or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the water for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for 5-HT2A receptor activation and a general workflow for in vivo behavioral experiments.
References
- 1. The distribution and turnover of tryptamine in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Acute psilocybin increased cortical activities in rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining the pharmacokinetics of psilocin in rat plasma using ultra-performance liquid chromatography coupled with a photodiode array detector after orally administering an extract of Gymnopilus spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. — Department of Pharmacology [pharm.ox.ac.uk]
- 11. Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute psilocybin increased cortical activities in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Tryptamine Quantification: A Comparative Guide to Deuterated Tryptamine Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of tryptamine, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated Tryptamine hydrochloride (Tryptamine-d4 HCl) with alternative internal standards, supported by experimental data, to underscore its superior performance in analytical assays.
In the realm of quantitative analysis, particularly when employing highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard is indispensable.[1] It serves to correct for the variability inherent in sample preparation and analytical instrumentation. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated this compound, have emerged as the gold standard, offering significant advantages over structural analogs.[2]
Mitigating the Matrix: The Core Advantage of Deuterated Standards
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in complex biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to inaccurate quantification.[3] Deuterated internal standards, being chemically and physically almost identical to the analyte, co-elute during chromatography and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise results.[3]
Performance Showdown: Deuterated Tryptamine HCl vs. Structural Analogs
A structural analog, while being a distinct molecule, is chosen for its similar chemical properties to the analyte. However, these similarities are not exact, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency. These discrepancies can result in incomplete correction for analytical variability and, consequently, less accurate and precise data.
Below is a summary of typical performance characteristics, contrasting a validated method using Tryptamine-d4 with the expected performance of a method relying on a structural analog.
| Performance Parameter | Deuterated Tryptamine HCl (Tryptamine-d4) | Structural Analog Internal Standard (e.g., 5-Fluoro-α-methyltryptamine) |
| **Linearity (R²) ** | >0.99[5] | Generally good, but may be more susceptible to matrix effects, potentially impacting linearity. |
| Accuracy (% Bias) | Within ±15% (typically ±20% at LLOQ)[6] | Can be variable, with potential for >15% bias due to differential matrix effects and recovery.[7] |
| Precision (%RSD) | <15%[6] | Often higher, potentially exceeding 15%, especially in complex matrices.[7] |
| Recovery (%) | Consistent and tracks analyte recovery closely.[3] | May differ from the analyte, leading to inaccurate correction for sample loss. |
| Matrix Effect (%) | Effectively compensated for.[5] | Incomplete compensation, leading to ion suppression or enhancement and affecting accuracy.[3] |
| Limit of Detection (LOD) | 0.10 ng/mL[5] | Dependent on the specific analog and method, but may be higher due to background noise. |
| Limit of Quantification (LOQ) | 0.31 ng/mL[5] | Dependent on the specific analog and method. |
Experimental Protocols: A Validated LC-MS/MS Method for Tryptamine Quantification
The following is a representative experimental protocol for the quantification of tryptamine in biological samples using deuterated this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing the internal standard, deuterated this compound (e.g., at a concentration of 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute tryptamine and its internal standard, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for tryptamine and deuterated tryptamine would be monitored.
Data Analysis
-
Integrate the peak areas of the analyte (tryptamine) and the internal standard (deuterated this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tryptamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the logical comparison between internal standard types, and the relevant biological pathway of tryptamine.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, deuterated this compound is the unequivocal internal standard of choice for tryptamine analysis. Its ability to accurately correct for matrix effects and other analytical variabilities ensures superior accuracy and precision compared to structural analogs. The adoption of deuterated internal standards is a critical step towards generating robust, reliable, and reproducible bioanalytical data.
References
- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species [mdpi.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
Tryptamine Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Tryptamine hydrochloride across various cell lines, based on available experimental data. Tryptamine, an endogenous monoamine alkaloid, and its derivatives are subjects of extensive research due to their diverse pharmacological activities, including potential antitumor and neuromodulatory effects.[1][2][3] This document collates findings on cytotoxicity, apoptosis induction, and underlying signaling pathways to facilitate a comparative understanding of this compound's cellular impact.
Data Presentation: Comparative Cytotoxicity and Apoptosis
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of tryptamine and its derivatives on different cell lines. It is crucial to note that the data is compiled from various studies with differing experimental conditions, including incubation times and specific assays used. Therefore, direct comparisons should be made with caution.
Table 1: Comparative Cytotoxicity (IC50) of Tryptamine and its Derivatives on Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tryptamine | PC-3 | Prostate Cancer (High-metastatic) | 0.24 | [4] |
| Tryptamine | LNCaP | Prostate Cancer (Low-metastatic) | 0.037 | [4] |
| Tryptamine | RWPE-1 | Normal Prostate Epithelial | 0.71 | [4] |
| Tryptamine | A549 | Lung Carcinoma | 0.35 - 0.46 | [4] |
| Tryptamine | HepG2 | Hepatocellular Carcinoma | 0.35 - 0.46 | [4] |
| Tryptamine | PANC-1 | Pancreatic Carcinoma | 0.35 - 0.46 | [4] |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa | Cervical Carcinoma | 8.7 ± 0.4 | [2] |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | G-361 | Malignant Melanoma | 9.0 ± 0.4 | [2] |
| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | Cervical Carcinoma | 6.7 ± 0.4 | [2] |
| Fluorotryptamine amide of oleanolic acid (4c) | MCF7 | Breast Carcinoma | 13.5 ± 3.3 | [2] |
| Tryptamine Derivative 9 | Jurkat 6 | T-cell Acute Lymphoblastic Leukemia | 0.57 - 65.32 | [5] |
| Tryptamine Derivative 13 | HT29 | Colorectal Adenocarcinoma | 0.006 | [5] |
| Tryptamine Derivative 14 | IGROV1 | Ovarian Adenocarcinoma | 0.0015 | [5] |
| Tryptamine Derivative 21 | Various Leukemia/Lymphoma lines | Hematological Tumors | 5.0 - 12 | [6] |
Note: Tryptamine itself has been reported in some studies to not reduce cell viability, highlighting the variability in experimental outcomes and the importance of specific derivatives for cytotoxic effects.[2]
Table 2: Induction of Apoptosis by Tryptamine Derivatives
| Compound | Cell Line | Concentration | Effect | Reference |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa | 30 µM | Up to 4-fold increase in caspase-3/7 activity after 24h | [2] |
| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 30 µM | Up to 4.6-fold increase in caspase-3/7 activity after 24h | [2] |
| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 10 µM | Up to 6.4% induction of apoptosis after 24h | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in the referenced studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[7]
-
Cell Lysis: After drug treatment, lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for a specific caspase (e.g., caspase-3/7) to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by the active caspase generates a signal (luminescence or fluorescence) that is proportional to the caspase activity. Measure the signal using a luminometer or fluorometer.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Synthesized Tryptamine Hydrochloride via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the identity confirmation of synthesized tryptamine hydrochloride. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction
Tryptamine and its derivatives are of significant interest in neuroscience and pharmacology.[1][2] Accurate identification of these compounds is crucial for research and forensic applications.[3] Mass spectrometry (MS) stands out as a powerful analytical tool, offering high sensitivity and specificity for the structural elucidation and quantification of tryptamine-related compounds.[1] This guide will delve into the use of mass spectrometry for confirming the identity of synthesized this compound, comparing it with alternative methods and providing the necessary experimental details.
Comparison of Analytical Techniques
While various analytical methods can be employed for the characterization of this compound, they differ in their specificity, sensitivity, and the structural information they provide.
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | High sensitivity and specificity. Provides molecular weight and fragmentation patterns for structural elucidation.[1] Can distinguish between structurally similar compounds.[1] | Destructive technique. May require derivatization for certain compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Excellent for separating isomers.[4] Provides characteristic retention times and mass spectra.[5] | Requires compounds to be thermally stable and volatile.[6] Tryptamines may require derivatization.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase before mass analysis. | Suitable for non-volatile and thermally labile compounds.[4][6] High throughput and can analyze complex mixtures.[1] | Co-elution of isomers can be a challenge. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. Non-destructive. | Provides limited structural information for complex molecules. Not suitable for definitive identification alone. |
Table 1: Comparison of Analytical Techniques for this compound Identification.
Mass Spectrometry of this compound
Mass spectrometry is a cornerstone technique for the definitive identification of this compound. The protonated molecule is observed in the mass spectrum, confirming the molecular weight. Further structural information is obtained through fragmentation analysis.
Expected Mass Spectral Data:
-
Molecular Formula: C₁₀H₁₃ClN₂[7]
-
Molecular Weight: 196.67 g/mol [7]
-
Monoisotopic Mass: 196.0767261 Da[7]
-
Protonated Molecule [M+H]⁺: m/z 161.1073 (for the free base, tryptamine)
Fragmentation Pattern:
Upon ionization, tryptamine undergoes characteristic fragmentation. The primary fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethylamine side chain. This results in the formation of a stable indolyl-containing fragment.
| m/z | Proposed Fragment | Relative Abundance |
| 161 | [M+H]⁺ (Tryptamine) | Varies |
| 144 | [M+H - NH₃]⁺ | Major Fragment |
| 130 | Indolyl-CH₂⁺ | Major Fragment |
| 117 | Indole cation | Significant |
| 91 | Tropylium ion | Common in aromatic compounds |
| 58 | CH₂=NH-CH₂-CH₃⁺ | From side chain cleavage |
Table 2: Expected Mass Fragments of Tryptamine. [8]
It is important to note that the relative abundances of these fragments can vary depending on the ionization technique and the energy applied.[9]
Experimental Protocols
A common and efficient method for synthesizing tryptamine is the decarboxylation of the amino acid tryptophan.[10][11]
Materials:
-
L-Tryptophan
-
Diphenylmethane
-
Nitrogen gas
-
Benzene (saturated with dry hydrogen chloride)
-
n-Hexane
-
Ethanol
-
Ethyl acetate
Procedure:
-
Suspend L-tryptophan (250 mg) in warm diphenylmethane (10 g).[12]
-
Gently reflux the suspension in a stream of nitrogen for 15-20 minutes, until the evolution of carbon dioxide ceases.[12]
-
Cool the reaction mixture.[12]
-
Treat the clear, pale yellow solution with a benzene solution (20 ml) saturated with dry hydrogen chloride.[12]
-
Collect the resulting precipitate by filtration.[12]
-
Wash the crude this compound with n-hexane and dry it.[12]
-
Recrystallize the crude product from an ethanol/ethyl acetate mixture to yield pure this compound as colorless needles.[12]
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.[13]
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Dilute the solution to an appropriate concentration for MS analysis (typically in the low µg/mL to ng/mL range).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecule to obtain fragmentation patterns. This involves isolating the precursor ion (m/z 161 for tryptamine) and subjecting it to collision-induced dissociation (CID) to generate product ions.
-
Compare the obtained mass spectrum and fragmentation pattern with reference spectra or theoretical fragmentation pathways to confirm the identity of the synthesized compound.
Visualizing the Workflow
The following diagram illustrates the overall workflow from synthesis to mass spectrometric confirmation.
Figure 1. Experimental workflow for the synthesis and mass spectrometric confirmation of this compound.
Conclusion
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, provides an unparalleled level of confidence in the identification of synthesized this compound.[1] The combination of accurate mass measurement of the molecular ion and the characteristic fragmentation pattern serves as a definitive confirmation of the compound's identity. While other analytical techniques have their merits, the sensitivity and specificity of mass spectrometry make it an indispensable tool for researchers, scientists, and drug development professionals working with tryptamine and its analogs.
References
- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 7. This compound | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 11. scribd.com [scribd.com]
- 12. A Simple Preparation of Tryptamine - [www.rhodium.ws] [designer-drug.com]
- 13. forendex.southernforensic.org [forendex.southernforensic.org]
Tryptamine Hydrochloride: A Superior Reference Standard for Forensic Analysis
In the ever-evolving landscape of forensic toxicology and drug analysis, the unequivocal identification and quantification of controlled substances are paramount. Tryptamines, a class of psychoactive compounds with a growing presence in the illicit drug market, present a significant analytical challenge. The use of a well-characterized, stable, and pure reference standard is the cornerstone of any robust analytical method. This guide provides a comprehensive comparison of tryptamine hydrochloride as a reference standard against its freebase counterpart, supported by experimental protocols for common analytical techniques.
Comparison of Tryptamine Reference Standards
The choice of a reference standard can significantly impact the accuracy, precision, and reliability of analytical results. Tryptamine is commercially available in both its hydrochloride salt and freebase forms. For quantitative forensic analysis, the hydrochloride salt is demonstrably superior.
| Feature | This compound | Tryptamine (Freebase) | Justification |
| Purity | Certified Reference Materials (CRMs) available with ≥99.98% purity.[1] | Purity can be high, but fewer certified options are available. | CRMs are produced under stringent ISO guidelines (ISO 17034, ISO/IEC 17025), ensuring the highest level of accuracy and traceability.[2][3] |
| Stability | High. The protonated amine group is less susceptible to oxidative degradation.[4] | Moderate. The freebase is more prone to degradation, especially when exposed to air, light, or non-ideal pH.[5] | The salt form protects the reactive amine group, leading to a longer shelf-life and more reliable standard solutions.[4][6] |
| Solubility | Readily soluble in water and polar organic solvents like methanol and ethanol. | Sparingly soluble in water; more soluble in non-polar organic solvents. | Enhanced solubility of the hydrochloride salt simplifies the preparation of stock and working standard solutions for aqueous-based analytical techniques like LC-MS.[6][7] |
| Hygroscopicity | Less hygroscopic than the freebase. | Can be more susceptible to absorbing atmospheric moisture. | Lower hygroscopicity leads to more accurate weighing and preparation of standard concentrations. |
| Form | Crystalline solid, easy to handle and weigh accurately. | Can be an oil or a less crystalline solid, making accurate weighing more challenging.[4] | The physical properties of the hydrochloride salt are more amenable to the precise requirements of a forensic laboratory. |
The Biological Significance of Tryptamines: The 5-HT2A Receptor Signaling Pathway
Tryptamines exert their primary psychoactive effects by acting as agonists at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system. Understanding this signaling pathway is crucial for drug development and for comprehending the pharmacological effects of these substances.
Experimental Protocols
Accurate and validated analytical methods are essential for the identification and quantification of tryptamines in forensic casework. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as a reference standard.
Experimental Workflow for Tryptamine Analysis
Protocol 1: GC-MS Analysis of Tryptamines (with Derivatization)
This method is suitable for the identification and quantification of tryptamines in seized materials. Derivatization is often necessary to improve the chromatographic properties of these polar compounds.
1. Materials and Reagents:
-
This compound certified reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
0.2 N Sodium hydroxide solution
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples.
3. Sample Preparation (from seized powder):
-
Accurately weigh approximately 10 mg of the homogenized powder into a vial.
-
Add 10 mL of methanol, vortex for 2 minutes, and then sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant for analysis. For derivatization, evaporate a portion of the supernatant to dryness under a gentle stream of nitrogen.
4. Derivatization:
-
To the dried extract or a dried aliquot of the working standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-550 |
Protocol 2: LC-MS/MS Analysis of Tryptamines in Biological Samples
This method is highly sensitive and specific, making it ideal for the quantification of tryptamines in biological matrices such as blood or urine.
1. Materials and Reagents:
-
This compound certified reference standard
-
Tryptamine-d4 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Standard and Internal Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and tryptamine-d4 in methanol.
-
Working Standards: Prepare a calibration curve by spiking appropriate amounts of the this compound working solution into the blank biological matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the tryptamine-d4 stock solution in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Tryptamine: Q1 161.1 > Q3 144.1; Tryptamine-d4: Q1 165.1 > Q3 148.1 |
Conclusion
For forensic laboratories tasked with the analysis of tryptamines, the use of a certified reference material is non-negotiable. This compound emerges as the superior choice over its freebase counterpart due to its enhanced purity, stability, and solubility. These characteristics are critical for the preparation of accurate standards, ensuring the validity of quantitative results, and maintaining the integrity of forensic casework. The detailed GC-MS and LC-MS/MS protocols provided herein, in conjunction with a high-quality this compound reference standard, will enable forensic scientists to confidently identify and quantify these controlled substances.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 色胺 盐酸盐 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. clpmag.com [clpmag.com]
- 4. pharmainfonepal.com [pharmainfonepal.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
A Comparative Guide to the Biological Activity of Tryptamine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tryptamine hydrochloride and its analogs, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and their potential applications in neuroscience and pharmacology.
Introduction to Tryptamine and Its Analogs
Tryptamine is a monoamine alkaloid found in plants, fungi, and animals. It is a derivative of the amino acid tryptophan and serves as the structural backbone for a wide range of biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Analogs of tryptamine, created by substituting various chemical groups at different positions on the indole ring or the ethylamine side chain, exhibit a diverse spectrum of pharmacological effects. These effects are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds.[2] Understanding the comparative biological activity of these analogs is crucial for the development of novel therapeutics targeting the serotonergic system.
Quantitative Comparison of Biological Activity
The biological activity of tryptamine analogs is typically characterized by their binding affinity (Ki) for various receptors and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize these key quantitative parameters for this compound and a selection of its common analogs. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| Tryptamine | - | >10,000 | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 75 - 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |
| 5-MeO-DMT | 6.5 - 16 | 14 - 61.5 | 11.5 | 115 | 470 |
| Bufotenin (5-HO-DMT) | 4.9 | - | - | - | - |
| 6-Fluorotryptamine | 267 | 606 | - | - | - |
Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[3][4][5]
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax) at the 5-HT2A Receptor
| Compound | Assay Type | EC50 (nM) | Emax (% of 5-HT) |
| Tryptamine | Calcium Flux | - | Full Agonist |
| N,N-Dimethyltryptamine (DMT) | Calcium Flux | 38.3 | - |
| Psilocin (4-HO-DMT) | IP1 Accumulation | ~69 | Full or nearly full agonist |
| 4-AcO-DMT | Calcium Flux | ~2021 | Strong partial agonist (>80%) |
| 5-MeO-DMT | Calcium Flux | 1.80 - 3.87 | Full Agonist |
| Bufotenin (5-HO-DMT) | Calcium Flux | 3.49 | - |
| 6-Fluorotryptamine | Calcium Flux | 4.56 | 101% |
Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[4][5][6][7][8][9]
Table 3: In Vivo Potency (ED50) in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (µmol/kg) |
| N,N-Dimethyltryptamine (DMT) | - |
| Psilocybin (prodrug for Psilocin) | - |
| 5-MeO-DMT | - |
Key Signaling Pathways and Experimental Workflows
The biological effects of many tryptamine analogs, particularly their psychoactive properties, are initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
The following diagram illustrates a general workflow for assessing the biological activity of tryptamine analogs, from initial receptor binding studies to in vivo behavioral assays.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2A).
-
Test Compounds: this compound and its analogs.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl2).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control. Incubate at a specific temperature for a set time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium concentration.[1][10]
Materials:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound and its analogs.
-
Agonist Control: A known 5-HT2A receptor agonist (e.g., serotonin).
-
Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.
Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate at 37°C for a specified time to allow the dye to enter the cells.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a known concentration of the 5-HT2A agonist (for antagonist assays) or buffer (for agonist assays) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For agonist assays, plot the response against the log concentration of the test compound to determine the EC50 and Emax values. For antagonist assays, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to the activation of 5-HT2A receptors by hallucinogenic compounds.[8][11][12] It is widely used as a preclinical model to assess the potential hallucinogenic-like effects of novel compounds.[12][13]
Materials:
-
Animals: Male C57BL/6J mice are commonly used.[12]
-
Test Compounds: this compound and its analogs, dissolved in a suitable vehicle (e.g., saline).
-
Observation Chambers: Clear cylindrical or rectangular chambers.
-
Video Recording Equipment: To record the behavior for later scoring.
Protocol:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for a period of time (e.g., 30-60 minutes).
-
Compound Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation and Recording: Immediately after administration, begin video recording the mice for a set duration (e.g., 30-60 minutes).
-
Scoring: Trained observers, blind to the experimental conditions, will later watch the video recordings and count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming behavior.
-
Data Analysis: Plot the mean number of head twitches against the dose of the test compound. Use non-linear regression to determine the ED50 value, which is the dose that produces 50% of the maximal response.[1]
Conclusion
This guide provides a comparative overview of the biological activity of this compound and its analogs, focusing on their interactions with serotonin receptors. The presented data and experimental protocols offer a valuable resource for researchers in the field. The structure-activity relationships of these compounds are complex, with substitutions on the tryptamine scaffold significantly influencing receptor affinity, functional potency, and in vivo effects. Further research is necessary to fully elucidate the therapeutic potential of these fascinating molecules.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufotenin - Wikipedia [en.wikipedia.org]
- 5. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Tryptamine Hydrochloride Synthesis Routes for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of tryptamine hydrochloride is a critical starting point for a wide range of biologically active compounds. This guide provides an objective, data-driven comparison of three prominent synthesis routes: the decarboxylation of tryptophan, a three-step synthesis from indole-3-carboxaldehyde, and a one-pot reductive alkylation of indole. By examining experimental data on yields, reaction times, and reagent considerations, this document aims to inform the selection of the most suitable method for specific laboratory and developmental needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for each of the three primary synthesis routes for this compound. This allows for a quick and direct comparison of their respective efficiencies and resource requirements.
| Metric | Decarboxylation of Tryptophan | Synthesis from Indole-3-Carboxaldehyde | One-Pot Reductive Alkylation of Indole |
| Starting Material | L-Tryptophan | Indole-3-carboxaldehyde | Indole |
| Overall Yield | 60-93%[1] | Moderate to Good (Specific data for parent compound needed)[2] | High (Specific data for parent compound needed) |
| Reaction Time | 15 minutes - 10 hours[1] | Multi-day | ~24 hours |
| Number of Steps | 1 | 3 | 1 (plus deprotection) |
| Key Reagents | High-boiling solvent (e.g., Diphenylmethane, Cyclohexanol, Tetralin) | Nitromethane, NaBH₄, Ni(OAc)₂ | N-Boc-aminoacetaldehyde diethyl acetal, Triethylsilane (TES), Trifluoroacetic acid (TFA) |
| Reagent Cost | Moderate | Moderate | High |
| Key Hazard Profile | High-boiling flammable solvents | Toxic and flammable nitromethane, water-reactive NaBH₄ | Corrosive and toxic TFA, flammable TES |
Experimental Protocols: Detailed Methodologies
Route 1: Decarboxylation of L-Tryptophan
This method is one of the most direct routes to tryptamine, leveraging the readily available amino acid L-tryptophan. The protocol outlined below utilizes diphenylmethane as a high-boiling solvent.
Procedure:
-
A suspension of L-tryptophan (250 mg) in warm diphenylmethane (10 g) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
The mixture is gently refluxed under a continuous stream of nitrogen for 15-20 minutes, during which the evolution of carbon dioxide is observed.
-
After the gas evolution ceases, the reaction mixture is allowed to cool to room temperature.
-
A benzene solution (20 ml) saturated with dry hydrogen chloride is added to the cooled mixture, resulting in the precipitation of this compound.
-
The precipitate is collected by filtration, washed with n-hexane, and dried to yield crude this compound.
-
Recrystallization from an ethanol/ethyl acetate mixture affords purified this compound as colorless needles.[1]
Reported Yield: 60-63% (recrystallized).[1]
Route 2: Three-Step Synthesis from Indole-3-Carboxaldehyde
This route offers an alternative to harsher reducing agents like lithium aluminum hydride. It proceeds through a Henry reaction, followed by two reduction steps.
Procedure: This is a general procedure for tryptamine derivatives; a specific protocol for the parent this compound with overall yield is not readily available in the searched literature.
-
Step 1: Henry Reaction. Indole-3-carboxaldehyde is reacted with nitromethane in the presence of a base to yield 3-(2-nitrovinyl)indole. This initial step typically results in good to excellent yields.[2]
-
Step 2: Reduction to Nitroethylindole. The resulting 3-(2-nitrovinyl)indole is then reduced using sodium borohydride (NaBH₄) to form 3-(2-nitroethyl)indole.[2]
-
Step 3: Reduction to Tryptamine. The final step involves the reduction of the nitro group of 3-(2-nitroethyl)indole to an amine using a combination of sodium borohydride and nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) to yield tryptamine.[2] The freebase is then converted to the hydrochloride salt.
Reported Yield: "Moderate to good" for the overall synthesis of tryptamine derivatives.[2]
Route 3: One-Pot Reductive Alkylation of Indole
This modern approach provides a direct and efficient synthesis of N-protected tryptamines from indole, which can then be deprotected to yield this compound.
Procedure: This is a general procedure for N-protected tryptamines; a specific protocol for the direct synthesis and deprotection to this compound with overall yield is not readily available in the searched literature.
-
To a solution of indole and an N-protected aminoethyl acetal (e.g., N-Boc-aminoacetaldehyde diethyl acetal) in a suitable solvent, triethylsilane (TES) is added.
-
The reaction mixture is cooled, and trifluoroacetic acid (TFA) is added dropwise.
-
The reaction is allowed to proceed at room temperature for a specified time (typically several hours).
-
Upon completion, the reaction is quenched, and the N-protected tryptamine is isolated and purified.
-
The protecting group (e.g., Boc) is then removed under acidic conditions to yield tryptamine, which is subsequently converted to the hydrochloride salt.
Mandatory Visualization: Synthesis Route Workflows
The following diagrams illustrate the high-level workflows for the three described synthesis routes for this compound.
Caption: High-level workflow comparison of the three main synthesis routes to Tryptamine HCl.
Conclusion
The choice of synthesis route for this compound is a multifaceted decision that depends on the specific priorities of the researcher or institution.
-
The Decarboxylation of Tryptophan stands out for its simplicity, use of a readily available starting material, and potentially high yields. However, it requires high temperatures and the use of high-boiling point solvents, which may not be ideal for all laboratory setups.
-
The Synthesis from Indole-3-carboxaldehyde offers a viable alternative, avoiding harsh reducing agents. While it is a multi-step process, the individual steps are reported to have good yields. This route may be advantageous when trying to avoid the high temperatures of the decarboxylation method.
-
The One-Pot Reductive Alkylation of Indole represents a more modern and efficient approach, minimizing the number of separate reaction and purification steps. While potentially offering high yields and milder conditions, the cost of the specialized reagents may be a significant consideration.
Ultimately, the optimal synthesis route will be a balance between desired yield, reaction time, available equipment, reagent cost, and safety considerations. This guide provides the foundational data to make an informed decision based on the specific context of the research or development project.
References
Validating Antibody Specificity for Tryptamine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of tryptamine, a key monoamine alkaloid neuromodulator, is crucial for advancing research in neuroscience and drug development. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies for tryptamine detection, details essential validation protocols, and underscores the critical need for in-house specificity assessment.
Commercially Available Tryptamine Antibodies: A Starting Point
Several vendors offer antibodies marketed for the detection of tryptamine. However, a significant challenge for researchers is the general lack of publicly available, quantitative cross-reactivity data from manufacturers for these reagents. This absence of comprehensive specificity information necessitates a robust in-house validation process by the end-user. Below is a summary of some commercially available tryptamine antibodies. Researchers are strongly encouraged to contact the suppliers directly to request any available specificity data.
| Supplier | Catalog Number | Antibody Type | Host | Applications |
| Creative Diagnostics | DPAB1805 | Polyclonal | Rabbit | ICC, IHC |
| Creative Diagnostics | DPATB-H81009 | Polyclonal | Rabbit | ICC, WB, ELISA |
| Creative Diagnostics | DPATB-H82216 | Polyclonal | Rabbit | ELISA, ICC, IHC-P |
Disclaimer: This table is not exhaustive and represents a snapshot of available products at the time of writing. The lack of detailed specificity data from manufacturers makes a direct performance comparison challenging.
The Critical Need for In-House Specificity Validation
Given the structural similarity of tryptamine to other crucial neurochemicals like serotonin and melatonin, cross-reactivity is a primary concern. It is imperative that researchers validate the specificity of their chosen tryptamine antibody against a panel of relevant, structurally related molecules. A competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective method for quantifying antibody specificity.
Experimental Protocols
Competitive ELISA for Tryptamine Antibody Specificity Validation
This protocol provides a framework for determining the cross-reactivity of a tryptamine antibody. The principle of this assay is the competition between free tryptamine (or other competing molecules) in the sample and a tryptamine-conjugate immobilized on the microplate for binding to the primary antibody.
Materials:
-
High-binding 96-well microplate
-
Tryptamine-BSA conjugate (for coating)
-
Anti-tryptamine primary antibody
-
HRP-conjugated secondary antibody
-
Tryptamine standard
-
Potentially cross-reacting compounds (e.g., serotonin, melatonin, L-tryptophan, indole-3-acetic acid)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., 0.5% BSA in PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the tryptamine-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the tryptamine standard and each potentially cross-reacting compound in Assay Buffer.
-
In separate tubes, pre-incubate the diluted standards/compounds with the anti-tryptamine primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the tryptamine concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for tryptamine and each of the tested compounds.
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of Tryptamine / IC50 of Test Compound) x 100
Immunohistochemistry (IHC) Protocol for Tryptamine Detection in Brain Tissue
This protocol provides a general guideline for the immunohistochemical staining of tryptamine in paraffin-embedded brain tissue. Optimization of fixation, antigen retrieval, and antibody concentrations is critical.
Materials:
-
Paraffin-embedded brain tissue sections on coated slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Anti-tryptamine primary antibody
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to optimized conditions (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse in PBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse in PBST.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-tryptamine primary antibody to its optimal concentration in blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBST.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides three times in PBST.
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Visualization:
-
Wash slides three times in PBST.
-
Incubate with DAB substrate solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizing Key Pathways and Workflows
To aid in understanding the molecular context and the validation process, the following diagrams are provided.
Caption: Biosynthetic pathway of tryptamine and its relation to serotonin and melatonin.
Caption: General workflow for validating the specificity of a tryptamine antibody.
Tryptamine Hydrochloride vs. Novel Antidepressants: A Comparative Efficacy Guide
In the evolving landscape of antidepressant research, the exploration of novel mechanisms beyond traditional monoaminergic modulation is paramount. This guide provides a comparative analysis of tryptamine hydrochloride and its derivatives against a new wave of antidepressant compounds. While clinical data on this compound for depression is limited, this comparison leverages data from closely related tryptamine-based compounds and novel FDA-approved antidepressants to offer insights for researchers, scientists, and drug development professionals.
Comparative Efficacy and Receptor Profiles
The following tables summarize the available quantitative data, comparing the receptor binding affinities and clinical efficacy measures of tryptamine-based compounds with those of novel antidepressants.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound/Drug | Primary Target(s) | 5-HT1A | 5-HT2A | SERT | NMDA Receptor | Other Relevant Targets |
| Tryptamine | 5-HT2A, TAAR1 | Inactive[1] | >10,000[2] | 1,600[2] | - | TAAR1 agonist[1] |
| Psilocin (active metabolite of Psilocybin) | 5-HT2A Agonist | 129[2] | 40[2] | 4,300[2] | - | 5-HT2B (Ki=4.6), 5-HT2C (Ki=22)[2] |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A Agonist | 1,070[2] | 108[2] | 1,210[2] | - | Sigma-1 receptor[3] |
| Esketamine | NMDA Receptor Antagonist | - | - | - | Non-competitive antagonist[4] | - |
| Zuranolone | GABA-A Receptor Modulator | - | - | - | - | Neuroactive steroid[5] |
| Gepirone (Exxua) | 5-HT1A Receptor Agonist | Selective Agonist[6] | - | - | - | - |
| Vortioxetine | Multimodal Serotonergic Agent | Agonist | - | Potent Inhibitor[7] | - | 5-HT1B partial agonist, 5-HT3/7 antagonist[7] |
Note: Lower Ki values indicate higher binding affinity. '-' indicates data not available or not the primary mechanism.
Table 2: Comparative Clinical Efficacy Data
| Compound/Drug | Study Population | Primary Efficacy Endpoint | Key Findings |
| Psilocybin | Major Depressive Disorder (MDD), Treatment-Resistant Depression (TRD) | Change in MADRS/HAM-D Score | Single 25mg dose with psychological support led to rapid and sustained reduction in depressive symptoms compared to placebo.[8][9] A Phase 2b trial showed a significant rapid reduction in depressive symptoms at week 3 in a higher dose group.[9] |
| Ayahuasca (contains DMT) | TRD | Change in HAM-D Score | Demonstrated exceptionally strong antidepressant results against a placebo, with a large effect size (Cohen's d = 1.49) after seven days in an RCT.[10] |
| Esketamine (Spravato) | TRD | Change in MADRS Score | Intranasal esketamine (28-84mg twice weekly) showed significant improvement in depressive symptoms after 1 week, with a significant dose-response relationship.[11] |
| Zuranolone (Zurzuvae) | Postpartum Depression (PPD) | Change in HAM-D-17 Score | Approved for PPD; administered as a once-daily oral medication over 14 days.[5] A phase 3 study for MDD showed a significant reduction in depressive symptoms within 3 days. |
| Gepirone (Exxua) | MDD | Change in HAM-D-17 Score | FDA-approved oral selective 5-HT1A receptor agonist; particularly effective in anxious depression.[6] |
| AXS-05 (Dextromethorphan-Bupropion) | MDD, TRD | Change in MADRS Score | Showed a positive result over placebo in a phase III study for MDD. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of a test compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compounds (e.g., tryptamine analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Forced Swim Test (FST) in Rodents
A common preclinical behavioral test to screen for antidepressant-like activity.
-
Objective: To assess the effect of a compound on behavioral despair, a proxy for depressive-like states in animals.
-
Animals: Typically mice or rats.
-
Procedure:
-
Habituation (Pre-test): Animals are placed individually in a cylinder of water from which they cannot escape for a 15-minute session.
-
Test Session: 24 hours after the pre-test, animals are administered the test compound or vehicle and are placed back in the water cylinder for a 5- or 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Example Application: Studies have shown that single treatments with δ opioid receptor agonists produce antidepressant-like effects in the forced swimming test.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial (for Esketamine in TRD)
The gold standard for evaluating the efficacy and safety of a new drug in humans.
-
Objective: To assess the efficacy and safety of intranasal esketamine in patients with treatment-resistant depression.
-
Study Design: Phase 2, double-blind, doubly randomized, delayed-start, placebo-controlled study.
-
Participants: Adults with a diagnosis of MDD and a history of inadequate response to two or more antidepressants.
-
Intervention:
-
Period 1 (1 week): Participants randomized to receive either placebo or esketamine (28 mg, 56 mg, or 84 mg) twice weekly.
-
Period 2 (1 week): Placebo-treated participants with an inadequate response were re-randomized to receive one of the three esketamine doses or continue with placebo.
-
Optional Open-Label Phase: Participants could receive esketamine for up to 9 weeks.
-
-
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the 1-week double-blind period.
-
Results: A significant improvement in depressive symptoms was observed with all esketamine doses compared to placebo, with a clear dose-response relationship.[11]
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes provides a clearer understanding of the compounds' actions and evaluation.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Psilocybin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investigativepsychiatry.com [investigativepsychiatry.com]
- 10. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tryptamine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as tryptamine hydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a hazardous substance that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] Therefore, it is imperative to handle and dispose of this compound with the utmost care, following all applicable local, state, and federal regulations.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][5]
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of in the regular trash or down the drain.[3][6][7] It is toxic to aquatic life and improper disposal can lead to environmental contamination.[1] The required method of disposal is through an approved hazardous waste program.[3][8]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[3][11] Plastic containers are often preferred for hazardous waste.[3]
-
The container must be in good condition, with a secure-fitting cap to prevent spills and the release of vapors.[7][11] Keep the container closed except when adding waste.[7][11]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and its concentration if in solution. Avoid using abbreviations or chemical formulas.[3]
-
Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[3]
-
Mark the appropriate hazard pictograms on the label.[3]
-
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[10][12]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7][12]
-
Ensure secondary containment is used to capture any potential leaks.[8]
-
-
Disposal Request:
-
Once the waste container is full, or before it has been stored for the maximum allowable time (which can vary by jurisdiction), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]
-
Complete any required hazardous waste disposal forms, accurately listing the contents of the container.[3]
-
Quantitative Data Summary
While specific disposal limits for this compound are not broadly published and are subject to local regulations, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [8][12] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid | [12] |
| Container Removal from SAA | Within 3 days of being full | [10][12] |
| Maximum Storage Time in SAA (if not full) | Up to 1 year | [10][12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. acs.org [acs.org]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
